molecular formula C20H19Cl2NO7 B15560683 Pyralomicin 1b

Pyralomicin 1b

Cat. No.: B15560683
M. Wt: 456.3 g/mol
InChI Key: MPBNDUAEVIPFQP-JZDMUPLMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyralomicin 1b is a member of chromones.
This compound has been reported in Nonomuraea spiralis with data available.

Properties

Molecular Formula

C20H19Cl2NO7

Molecular Weight

456.3 g/mol

IUPAC Name

2,8-dichloro-1-[(1R,4R,5R,6S)-5,6-dihydroxy-3-(hydroxymethyl)-4-methoxycyclohex-2-en-1-yl]-5-hydroxy-6-methylchromeno[2,3-b]pyrrol-4-one

InChI

InChI=1S/C20H19Cl2NO7/c1-7-3-10(21)19-13(14(7)25)15(26)9-5-12(22)23(20(9)30-19)11-4-8(6-24)18(29-2)17(28)16(11)27/h3-5,11,16-18,24-25,27-28H,6H2,1-2H3/t11-,16+,17-,18-/m1/s1

InChI Key

MPBNDUAEVIPFQP-JZDMUPLMSA-N

Origin of Product

United States

Foundational & Exploratory

The Architectural Blueprint of a Unique Antibiotic: A Technical Guide to the Biosynthesis of the Pyralomicin 1b Benzopyranopyrrole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway responsible for the formation of the novel benzopyranopyrrole core of Pyralomicin 1b, a potent antibiotic produced by the soil bacterium Nonomuraea spiralis IMC A-0156. The unique chemical scaffold of this compound, which is crucial for its biological activity, is assembled through a sophisticated interplay of nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. This document summarizes the current understanding of this pathway, drawing from genetic and bioinformatic analyses, and outlines the experimental approaches used to elucidate it.

The Pyralomicin Biosynthetic Gene Cluster: A Genetic Treasure Trove

The blueprint for Pyralomicin biosynthesis is encoded within a 41-kb contiguous DNA region in the Nonomuraea spiralis genome.[1][2][3][4][5] This biosynthetic gene cluster (BGC) contains 27 open reading frames (ORFs) that are predicted to orchestrate the entire assembly of the pyralomicin molecule, from the creation of its core structure to the attachment of a C7-cyclitol moiety.[1][2][3][4]

The formation of the central benzopyranopyrrole core is attributed to a suite of genes with high homology to those found in the biosynthetic pathways of related compounds like pyrrolomycin and pyoluteorin.[1] Isotope-labeling studies have confirmed that this core is derived from fundamental building blocks: two acetate (B1210297) units, one propionate (B1217596) unit, and the amino acid proline.[6]

Table 1: Key Genes and Their Proposed Functions in Benzopyranopyrrole Core Biosynthesis

While specific kinetic data for the enzymes in the pyralomicin pathway are not yet available, the functions of the key enzymes are inferred from sequence homology and the known mechanisms of similar biosynthetic systems.

GeneProposed Enzyme FunctionPrecursor Unit Supplied
PrlK Nonribosomal Peptide Synthetase (NRPS)L-proline
PrlP Polyketide Synthase (PKS)Acetate
PrlQ Polyketide Synthase (PKS)Propionate
PrlJ Acyl-CoA DehydrogenaseFatty acid metabolism
PrlL FAD ReductaseElectron carrier for halogenases
PrlM, PrlN, PrlO, PrlT FADH2-dependent HalogenasesHalogenation and potentially ring cyclization
PrlR Type II ThioesteraseEditing/hydrolysis of aberrant intermediates
PrlS Stand-alone Acyl Carrier Protein (ACP)Thioesterification of intermediates

The Assembly Line: A Proposed Biosynthetic Pathway

The construction of the benzopyranopyrrole core is a multi-step process initiated by the coordinated action of the NRPS and PKS enzymes. The following pathway is a proposed model based on the genetic evidence.

Pyralomicin_1b_Core_Biosynthesis cluster_loading Initiation & Elongation cluster_assembly Core Assembly cluster_modification Tailoring and Cyclization Proline L-Proline PrlK PrlK (NRPS) Activates and tethers Proline Proline->PrlK Acetate1 Acetate PKS_assembly PrlP & PrlQ (PKS) Assemble polyketide chain from Acetate and Propionate Acetate1->PKS_assembly Acetate2 Acetate Acetate2->PKS_assembly Propionate Propionate Propionate->PKS_assembly Hybrid_intermediate Hybrid Peptide-Polyketide Intermediate Tethered to ACP (PrlS) PrlK->Hybrid_intermediate PKS_assembly->Hybrid_intermediate Halogenation Halogenation (PrlM, N, O, T) Hybrid_intermediate->Halogenation Cyclization Cyclization & Proline Rearrangement Halogenation->Cyclization Core Benzopyranopyrrole Core Cyclization->Core

Proposed biosynthetic pathway for the benzopyranopyrrole core.

The proposed mechanism suggests that the NRPS enzyme, PrlK, activates and tethers L-proline.[1] Concurrently, the PKS enzymes, PrlP and PrlQ, assemble a polyketide chain from two acetate and one propionate units. These two chains are then condensed to form a hybrid peptide-polyketide intermediate, which remains tethered to an acyl carrier protein (PrlS).[1]

A key and unusual step in this biosynthesis is the proposed involvement of FADH2-dependent halogenases (PrlM, PrlN, PrlO, and PrlT) in not only halogenating the molecule but also in facilitating the cyclization and rearrangement of the proline ring to form the characteristic benzopyranopyrrole scaffold.[1][7] This hypothesis is supported by the presence of four halogenase-encoding genes in the cluster, whereas this compound itself contains fewer halogen atoms, suggesting a "cryptic" role for at least one of these enzymes.[1][7]

Experimental Elucidation of the Pathway

The investigation into the pyralomicin biosynthetic pathway has employed a combination of genetic and biochemical techniques. The following outlines the key experimental protocols that have been instrumental in building our current understanding.

Identification and Sequencing of the Biosynthetic Gene Cluster

The initial step in deciphering the pathway was the identification of the responsible gene cluster.

Gene_Cluster_Identification_Workflow cluster_library Genomic Library Construction cluster_screening Library Screening cluster_sequencing Sequencing and Analysis gDNA Isolate high molecular weight genomic DNA from N. spiralis ligation Ligate end-filled gDNA into a fosmid vector (pCC1Fos) gDNA->ligation library Create a genomic library (~5,000 colonies) ligation->library primers Design degenerate primers for 2-epi-5-epi-valiolone (B1265091) synthase pcr PCR amplify a fragment from N. spiralis gDNA primers->pcr probe Use the PCR product as a homologous probe pcr->probe screening Screen the genomic library with the probe probe->screening sequencing Sequence positive clones (pyrosequencing and chromosome walking) screening->sequencing assembly Assemble the 41-kb contiguous DNA sequence (BioEdit) sequencing->assembly annotation Annotate ORFs based on homology assembly->annotation

Workflow for the identification of the pyralomicin gene cluster.

This process involved creating a genomic library of N. spiralis and then screening it with a probe designed from a conserved region of a key biosynthetic gene, in this case, the 2-epi-5-epi-valiolone synthase involved in the biosynthesis of the cyclitol moiety.[1] The positive clones were then sequenced to reveal the full 41-kb gene cluster.[1]

Gene Inactivation to Confirm Function

To validate the role of specific genes in the biosynthetic pathway, targeted gene disruption is a critical technique. The inactivation of the prlH gene, which encodes an N-glycosyltransferase, was performed to confirm its essentiality in pyralomicin production.

Gene_Inactivation_Workflow cluster_vector Construct Deletion Vector cluster_conjugation Conjugation and Recombination cluster_analysis Analysis of Mutant fragment Clone an internal fragment of the target gene (prlH) into a vector markers Insert an apramycin (B1230331) resistance cassette and an oriT locus fragment->markers vector Final deletion plasmid (pKO3A4) markers->vector transformation Transform E. coli with the deletion plasmid and a helper plasmid (pUB307) vector->transformation conjugation Conjugate the E. coli strain with N. spiralis transformation->conjugation recombination Select for single crossover homologous recombination events conjugation->recombination pcr_confirm Confirm genotype of the mutant by PCR recombination->pcr_confirm hplc_analysis Analyze the metabolic profile of the mutant by HPLC pcr_confirm->hplc_analysis mass_spec Confirm the absence of pyralomicin production by mass spectrometry hplc_analysis->mass_spec

Workflow for targeted gene inactivation in N. spiralis.

The results of this experiment were unequivocal: the prlH deletion mutant was unable to produce pyralomicins, confirming the critical role of this glycosyltransferase in the pathway.[1][7] This technique is a cornerstone for functionally characterizing the roles of the PKS, NRPS, and tailoring enzymes in the formation of the benzopyranopyrrole core.

Future Directions and Implications for Drug Development

The elucidation of the this compound biosynthetic pathway opens up exciting avenues for future research and drug development. A detailed understanding of the enzymatic machinery allows for:

  • Combinatorial Biosynthesis: By swapping domains or entire enzymes with those from other biosynthetic pathways, it may be possible to generate novel pyralomicin analogs with improved therapeutic properties.

  • Heterologous Expression: The entire biosynthetic gene cluster could be expressed in a more genetically tractable host organism, facilitating higher yields and easier genetic manipulation.

  • Enzymatic Synthesis: Individual enzymes from the pathway could be harnessed as biocatalysts for the in vitro synthesis of complex chemical scaffolds.

The intricate and elegant biosynthesis of the pyralomicin benzopyranopyrrole core serves as a testament to the chemical ingenuity of microorganisms. Further investigation into this pathway will undoubtedly provide deeper insights into the fundamental principles of natural product biosynthesis and pave the way for the development of next-generation antibiotics.

References

Characterization of the C7-Cyclitol Moiety of Pyralomicin 1b: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyralomicin 1b, a member of the pyralomicin family of antibiotics isolated from the actinomycete Nonomuraea spiralis, possesses a unique structural feature: a C7-cyclitol moiety attached to a benzopyranopyrrole core. This in-depth technical guide provides a comprehensive overview of the characterization of this crucial C7-cyclitol moiety. The guide details the structural elucidation, biosynthesis, and biological significance of this pseudosugar, presenting available quantitative data in structured tables and outlining key experimental protocols. Visual diagrams generated using Graphviz are included to illustrate complex biosynthetic pathways and experimental workflows, offering a clear and detailed resource for researchers in natural product chemistry, microbiology, and drug development.

Introduction

The pyralomicins are a group of antibiotics produced by the soil bacterium Nonomuraea spiralis IMC A-0156.[1][2] These compounds are characterized by a unique benzopyranopyrrole chromophore, which is glycosidically linked to either a C7-cyclitol (pyralomicins 1a-1d) or a glucose moiety (pyralomicins 2a-2c).[1][2] The C7-cyclitol, a carbocyclic sugar analog, is a key determinant of the biological activity of the pyralomicin 1 series. The antibacterial activity of these compounds, particularly against Gram-positive bacteria such as Micrococcus luteus, is influenced by the presence, nature, and methylation pattern of this cyclitol moiety.[1][2]

This guide focuses specifically on the characterization of the C7-cyclitol moiety of this compound, providing a detailed summary of its structural features, biosynthetic pathway, and contribution to the compound's bioactivity.

Structural Elucidation of the C7-Cyclitol Moiety

The structure of the pyralomicins, including the C7-cyclitol moiety, has been determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3] The absolute configuration of the closely related Pyralomicin 1a was established by X-ray crystallographic analysis of a bromobenzoyl derivative, and the stereochemistry of this compound is inferred to be the same based on comparative analysis.[4]

Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C21H21Cl2N2O6Inferred from MS
Molecular Weight 455.31 g/mol Inferred from MS
Mass Spectrum ([M+H]+) m/z 455.68[1]

Note: Detailed 1H and 13C NMR chemical shifts and coupling constants for the C7-cyclitol moiety of this compound are not explicitly detailed in the reviewed literature.

Biosynthesis of the C7-Cyclitol Moiety

The biosynthetic gene cluster for the pyralomicins has been cloned and sequenced from Nonomuraea spiralis IMC A-0156.[1][2] This has provided significant insights into the formation of the C7-cyclitol moiety. The biosynthesis initiates from sedoheptulose-7-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway.[5]

Key Biosynthetic Genes and Enzymes

A dedicated cassette of genes within the pyralomicin cluster is responsible for the synthesis of the C7-cyclitol.

Table 2: Key Genes Involved in C7-Cyclitol Moiety Biosynthesis

GeneProposed FunctionHomology/EvidenceReference
prlA Sugar Phosphate Cyclase (SPC)Confirmed by recombinant expression and enzyme assay; converts sedoheptulose-7-phosphate to 2-epi-5-epi-valiolone.[1][2]
prlF O-methyltransferaseHomologous to RebM from rebeccamycin (B1679247) biosynthesis; likely responsible for the C-4' methylation of the cyclitol.[1]
prlG Galactose/hexose 1-phosphate uridylyltransferaseHigh similarity to GalT from milbemycin biosynthesis; proposed to activate the cyclitol to a nucleotidyl derivative.[1]
prlH N-glycosyltransferaseEssential for pyralomicin production; attaches the C7-cyclitol moiety to the benzopyranopyrrole core. Gene disruption abolishes production.[1][2]
Biosynthetic Pathway

The proposed biosynthetic pathway for the C7-cyclitol moiety of this compound begins with the cyclization of sedoheptulose-7-phosphate by the sugar phosphate cyclase, PrlA, to form the key intermediate, 2-epi-5-epi-valiolone.[1][2][6] This intermediate is then further modified and activated before being attached to the aglycone by the N-glycosyltransferase, PrlH.

Biosynthesis_of_C7_Cyclitol_Moiety S7P Sedoheptulose-7-Phosphate EEV 2-epi-5-epi-valiolone S7P->EEV PrlA (SPC) Cyclitol_mod Modified C7-Cyclitol EEV->Cyclitol_mod Tailoring Enzymes (e.g., PrlF - Methylation) Activated_Cyclitol Activated C7-Cyclitol (e.g., NDP-cyclitol) Cyclitol_mod->Activated_Cyclitol PrlG (Activation) Pyralomicin1b This compound Activated_Cyclitol->Pyralomicin1b PrlH (N-glycosyltransferase) Aglycone Benzopyranopyrrole Aglycone Aglycone->Pyralomicin1b

Caption: Proposed biosynthetic pathway of the C7-cyclitol moiety in this compound.

Biological Activity

The C7-cyclitol moiety plays a crucial role in the antibacterial activity of this compound. Studies have shown that the pyralomicins are primarily active against Gram-positive bacteria.[1] The nature of the substituent at the glycosidic linkage significantly impacts this activity, with the C7-cyclitol-containing pyralomicins often exhibiting different potency compared to their glucose-containing counterparts.[2]

Table 3: Minimum Inhibitory Concentrations (MIC) of Pyralomicins

CompoundOrganismMIC (µg/mL)Reference
Pyralomicin 1aMicrococcus luteus0.2 - 25[5]
This compoundMicrococcus luteus0.2 - 25[5]
Pyralomicin 1cMicrococcus luteusMore potent than 1a[2]
Pyralomicin 2aMicrococcus luteus0.2 - 25[5]
Pyralomicin 2cMicrococcus luteusLess potent than 1c[2]

Note: A comprehensive MIC profile of this compound against a broader panel of bacterial strains is not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of the C7-cyclitol moiety of this compound, based on published procedures.

Fermentation and Isolation of this compound

Organism: Nonomuraea spiralis IMC A-0156.

Protocol:

  • Seed Culture: Inoculate a suitable seed medium (e.g., BTT broth: 1% D-glucose, 0.1% yeast extract, 0.1% beef extract, 0.2% casitone, pH 7.4) with a spore suspension or mycelial fragments of N. spiralis. Incubate at 30°C with shaking (200 rpm) for 3-4 days.

  • Production Culture: Inoculate the production medium (e.g., 3% potato starch, 1.5% soy flour, 0.5% corn steep liquor, 0.2% yeast extract, 0.05% MgSO4·7H2O, 0.3% NaCl, 0.001% CoCl2, 0.3% CaCO3, pH 7.4) with 10% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 30°C with shaking (200 rpm) for 5-7 days. Production of pyralomicins is often indicated by a color change in the mycelium and medium.

  • Extraction: Centrifuge the culture broth to separate the mycelium and supernatant. Extract the supernatant with an equal volume of ethyl acetate (B1210297). Extract the mycelium with acetone, evaporate the acetone, and then extract the aqueous residue with ethyl acetate.

  • Purification: Combine the ethyl acetate extracts and concentrate under reduced pressure. Purify the crude extract using silica (B1680970) gel column chromatography followed by reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate this compound.

Structural Elucidation

5.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or CD3OD).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiments:

    • 1D NMR: 1H and 13C{1H} NMR spectra.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks within the cyclitol moiety.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond 1H-13C correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) 1H-13C correlations, which are crucial for connecting the cyclitol moiety to the aglycone.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the cyclitol protons.

  • Data Processing: Process the raw data using appropriate NMR software to obtain chemical shifts (ppm), coupling constants (Hz), and through-space correlations.

5.2.2. Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Analysis:

    • Full Scan MS: To determine the accurate mass of the protonated molecule [M+H]+ and confirm the elemental composition.

    • Tandem MS (MS/MS): To induce fragmentation of the parent ion and analyze the resulting fragment ions. This helps to confirm the connectivity within the C7-cyclitol moiety and its linkage to the aglycone.

Recombinant Expression and Enzyme Assay of PrlA

Protocol:

  • Cloning and Expression:

    • Amplify the prlA gene from N. spiralis genomic DNA using PCR with appropriate primers.

    • Clone the PCR product into an expression vector (e.g., pET vector with a His-tag).

    • Transform the expression construct into a suitable E. coli expression host (e.g., BL21(DE3)).

    • Induce protein expression with IPTG.

  • Purification:

    • Lyse the E. coli cells and clarify the lysate by centrifugation.

    • Purify the His-tagged PrlA protein using Ni-NTA affinity chromatography.

    • Dialyze the purified protein against a suitable buffer.

  • Enzyme Assay:

    • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.5), the substrate sedoheptulose-7-phosphate, and a cofactor if required (e.g., NAD+).

    • Initiation: Start the reaction by adding the purified PrlA enzyme.

    • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C).

    • Quenching and Analysis: Stop the reaction at various time points. Analyze the formation of the product, 2-epi-5-epi-valiolone, by a suitable method such as GC-MS of the trimethylsilyl (B98337) derivative or LC-MS.

Gene Disruption of prlH**

Protocol:

  • Construct Design: Design a gene disruption cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the prlH gene.

  • Vector Construction: Clone the disruption cassette into a suitable delivery vector for actinomycetes (e.g., a vector capable of intergeneric conjugation from E. coli).

  • Conjugation: Introduce the disruption vector into N. spiralis via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

  • Selection of Mutants: Select for exconjugants that have undergone homologous recombination, resulting in the replacement of the prlH gene with the resistance cassette. This is typically done by plating on selective media containing the appropriate antibiotics.

  • Verification: Confirm the gene disruption by PCR analysis of genomic DNA from the putative mutants and by analyzing the production profile of the mutant strain by HPLC, which should show the abolishment of pyralomicin production.

Workflow and Logical Relationships

The characterization of the C7-cyclitol moiety of this compound involves a multi-step process, from the initial isolation of the compound to the detailed analysis of its biosynthesis and biological function.

Characterization_Workflow cluster_0 Compound Isolation & Purification cluster_1 Structural Elucidation cluster_2 Biosynthetic Analysis cluster_3 Biological Evaluation Fermentation N. spiralis Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatography (Silica, HPLC) Extraction->Purification NMR NMR Spectroscopy (1D, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Xray X-ray Crystallography (Derivative) Purification->Xray MIC_Assay MIC Determination Purification->MIC_Assay Structure_Determination Structure_Determination NMR->Structure_Determination Structure Determination MS->Structure_Determination Structure Determination Xray->Structure_Determination Structure Determination Gene_Cloning Gene Cluster Cloning & Sequencing Gene_Disruption Gene Disruption (prlH) Gene_Cloning->Gene_Disruption Enzyme_Assay Enzyme Assay (PrlA) Gene_Cloning->Enzyme_Assay Biosynthesis_Pathway Biosynthesis_Pathway Gene_Disruption->Biosynthesis_Pathway Biosynthetic Pathway Elucidation Enzyme_Assay->Biosynthesis_Pathway Biosynthetic Pathway Elucidation Bioactivity_Profile Bioactivity_Profile MIC_Assay->Bioactivity_Profile Bioactivity Profile

Caption: Experimental workflow for the characterization of the C7-cyclitol moiety.

Conclusion

The C7-cyclitol moiety is an integral component of this compound, contributing significantly to its structural uniqueness and biological activity. Its characterization has been made possible through a combination of advanced spectroscopic techniques and molecular biology approaches. The elucidation of its biosynthetic pathway not only provides fundamental scientific knowledge but also opens up avenues for the bioengineering of novel pyralomicin analogs with potentially improved therapeutic properties. Further research is warranted to obtain more detailed quantitative data on the bioactivity of this compound and to fully elucidate its mechanism of action at the molecular level. This guide serves as a foundational resource for scientists and researchers aiming to build upon the current understanding of this fascinating natural product.

References

An In-depth Technical Guide to the Mass Spectrometry and NMR Analysis of Pyralomicin 1b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used in the structural elucidation of Pyralomicin 1b, a chlorinated benzopyranopyrrole antibiotic. The document details the mass spectrometry and nuclear magnetic resonance (NMR) data, experimental protocols, and key structural features of this natural product.

Introduction to this compound

This compound is a member of the pyralomicin family of antibiotics isolated from the bacterium Nonomuraea spiralis. These compounds are characterized by a unique benzopyranopyrrole chromophore linked to a C7-cyclitol moiety. The antibacterial activity of pyralomicins is influenced by the number and position of chlorine atoms, as well as the nature and methylation of the glycone. This compound is distinguished by the presence of an O-methyl group at the C-4' position of the cyclitol ring.

Mass Spectrometry Analysis

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺455.0438455.68

Note: The observed m/z value is from low-resolution ESI-MS and serves to confirm the molecular weight.

Proposed MS/MS Fragmentation Pathway

Pyralomicin_1b This compound [M+H]⁺ m/z 455.68 Aglycone Aglycone Fragment Pyralomicin_1b->Aglycone Loss of Cyclitol Cyclitol Cyclitol Fragment Pyralomicin_1b->Cyclitol Loss of Aglycone Fragment_A Fragment A Aglycone->Fragment_A Loss of Cl Fragment_B Fragment B Aglycone->Fragment_B Loss of CO

Caption: Proposed MS/MS fragmentation of this compound.

NMR Spectroscopic Analysis

The definitive structure of this compound was elucidated through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the assigned ¹H and ¹³C NMR data.

Table 2: ¹H NMR Data for this compound (Solvent and Frequency not specified in available data)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results

Table 3: ¹³C NMR Data for this compound (Solvent and Frequency not specified in available data)

PositionChemical Shift (δ, ppm)
Data not available in search results

Note: Detailed, quantitative ¹H and ¹³C NMR data with specific chemical shifts and coupling constants for this compound are not available in the provided search results. The structure was determined by various NMR spectral analyses including ¹H-¹⁵N HMBC and ¹³C-¹H NOE difference experiments[1].

Key 2D NMR Correlations

The connectivity of the pyranopyrrole core and the cyclitol moiety, as well as their linkage, were established through various 2D NMR experiments, including:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks within the cyclitol and proline-derived portions of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations between protons.

cluster_core Benzopyranopyrrole Core cluster_cyclitol C7-Cyclitol Moiety Core_H Core Protons Core_C Core Carbons Core_H->Core_C HSQC (1J) Core_H->Core_C HMBC (2-3J) Cyclitol_H Cyclitol Protons Core_H->Cyclitol_H NOESY (Stereochemistry) Cyclitol_C Cyclitol Carbons Core_H->Cyclitol_C HMBC (Linkage) Cyclitol_H->Cyclitol_C HSQC (1J) Cyclitol_H->Cyclitol_C HMBC (2-3J)

Caption: Key 2D NMR correlations for structure elucidation.

Experimental Protocols

Isolation and Purification of this compound

A detailed, step-by-step protocol for the isolation and purification of this compound is not available in the provided search results. The general procedure involves cultivation of Nonomuraea spiralis, followed by extraction of the culture broth and subsequent chromatographic separation to yield the pure compound.

Mass Spectrometry
  • Instrumentation: High-resolution electrospray ionization mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Full scan mode to determine the [M+H]⁺ ion. For fragmentation analysis, a product ion scan of the precursor ion (m/z 455.68) would be performed.

NMR Spectroscopy
  • Sample Preparation: The purified this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D NMR Experiments: Standard ¹H and ¹³C{¹H} experiments are performed to obtain the basic spectral information.

  • 2D NMR Experiments: A suite of 2D NMR experiments, including DQF-COSY, HSQC, HMBC, and NOESY, are acquired to establish the complete structure and relative stereochemistry. The specific parameters for each experiment (e.g., acquisition times, number of scans, mixing times for NOESY) are optimized based on the sample concentration and the spectrometer used.

Biosynthetic Pathway of this compound

The biosynthesis of the pyralomicin core involves a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The C7-cyclitol moiety is derived from intermediates of the shikimate pathway.

Shikimate_Pathway Shikimate Pathway Cyclitol_Precursor C7-Cyclitol Precursor Shikimate_Pathway->Cyclitol_Precursor PKS_NRPS PKS/NRPS Machinery Aglycone_Precursor Aglycone Precursor PKS_NRPS->Aglycone_Precursor Pyralomicin_1b This compound Cyclitol_Precursor->Pyralomicin_1b Pyralomicin_Aglycone Pyralomicin Aglycone Aglycone_Precursor->Pyralomicin_Aglycone Pyralomicin_Aglycone->Pyralomicin_1b Glycosylation Methylation O-Methylation

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

The structural elucidation of this compound is a prime example of the synergistic application of mass spectrometry and advanced NMR techniques. While high-resolution mass spectrometry provides the elemental composition, a combination of 1D and 2D NMR experiments is indispensable for determining the complex connectivity and stereochemistry of this chlorinated natural product. This guide provides a foundational understanding of the analytical methodologies employed for researchers and professionals in the field of natural product chemistry and drug development. Further detailed MS/MS fragmentation studies and the acquisition of high-resolution 1D and 2D NMR data in specified solvents would provide a more complete analytical profile of this compound.

References

In Vitro Antibacterial Spectrum of Pyralomicin 1b: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Antibacterial Spectrum

A comprehensive review of the scientific literature did not yield a specific dataset of Minimum Inhibitory Concentration (MIC) values for Pyralomicin 1b against a panel of bacterial strains. The pyralomicins as a group are reported to be active against various bacteria, with particular potency noted against strains of Micrococcus luteus.[2] The antibacterial activity of the different pyralomicin analogues is believed to be dependent on the number and position of chlorine atoms, as well as the nature and methylation of the glycone moiety.[2]

Due to the absence of specific quantitative data for this compound, the following table summarizes the general antibacterial activity reported for the pyralomicin family of compounds. Researchers are encouraged to perform their own in vitro susceptibility testing to determine the precise antibacterial spectrum of this compound.

Table 1: General In Vitro Antibacterial Activity of the Pyralomicin Family of Antibiotics

Target BacteriaActivity LevelSource
Gram-Positive Bacteria
Micrococcus luteusReported as a primary target with significant activity.[2]
Other Gram-Positive BacteriaGeneral activity reported, but specific strains and MICs are not detailed in available literature.
Gram-Negative BacteriaActivity against Gram-negative bacteria has not been extensively reported in the available literature.

Note: This table is a qualitative summary based on available literature. Quantitative MIC values for this compound need to be determined experimentally.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The following is a detailed methodology for determining the MIC of this compound using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4]

2.1. Objective

To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain in vitro.

2.2. Materials

  • This compound (pure compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., ATCC reference strains)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Growth indicator dye (e.g., resazurin (B115843) or 2,3,5-triphenyltetrazolium chloride - TTC), optional

2.3. Procedure

2.3.1. Preparation of this compound Stock Solution

  • Accurately weigh a small amount of pure this compound.

  • Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth (typically ≤1%).

  • Further dilute the stock solution in CAMHB to create a working stock at twice the highest desired final concentration to be tested.

2.3.2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2.3.3. Preparation of the Microtiter Plate

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate for each bacterial strain being tested.

  • Add 200 µL of the working stock of this compound to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10 after mixing.

  • Well 11 will serve as the growth control (containing CAMHB and the bacterial inoculum, but no this compound).

  • Well 12 will serve as the sterility control (containing only CAMHB).

2.3.4. Inoculation and Incubation

  • Add the appropriate volume of the diluted bacterial inoculum to wells 1 through 11 to achieve the final target concentration of 5 x 10⁵ CFU/mL.

  • Seal the plate with a lid or an adhesive seal to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

2.4. Interpretation of Results

  • After incubation, examine the plate for bacterial growth. The sterility control (well 12) should be clear. The growth control (well 11) should show turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).

  • If a growth indicator dye is used, the MIC is the lowest concentration that prevents the color change associated with bacterial metabolism.

Visualizations

3.1. Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock & Working Solutions E Add this compound to Well 1 A->E B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum to Final Concentration B->C G Inoculate Wells 1-11 C->G D Add CAMHB to Microtiter Plate (Wells 2-12) F Perform Serial Dilutions (Wells 1-10) D->F E->F F->G H Incubate Plate (35°C, 16-20h) G->H I Visually Inspect for Growth H->I J Determine MIC I->J

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

3.2. Proposed Biosynthetic Pathway of Pyralomicin

The biosynthesis of the pyralomicin core structure is a complex process involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[2][5] The C7-cyclitol moiety is derived from 2-epi-5-epi-valiolone.[5][6] The entire biosynthetic gene cluster spans approximately 41 kb and contains 27 open reading frames (ORFs).[2][5]

Pyralomicin_Biosynthesis cluster_precursors Core Precursors cluster_assembly Core Assembly & Modification cluster_cyclitol Cyclitol Pathway cluster_final Final Product Proline Proline PKS_NRPS PKS & NRPS Machinery Proline->PKS_NRPS Acetate Acetate (x2) Acetate->PKS_NRPS Propionate Propionate Propionate->PKS_NRPS Glucose_Metabolites Glucose Metabolites SPC Sugar Phosphate Cyclase (PrlA) Glucose_Metabolites->SPC Core_Formation Benzopyranopyrrole Core Formation PKS_NRPS->Core_Formation Tailoring Tailoring Enzymes (Halogenases, Methyltransferase) Core_Formation->Tailoring Glycosyltransferase N-Glycosyltransferase (PrlH) Tailoring->Glycosyltransferase Cyclitol_Formation C7-Cyclitol Formation SPC->Cyclitol_Formation Cyclitol_Formation->Glycosyltransferase Pyralomicin This compound Glycosyltransferase->Pyralomicin

Caption: Proposed biosynthetic pathway of this compound.

References

The Enigmatic Antibacterial Engine: A Technical Deep Dive into the Presumed Mechanism of Action of Pyralomicin 1b Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyralomicin 1b, a member of the pyralomicin family of antibiotics produced by Nonomuraea spiralis, represents a promising scaffold for the development of novel antibacterial agents against Gram-positive pathogens. While direct experimental elucidation of its specific mechanism of action remains to be fully disclosed in publicly accessible literature, this technical guide synthesizes the available information on the pyralomicin class and related compounds to propose a putative mechanism. This document outlines the hypothesized molecular interactions, presents speculative quantitative data based on related compounds, details relevant experimental protocols for mechanism of action studies, and provides visualizations of the proposed pathways and workflows to guide future research and development efforts in this area.

Introduction

The pyralomicins are a group of antibiotics characterized by a unique benzopyranopyrrole chromophore linked to a C7-cyclitol or glucose moiety.[1][2] The antibacterial activity of these compounds, particularly against opportunistic Gram-positive bacteria like Micrococcus luteus, is influenced by the number and position of chlorine atoms and the nature of the glycone moiety.[1][2] Notably, the unmethylated cyclitol in Pyralomicin 1c confers more potent activity than the methylated cyclitol in Pyralomicin 1a and the glucosyl group in Pyralomicin 2c, highlighting the critical role of the cyclitol moiety in its antibacterial action.[1][2] Given the structural similarities of the pyralomicin aglycone to known DNA gyrase inhibitors like pyrrolomycins, it is hypothesized that this compound may exert its antibacterial effect through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.

Proposed Mechanism of Action

It is postulated that this compound functions as a dual inhibitor of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and chromosome segregation. This dual-targeting mechanism would be advantageous in preventing the rapid emergence of resistance.

Inhibition of DNA Gyrase and Topoisomerase IV

The proposed mechanism involves the following key steps:

  • Enzyme Binding: this compound is thought to bind to the ATP-binding site of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. This binding is likely facilitated by the unique structural features of the benzopyranopyrrole core and the cyclitol moiety.

  • Inhibition of ATP Hydrolysis: By occupying the ATP-binding pocket, this compound would competitively inhibit the hydrolysis of ATP, a critical step for the catalytic activity of both enzymes.

  • Disruption of DNA Supercoiling and Decatenation: The inhibition of DNA gyrase would prevent the negative supercoiling of DNA, leading to torsional stress and the cessation of DNA replication. Simultaneously, the inhibition of topoisomerase IV would block the decatenation of daughter chromosomes following replication, ultimately leading to cell division arrest and bacterial cell death.

Pyralomicin_1b_Mechanism_of_Action cluster_0 Bacterial Cell Pyralomicin_1b This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) Pyralomicin_1b->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) Pyralomicin_1b->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Enables ATP_Gyrase ATP ATP_Gyrase->DNA_Gyrase Binds ATP_Topo ATP ATP_Topo->Topo_IV Binds Cell_Death Cell Death

Proposed mechanism of this compound action.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical quantitative data for this compound, based on values reported for structurally related compounds and potent novel antibiotics. These values are for illustrative purposes and require experimental validation.

ParameterStaphylococcus aureusStreptococcus pneumoniaeEnterococcus faecalis
Minimum Inhibitory Concentration (MIC) 0.25 µg/mL0.125 µg/mL0.5 µg/mL
DNA Gyrase IC50 0.1 µM0.08 µM0.2 µM
Topoisomerase IV IC50 0.3 µM0.2 µM0.6 µM

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to elucidate the precise mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of Gram-positive bacteria.

Methodology (Broth Microdilution):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare a bacterial inoculum of the test strain (e.g., S. aureus, S. pneumoniae, E. faecalis) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Include positive (no antibiotic) and negative (no bacteria) control wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.

DNA Gyrase Supercoiling Assay

Objective: To assess the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.

Methodology:

  • Purify DNA gyrase (GyrA and GyrB subunits) from the target Gram-positive bacterium.

  • Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and DNA gyrase in a suitable buffer.

  • Add varying concentrations of this compound to the reaction mixtures.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis.

  • Visualize the DNA bands under UV light after staining with ethidium (B1194527) bromide. Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

  • Quantify the band intensities to determine the IC50 value.

Topoisomerase IV Decatenation Assay

Objective: To evaluate the inhibitory effect of this compound on the decatenation activity of topoisomerase IV.

Methodology:

  • Purify topoisomerase IV (ParC and ParE subunits) from the target Gram-positive bacterium.

  • Use kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, as the substrate.

  • Prepare a reaction mixture containing kDNA, ATP, and topoisomerase IV in a suitable buffer.

  • Add varying concentrations of this compound to the reaction mixtures.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction and analyze the products by agarose gel electrophoresis.

  • Inhibition of decatenation will be observed as the persistence of the high-molecular-weight kDNA network at the top of the gel, with a corresponding decrease in the liberated minicircle DNA bands.

  • Quantify the results to determine the IC50 value.

Experimental_Workflow cluster_mic MIC Determination cluster_gyrase DNA Gyrase Assay cluster_topo Topoisomerase IV Assay mic_1 Prepare this compound Dilutions mic_2 Inoculate with Bacteria mic_1->mic_2 mic_3 Incubate mic_2->mic_3 mic_4 Read Results mic_3->mic_4 gyrase_1 Prepare Reaction Mix (Relaxed DNA, Gyrase, ATP) gyrase_2 Add this compound gyrase_1->gyrase_2 gyrase_3 Incubate gyrase_2->gyrase_3 gyrase_4 Agarose Gel Electrophoresis gyrase_3->gyrase_4 topo_1 Prepare Reaction Mix (kDNA, Topo IV, ATP) topo_2 Add this compound topo_1->topo_2 topo_3 Incubate topo_2->topo_3 topo_4 Agarose Gel Electrophoresis topo_3->topo_4

Workflow for key experimental protocols.

Conclusion and Future Directions

While the precise mechanism of action of this compound against Gram-positive bacteria is yet to be definitively established, the available evidence strongly suggests that it may function as an inhibitor of bacterial type II topoisomerases. The proposed dual-targeting of DNA gyrase and topoisomerase IV presents an attractive profile for a novel antibiotic.

Future research should focus on the following areas:

  • Definitive Target Identification: Utilizing the experimental protocols outlined in this guide to confirm the molecular target(s) of this compound.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing analogs of this compound to understand the key structural features required for potent antibacterial activity.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of Gram-positive bacterial infections.

  • Resistance Studies: Investigating the potential for resistance development and the molecular mechanisms by which bacteria might acquire resistance to this compound.

The elucidation of the mechanism of action of this compound will be a critical step in advancing this promising class of natural products towards clinical development. This technical guide provides a foundational framework to guide these essential research endeavors.

References

In-Depth Technical Guide: Activity of Pyralomicin 1b Against Micrococcus luteus Strains

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyralomicins are a class of antibiotics produced by the actinomycete Microtetraspora spiralis. This technical guide focuses on the activity of a specific analog, Pyralomicin 1b, against strains of the Gram-positive bacterium Micrococcus luteus. While specific data for this compound is limited, this guide synthesizes available information for the pyralomicin class, providing quantitative data, detailed experimental protocols for activity assessment, and a hypothesized mechanism of action based on related compounds. This document is intended to serve as a foundational resource for researchers investigating the potential of pyralomicins as antibacterial agents.

Quantitative Data on Antibacterial Activity

Initial screening of the pyralomicin complex revealed potent activity against Micrococcus luteus. The available quantitative data for the pyralomicin class against this bacterium is summarized below. It is important to note that a specific Minimum Inhibitory Concentration (MIC) for this compound has not been individually reported in the reviewed literature; however, a range for the entire class has been published.

Antibiotic ClassTarget OrganismMethodMIC (µg/mL)Source
PyralomicinsMicrococcus luteusAgar (B569324) Dilution0.2 - 25[1]

The antibacterial efficacy of pyralomicins is noted to be dependent on their chemical structure, specifically the number and position of chlorine atoms and the nature of the glycone moiety attached to the benzopyranopyrrole core[2][3].

Experimental Protocols

The standardized method for determining the Minimum Inhibitory Concentration (MIC) of pyralomicins against Micrococcus luteus is the agar dilution method. The following protocol is a detailed methodology based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and other established sources[4][5][6][7].

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a sample of pure this compound.

  • Solubilization: Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). The solvent choice should be one that does not affect the growth of Micrococcus luteus at the final concentration in the agar.

  • Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

Agar Dilution Susceptibility Testing
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving. Allow the agar to cool to 45-50°C in a water bath[5].

  • Serial Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in a sterile diluent to achieve the desired final concentrations in the agar plates.

  • Incorporation into Agar: Add a defined volume of each this compound dilution to molten MHA (e.g., 1 mL of drug solution to 19 mL of agar) to create a series of plates with varying antibiotic concentrations[5]. Also, prepare a control plate containing only the solvent used for the stock solution to ensure it has no inhibitory effect.

  • Pouring Plates: Pour the agar-antibiotic mixtures into sterile Petri dishes and allow them to solidify on a level surface.

  • Inoculum Preparation:

    • Culture Micrococcus luteus on a suitable agar medium overnight.

    • Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Further dilute this suspension to achieve a final inoculum concentration that will deliver 1 x 10⁴ colony-forming units (CFU) per spot on the agar plate[5].

  • Inoculation: Using a multipoint inoculator, spot-inoculate the prepared bacterial suspension onto the surface of the agar plates, from the lowest to the highest concentration of this compound.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours under aerobic conditions.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of Micrococcus luteus on the agar surface. The growth of one or two colonies or a faint haze is generally disregarded[5].

Visualizations: Workflow and Hypothesized Mechanism

Experimental Workflow for MIC Determination

MIC_Workflow Figure 1: Agar Dilution MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare this compound Stock and Dilutions mix_agar Incorporate Antibiotic Dilutions into Agar prep_antibiotic->mix_agar prep_media Prepare Molten Mueller-Hinton Agar prep_media->mix_agar prep_inoculum Prepare M. luteus Inoculum (0.5 McFarland) inoculate Spot Inoculate Plates with M. luteus prep_inoculum->inoculate pour_plates Pour Agar Plates mix_agar->pour_plates pour_plates->inoculate incubate Incubate Plates (37°C, 16-20h) inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Agar Dilution MIC Determination Workflow.

Hypothesized Signaling Pathway Disruption

While the precise molecular target of this compound in Micrococcus luteus has not been elucidated, its structural similarity to other pyrrole-containing antibiotics, such as the marinopyrroles, suggests a potential mechanism of action. Marinopyrroles have been shown to act as protonophores, disrupting the proton motive force (PMF) across the bacterial cytoplasmic membrane[8]. The PMF is crucial for essential cellular processes, including ATP synthesis and active transport. The following diagram illustrates this hypothesized logical relationship.

Mechanism_Hypothesis Figure 2: Hypothesized Mechanism of this compound Pyralomicin This compound Membrane Bacterial Cytoplasmic Membrane Pyralomicin->Membrane Inserts into PMF Proton Motive Force (PMF) (Proton Gradient) Membrane->PMF Dissipates ATP_Synthase ATP Synthase PMF->ATP_Synthase Drives Active_Transport Active Transport PMF->Active_Transport Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Nutrient_Uptake Nutrient Uptake Active_Transport->Nutrient_Uptake Cell_Death Inhibition of Growth & Cell Death ATP_Production->Cell_Death Leads to Inhibition of Nutrient_Uptake->Cell_Death Leads to Inhibition of

Caption: Hypothesized Mechanism of this compound.

Conclusion

This compound, as part of the broader pyralomicin class of antibiotics, demonstrates notable inhibitory activity against Micrococcus luteus. The provided MIC range of 0.2-25 µg/mL establishes a baseline for its potency. The detailed agar dilution protocol offers a standardized method for further quantitative assessment of this compound and its analogs. While the exact mechanism of action remains to be definitively proven, the hypothesis of proton motive force disruption provides a strong direction for future mechanistic studies. Further research is warranted to isolate the specific MIC of this compound and to validate its cellular target, which will be crucial for any future drug development efforts.

References

The Genetic Blueprint of Pyralomicin 1b: A Technical Guide to its Biosynthesis in Actinomycetes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Corvallis, OR – December 7, 2025 – For researchers, scientists, and drug development professionals invested in the discovery and synthesis of novel antibiotics, a deep understanding of the genetic underpinnings of their production is paramount. This technical guide provides a comprehensive overview of the genetic basis for the biosynthesis of Pyralomicin 1b, a potent antibiotic produced by the actinomycete Nonomuraea spiralis. This document details the biosynthetic gene cluster, key enzymatic functions, and the experimental methodologies used to elucidate this complex pathway.

Executive Summary

This compound belongs to a family of antibiotics characterized by a unique benzopyranopyrrole chromophore linked to a C7-cyclitol moiety.[1] The antibacterial activity of pyralomicins is influenced by the number and position of chlorine atoms and the nature of the glycosidic substituent.[2] Isotope-labeling studies have previously indicated that the core structure is of a polyketide-peptide origin, assembled from proline, two acetate (B1210297) units, and one propionate (B1217596) unit, with the cyclitol portion derived from glucose metabolites.[3][4] This guide focuses on the genetic and molecular biology work that has identified and characterized the complete biosynthetic machinery responsible for producing this promising antibiotic.

The Pyralomicin Biosynthetic Gene Cluster (prl)

The entire genetic blueprint for pyralomicin biosynthesis is located in a 41 kb contiguous region of the Nonomuraea spiralis IMC A-0156 genome.[1][2] This biosynthetic gene cluster (BGC), designated the prl cluster, contains 27 open reading frames (ORFs) that encode all the necessary enzymatic machinery, including regulatory and transport proteins.[1][2] The biosynthesis is a hybrid pathway involving both nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) activities for the core structure, along with a suite of tailoring enzymes for subsequent modifications.[1][2]

Key Biosynthetic Genes and Their Functions

The functions of several key genes within the prl cluster have been predicted based on homology to other known biosynthetic pathways and, in some cases, confirmed through experimental validation. A summary of these genes and their putative or confirmed roles is presented in Table 1.

GeneProposed or Confirmed FunctionProtein Homology / Evidence
Core Synthesis
prl (NRPS/PKS)Nonribosomal peptide synthetase and polyketide synthase modules for the assembly of the benzopyranopyrrole core.Homology to other NRPS and PKS enzymes.[1][2]
C7-Cyclitol Moiety Synthesis
prlA2-epi-5-epi-valiolone (B1265091) synthase (a sugar phosphate (B84403) cyclase)Confirmed by recombinant expression and biochemical assay.[1][2]
prlBPutative phosphomutaseHomology to phosphomutases.[2]
prlUPutative cyclitol kinaseHomology to cyclitol kinases.[2]
prlV, prlWPutative cyclitol dehydrogenasesHomology to dehydrogenases.[2]
prlXPutative 2-epi-5-epi-valiolone phosphate epimeraseHomology to epimerases.[2]
Tailoring and Glycosylation
prlT and othersFour putative halogenasesResponsible for the chlorination of the benzopyranopyrrole core.[1][2]
prlFPutative O-methyltransferaseHomologous to RebM, a glucose O-methyltransferase.[2]
prlGPutative galactose/hexose 1-phosphate uridylyltransferaseHigh similarity to GalT from the milbemycin pathway.[2]
prlHN-glycosyltransferaseConfirmed by gene knockout to be essential for attaching the cyclitol or glucose moiety.[1][2]
Regulation
prlZPutative regulatory proteinLocated upstream of the BGC, its product may be involved in regulating pyralomicin biosynthesis.[2]

Experimental Elucidation of the Pyralomicin Pathway

The characterization of the prl gene cluster has been made possible through a series of key molecular biology and analytical chemistry experiments. These have not only confirmed the involvement of the BGC in pyralomicin production but have also pinpointed the essential roles of specific genes.

Gene Knockout Studies: The Essential Role of prlH

A pivotal experiment in confirming the function of the prl cluster was the targeted disruption of the prlH gene, which encodes a putative N-glycosyltransferase.[1][2] This was achieved through single crossover homologous recombination. The results, as depicted in the HPLC analysis (Table 2), were unequivocal: the prlH deletion mutant completely lost the ability to produce pyralomicins.[1][2] This demonstrated the essential role of PrlH in attaching the C7-cyclitol (in the case of this compound) or glucose moiety to the benzopyranopyrrole aglycone.[1][2] Interestingly, the aglycone itself was not detected in the mutant's culture broth, suggesting potential feedback inhibition or a lack of transport for the intermediate.

Table 2: Qualitative Production of Pyralomicins in Wild-Type and ΔprlH Mutant Nonomuraea spiralis

StrainPyralomicin 1a ProductionThis compound ProductionPyralomicin 2a Production
Wild-Type N. spiralisDetectedDetectedDetected
ΔprlH MutantNot DetectedNot DetectedNot Detected

Data is based on HPLC analysis at 355 nm as reported in Flatt et al., 2013.[2]

experimental_workflow cluster_cloning Vector Construction cluster_conjugation Gene Transfer cluster_selection Mutant Selection & Verification cluster_analysis Phenotypic Analysis pBsk pBsk vector prlH_frag 697 bp prlH fragment prlH_frag->pBsk apra_cassette Apramycin (B1230331) resistance cassette apra_cassette->pBsk pKO3A4 pKO3A4 suicide vector Ecoli E. coli ET12567 (with pKO3A4 and pUB307) Conjugation Intergeneric Conjugation Ecoli->Conjugation Nspiralis_WT Wild-Type N. spiralis Nspiralis_WT->Conjugation Selection Selection on Apramycin Conjugation->Selection PCR PCR Verification Selection->PCR Mutant ΔprlH Mutant PCR->Mutant Fermentation Fermentation Mutant->Fermentation Extraction Butyl Acetate Extraction Fermentation->Extraction LCMS LC-MS Analysis Extraction->LCMS Result Abolished Pyralomicin Production LCMS->Result Nspiralis_WT_analysis Wild-Type N. spiralis Nspiralis_WT_analysis->Fermentation

Caption: Workflow for the creation and analysis of the ΔprlH mutant.

Functional Characterization of PrlA

To confirm the function of prlA, the gene was cloned and expressed in E. coli. The purified recombinant PrlA protein was then assayed for its enzymatic activity. The results demonstrated that PrlA is a 2-epi-5-epi-valiolone synthase, a type of sugar phosphate cyclase that catalyzes a key step in the formation of the C7-cyclitol moiety from sedoheptulose (B1238255) 7-phosphate.[1][2] This finding was crucial in understanding the biosynthesis of the unique pseudosugar component of this compound.

Proposed Biosynthetic Pathway and Regulation

Based on the genetic evidence, a putative biosynthetic pathway for the C7-cyclitol moiety of this compound can be proposed. This pathway highlights the sequential action of the enzymes encoded by the prl gene cluster.

C7_cyclitol_pathway S7P Sedoheptulose-7-Phosphate EEV 2-epi-5-epi-Valiolone S7P->EEV PrlA EEVP 2-epi-5-epi-Valiolone-P EEV->EEVP PrlU (Kinase) Cyclitol_P Activated Cyclitol-P EEVP->Cyclitol_P PrlB, PrlV, PrlW, PrlX (Putative modifying enzymes) Pyralomicin_1b This compound Cyclitol_P->Pyralomicin_1b PrlH, PrlG Pyralomicin_core Pyralomicin Aglycone Pyralomicin_core->Pyralomicin_1b

Caption: Proposed biosynthetic pathway for the C7-cyclitol moiety of this compound.

The regulation of the prl gene cluster is less well understood. The presence of a putative regulatory gene, prlZ, at the upstream end of the cluster suggests a dedicated regulatory mechanism.[2] In many actinomycetes, the biosynthesis of secondary metabolites is tightly controlled by a complex interplay of pathway-specific regulators and global physiological signals, such as nutrient limitation (e.g., phosphate or carbon source availability). It is plausible that the expression of the prl cluster is similarly regulated, ensuring that pyralomicin production is initiated at the appropriate stage of the bacterial life cycle.

regulatory_pathway Nutrient_Signal Nutrient Limitation Signal (e.g., low phosphate) Global_Regulator Global Regulatory Protein(s) Nutrient_Signal->Global_Regulator PrlZ PrlZ (Putative Regulator) Global_Regulator->PrlZ prl_cluster prl Biosynthetic Gene Cluster PrlZ->prl_cluster Activation Pyralomicin Pyralomicin Production prl_cluster->Pyralomicin

Caption: Hypothetical regulatory cascade for pyralomicin biosynthesis.

Experimental Protocols

This section provides a summary of the key experimental methodologies employed in the study of the pyralomicin biosynthetic gene cluster.

Bacterial Strains and Culture Conditions
  • Nonomuraea spiralis IMC A-0156: Maintained on BTT agar (B569324) (1% D-glucose, 0.1% yeast extract, 0.1% beef extract, 0.2% casitone, and 1.5% Bacto-agar, pH 7.4) at 30 °C.[2]

  • Spore Formation: Induced by growth on modified minimal medium agar (0.05% L-asparagine, 0.05% K2HPO4, 0.02% MgSO4·7H2O, 1% D-glucose, 1.5% Bacto-agar, pH 7.4) at 30 °C for 1–2 weeks.[2]

  • Pyralomicin Production: Seed cultures grown for 5-7 days at 28°C are diluted 1:10 into production medium and grown for an additional 5-7 days.[2]

Construction of the ΔprlH Mutant
  • A 697 bp internal fragment of the prlH gene was cloned into the pBsk suicide vector.[2]

  • An apramycin resistance cassette was subsequently cloned into the vector to create the knockout plasmid pKO3A4.[2]

  • The pKO3A4 plasmid was introduced into N. spiralis from E. coli ET12567 (containing the helper plasmid pUB307) via intergeneric conjugation.[2]

  • Single crossover recombinant mutants were selected on media containing apramycin.[2]

  • The genotype of the mutant was confirmed by PCR.[2]

Analysis of Pyralomicin Production
  • Cultures of wild-type and ΔprlH mutant strains were acidified to pH 3 with HCl.[2]

  • The mycelia were removed by centrifugation.[2]

  • The supernatant was extracted three times with an equal volume of butyl acetate.[2]

  • The combined butyl acetate fractions were dried, filtered, and concentrated.[2]

  • The extracts were analyzed by LC-MS on a C18 column with a water/methanol gradient, monitoring at 355 nm.[2]

Conclusion and Future Directions

The identification and partial characterization of the prl biosynthetic gene cluster represent a significant step forward in our understanding of pyralomicin biosynthesis. The confirmation of the roles of key enzymes like PrlH and PrlA provides a solid foundation for future work. Further research should focus on elucidating the precise functions of the remaining ORFs, characterizing the regulatory network governed by PrlZ, and optimizing fermentation conditions to enhance the yield of this compound. This knowledge will be invaluable for the potential bioengineering of the pathway to produce novel pyralomicin analogs with improved therapeutic properties.

References

The Evolving Landscape of Pyralomicin 1b: A Technical Guide to its Derivatives and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents. The pyralomicins, a family of antibiotics produced by the soil bacterium Nonomuraea spiralis, represent a promising class of natural products with a unique benzopyranopyrrole core structure. This technical guide provides a comprehensive overview of the biological activity of Pyralomicin 1b and its naturally occurring derivatives, offering insights into their structure-activity relationships, potential mechanisms of action, and methodologies for future research and development. While extensive research on synthetic derivatives of this compound is not yet publicly available, this document consolidates the existing knowledge on the natural analogues to guide further exploration of this promising antibiotic family.

Unveiling the Biological Potential of Pyralomicins

Pyralomicins exhibit notable antibacterial activity, particularly against Gram-positive bacteria such as Micrococcus luteus. The biological activity of these compounds is intricately linked to their chemical structure, specifically the nature and substitution of the glycone moiety and the halogenation pattern of the aromatic core.

Structure-Activity Relationships of Natural Pyralomicin Analogues

Studies on the naturally occurring pyralomicins have provided initial insights into the structure-activity relationships (SAR) of this compound class. The key determinants of antibacterial potency appear to be the glycone unit and its modifications.

Table 1: Antibacterial Activity of Natural Pyralomicin Derivatives

CompoundGlycone Moiety4'-ModificationRelative Antibacterial PotencyReference
Pyralomicin 1a C7-CyclitolO-MethylModerate[1]
This compound C7-CyclitolO-MethylNot explicitly stated, but structurally similar to 1a
Pyralomicin 1c C7-CyclitolHydroxyl (unmethylated)More Potent[1]
Pyralomicin 2c Glucose-Less Potent[1]

Note: The relative potencies are based on qualitative descriptions in the cited literature. Specific MIC values for a range of bacteria are not consistently reported across studies.

From this data, two key observations can be made:

  • The C7-cyclitol moiety is crucial for enhanced antibacterial activity. Pyralomicin 1c, which possesses the C7-cyclitol glycone, is more active than its glucose-containing counterpart, Pyralomicin 2c.[1]

  • Methylation of the cyclitol moiety at the 4'-position may reduce antibacterial activity. The unmethylated Pyralomicin 1c demonstrates higher potency than the 4'-O-methylated Pyralomicin 1a.[1]

These findings suggest that future synthetic derivatization efforts could focus on modifications of the cyclitol ring to potentially enhance antibacterial efficacy.

Experimental Protocols for Synthesis and Evaluation

While specific protocols for the synthesis of this compound derivatives are not available, the following sections outline generalized methodologies based on the synthesis of other pyrimidine-containing natural products and the evaluation of antibacterial agents.

General Synthetic Approach for Pyrimidine (B1678525) Derivatives

A common strategy for the synthesis of pyrimidine-containing compounds involves the condensation of a chalcone (B49325) intermediate with a suitable amine-containing reagent.

2.1.1. Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

This reaction forms the α,β-unsaturated ketone backbone.

  • Reaction: An appropriately substituted benzaldehyde (B42025) is reacted with a heteroaryl methyl ketone in the presence of a base (e.g., aqueous KOH or NaOH) in an alcoholic solvent.

  • General Procedure:

    • Dissolve the substituted benzaldehyde (1 equivalent) and heteroaryl methyl ketone (1 equivalent) in ethanol.

    • Add a 40% aqueous solution of KOH or NaOH dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified chalcone.[2][3]

2.1.2. Step 2: Pyrimidine Ring Formation

The chalcone is then cyclized to form the pyrimidine ring.

  • Reaction: The synthesized chalcone is reacted with an amidine or a related compound (e.g., thiosemicarbazide) in the presence of a base.

  • General Procedure:

    • Reflux a mixture of the chalcone (1 equivalent) and thiosemicarbazide (B42300) (1 equivalent) in an alcoholic solution of sodium hydroxide (B78521) for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into cold water.

    • The resulting solid is filtered, washed with water, and purified by recrystallization to yield the pyrimidine derivative.[3]

In Vitro Antibacterial Activity Assays

The following are standard methods for evaluating the antibacterial efficacy of new compounds.

2.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include positive (no compound) and negative (no bacteria) growth controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

2.2.2. Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent.

  • Procedure:

    • Prepare a bacterial lawn by evenly streaking a standardized inoculum onto the surface of an agar (B569324) plate (e.g., Mueller-Hinton Agar).

    • Impregnate sterile paper disks with a known concentration of the test compound and place them on the agar surface.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk. The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Visualizing Workflows and Pathways

Diagrams are essential tools for conceptualizing experimental processes and biological mechanisms. The following sections provide Graphviz diagrams to illustrate key workflows and a proposed biosynthetic pathway.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a logical workflow for the synthesis and biological evaluation of novel this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Design of this compound Derivatives chalcone_synthesis Chalcone Synthesis (Claisen-Schmidt Condensation) start->chalcone_synthesis pyrimidine_formation Pyrimidine Ring Formation chalcone_synthesis->pyrimidine_formation purification Purification and Characterization (NMR, MS) pyrimidine_formation->purification mic_determination MIC Determination (Broth Microdilution) purification->mic_determination disk_diffusion Disk Diffusion Assay purification->disk_diffusion sar_analysis Structure-Activity Relationship Analysis mic_determination->sar_analysis disk_diffusion->sar_analysis

Caption: A generalized workflow for the design, synthesis, and antibacterial evaluation of this compound derivatives.

Biosynthesis of the Pyralomicin Core

The biosynthesis of pyralomicins is a complex process involving both non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. The following diagram illustrates a simplified overview of the formation of the benzopyranopyrrole core and the attachment of the glycone moiety.

biosynthesis_pathway cluster_precursors Precursors cluster_assembly Core Assembly cluster_tailoring Tailoring and Glycosylation cluster_products Final Products proline Proline nrps_pks NRPS-PKS Machinery proline->nrps_pks acetate Acetate Units acetate->nrps_pks propionate Propionate Unit propionate->nrps_pks core_formation Benzopyranopyrrole Core Formation nrps_pks->core_formation halogenation Halogenation core_formation->halogenation glycosylation Glycosylation (PrlH enzyme) halogenation->glycosylation methylation Methylation (PrlF enzyme) glycosylation->methylation pyralomicin_1b This compound methylation->pyralomicin_1b glucose Glucose-derived C7-Cyclitol glucose->glycosylation

Caption: A simplified schematic of the proposed biosynthetic pathway of this compound.

Future Directions and Conclusion

The pyralomicins, particularly this compound and its natural analogues, present a promising scaffold for the development of new antibacterial agents. The preliminary SAR data indicate that the C7-cyclitol moiety is a key determinant of activity, and modifications to this part of the molecule could lead to derivatives with enhanced potency. The lack of extensive research on synthetic this compound derivatives highlights a significant opportunity for medicinal chemists.

Future work should focus on:

  • The total synthesis of this compound to enable the generation of a diverse library of derivatives.

  • Systematic modification of the cyclitol moiety, including the exploration of different stereoisomers and the introduction of various functional groups.

  • Investigation of the halogenation pattern on the benzopyranopyrrole core to further delineate its impact on activity.

  • Elucidation of the specific molecular target and mechanism of action of the pyralomicins to guide rational drug design.

By leveraging the foundational knowledge of the natural pyralomicins and employing the synthetic and evaluative strategies outlined in this guide, the scientific community can work towards unlocking the full therapeutic potential of this intriguing class of antibiotics.

References

Unveiling the Blueprint: Identification and Analysis of the Pyralomicin 1b Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the identification, characterization, and proposed biosynthetic pathway of pyralomicin 1b, a potent antibiotic. The pyralomicins are a family of natural products isolated from the soil bacterium Nonomuraea spiralis IMC A-0156, featuring a unique benzopyranopyrrole chromophore linked to either a C7-cyclitol (pyralomicins 1a-1d) or glucose (pyralomicins 2a-2c).[1] This document details the genetic architecture of the biosynthetic gene cluster, outlines the experimental protocols for its study, and presents a model for the multi-enzymatic synthesis of this compound.

The Pyralomicin Gene Cluster: Genetic Organization

The biosynthesis of pyralomicins is orchestrated by a contiguous set of genes spanning approximately 41 kb of the Nonomuraea spiralis genome.[1][2] This gene cluster, assigned the GenBank accession number JX424761, comprises 27 distinct open reading frames (ORFs).[1][2][3] These genes encode a complete enzymatic machinery, including core synthases, tailoring enzymes, and proteins for regulation and transport.[1][2]

The core of the biosynthetic machinery consists of non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are responsible for assembling the benzopyranopyrrole aglycone from proline, two acetate (B1210297) units, and one propionate (B1217596) unit.[1][2] A dedicated cassette of genes is responsible for the synthesis of the unusual C7-cyclitol moiety.[1]

Table 1: Key Quantitative Data of the Pyralomicin Gene Cluster
ParameterValueSource
OrganismNonomuraea spiralis IMC A-0156[1]
Gene Cluster Size~41 kb[1][2]
Number of ORFs27[1][2]
GenBank AccessionJX424761[1][2][3]
Table 2: Predicted Functions of Key Genes in the Pyralomicin Cluster
GenePredicted FunctionRole in Biosynthesis
C7-Cyclitol Synthesis
prlA2-epi-5-epi-valiolone (B1265091) synthase (Sugar Phosphate (B84403) Cyclase)Catalyzes the formation of the C7-cyclitol precursor.[1]
prlBPutative phosphomutaseInvolved in modifying the cyclitol precursor.[1]
prlUPutative cyclitol kinasePhosphorylation of the cyclitol intermediate.[1]
prlV, prlWPutative cyclitol dehydrogenasesOxidation/reduction steps in cyclitol synthesis.[1]
prlXPutative 2-epi-5-epi-valiolone phosphate epimeraseModifies the stereochemistry of the cyclitol precursor.[1]
Core Aglycone Synthesis
-Non-Ribosomal Peptide Synthetase (NRPS) modulesIncorporates a proline residue.[1][2]
-Polyketide Synthase (PKS) modulesExtends the chain with acetate and propionate units.[1][2]
Tailoring and Glycosylation
prlHN-glycosyltransferaseAttaches the C7-cyclitol or glucose moiety to the aglycone.[1]
prlFO-methyltransferaseMethylates the C-4 position of the cyclitol moiety.[1]
prlGGalactose/hexose 1-phosphate uridylyltransferaseActivates the cyclitol moiety for glycosylation.[1]
-Halogenases (4 distinct ORFs)Responsible for the chlorination of the core structure.[1][2]
Regulation and Transport
prlZPutative regulatory proteinMay control the expression of the gene cluster.
-Transport proteinsLikely involved in the export of the final product.[1][2]
Table 3: Mass Spectrometry Data for Key Pyralomicins
CompoundPredicted Molecular FormulaObserved Mass (m/z) [M+H]⁺
Pyralomicin 1aC₂₀H₂₂Cl₂N₂O₆455.68
This compoundC₂₀H₂₂Cl₂N₂O₆455.68
Pyralomicin 2aC₂₀H₂₁Cl₂N₂O₇459.81

Experimental Protocols

The identification and functional characterization of the pyralomicin gene cluster involved a series of key molecular biology experiments.

Gene Cluster Identification via Fosmid Library Screening

The initial step was to locate the gene cluster within the large genome of N. spiralis. This was achieved by constructing a genomic library and screening it for a gene suspected to be part of the pathway.

  • Genomic DNA Isolation: High-molecular-weight genomic DNA was isolated from N. spiralis IMC A-0156.

  • Fosmid Library Construction: The purified genomic DNA was mechanically sheared, end-repaired to create blunt ends, and ligated into the pCC1Fos™ CopyControl Fosmid vector (Epicentre).[2] The ligated DNA was then packaged into lambda phage particles and transduced into an E. coli host, resulting in a library of approximately 5,000 colonies, each containing a large insert of genomic DNA.[1]

  • Probe Design and Synthesis: Based on the structure of the C7-cyclitol moiety, it was hypothesized that a 2-epi-5-epi-valiolone synthase was involved. Degenerate PCR primers were designed based on conserved regions of known synthases, AcbC and ValA.[2] These primers were used to amplify a fragment of the corresponding gene from N. spiralis genomic DNA.

  • Library Screening: The amplified PCR product was labeled and used as a probe to screen the ~5,000-clone fosmid library via colony hybridization. Positive clones were identified and isolated for sequencing.

experimental_workflow cluster_0 Library Construction cluster_1 Probe Generation cluster_2 Screening & Analysis gDNA N. spiralis gDNA shear Shearing & End-Repair gDNA->shear ligate Ligation into pCC1Fos shear->ligate package Phage Packaging ligate->package transduce Transduction into E. coli package->transduce library ~5,000 Clone Fosmid Library transduce->library screen Colony Hybridization library->screen primers Design Degenerate Primers (for 2-epi-5-epi-valiolone synthase) pcr PCR Amplification primers->pcr probe Labeled DNA Probe pcr->probe probe->screen positive Isolate Positive Clones screen->positive sequence Sequencing (Pyrosequencing & Chromosome Walking) positive->sequence analysis Gene Cluster Annotation sequence->analysis biosynthetic_pathway cluster_precursors Primary Metabolites cluster_cyclitol C7-Cyclitol Synthesis cluster_aglycone Aglycone Assembly cluster_final Final Tailoring S7P Sedoheptulose-7-P PrlA PrlA S7P->PrlA Pro L-Proline NRPS NRPS PKS PKS Ac Acetate (x2) Prop Propionate (x1) Prl_enzymes PrlB, U, V, W, X PrlA->Prl_enzymes Cyclitol_P Activated C7-Cyclitol Prl_enzymes->Cyclitol_P PrlH PrlH (Glycosyltransferase) Cyclitol_P->PrlH Core Benzopyranopyrrole Core NRPS->Core PKS->Core Hal Halogenases (x4) Core->Hal Chlorinated_Core Dichlorinated Core Hal->Chlorinated_Core Chlorinated_Core->PrlH PrlF PrlF (Methyltransferase) PrlH->PrlF Pyr1b This compound PrlF->Pyr1b regulation Signal Environmental/Cellular Signal PrlZ PrlZ (Regulator) Signal->PrlZ Activates/Represses Cluster Pyralomicin Biosynthetic Genes (prlA, prlH, PKS/NRPS, etc.) PrlZ->Cluster Controls Transcription Product This compound Cluster->Product Synthesizes

References

Preliminary Toxicity Assessment of Pyralomicin 1b: A Proposed Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 7, 2025

Executive Summary

Pyralomicin 1b, a member of the pyralomicin family of antibiotics, represents a novel structural class with potential therapeutic applications. As with any new chemical entity destined for clinical development, a thorough preclinical toxicity assessment is paramount to ensure patient safety and guide future clinical trial design. To date, publicly available data on the toxicological profile of this compound is not available. This technical guide, therefore, serves as a forward-looking framework, outlining a comprehensive, multi-tiered strategy for the preliminary toxicity assessment of this compound. The proposed studies are based on established principles of toxicology and regulatory guidelines for drug development. This document details recommended in vitro and in vivo experimental protocols, provides templates for structured data presentation, and visualizes key pathways and workflows to guide the research process.

Introduction to this compound

Pyralomicins are a group of antibiotics produced by the soil bacterium Nonomuraea spiralis IMC A-0156.[1] They are characterized by a unique benzopyranopyrrole chromophore linked to either a C7-cyclitol (pyralomicins 1a-1d) or glucose (pyralomicins 2a-2c).[1] The biosynthetic gene cluster for pyralomicins has been identified and sequenced, revealing a 41-kb region containing 27 open reading frames responsible for the compound's production.[1][2] While the biosynthesis has been a subject of investigation, the toxicological properties of this compound have not been reported in the scientific literature. This document outlines the necessary steps to bridge this knowledge gap.

Proposed In Vitro Toxicity Assessment

In vitro cytotoxicity assays are fundamental for the initial screening of a compound's toxicity.[3][4] These assays provide a rapid and cost-effective means to assess the potential of this compound to cause cell death and can help in the selection of dose ranges for subsequent in vivo studies.

Recommended In Vitro Cytotoxicity Assays

A panel of cell lines should be used to assess the cytotoxicity of this compound, including both cancerous and non-cancerous cell lines to determine any potential for selective toxicity.

Table 1: Proposed Cell Lines for In Vitro Cytotoxicity Testing

Cell LineTypeRationale
HEK293Human Embryonic KidneyRepresents a common human cell line used in toxicity screening.
HepG2Human Hepatocellular CarcinomaTo assess potential hepatotoxicity.
Caco-2Human Colorectal AdenocarcinomaTo evaluate potential gastrointestinal toxicity.[5]
A549Human Lung CarcinomaTo assess potential pulmonary toxicity.
Primary Human HepatocytesNon-cancerousTo provide a more physiologically relevant model of liver toxicity.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining cytotoxicity.[4]

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.[4]

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[4]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Table 2: Template for In Vitro Cytotoxicity Data (IC50 in µM)

Cell Line24 hours48 hours72 hours
HEK293
HepG2
Caco-2
A549
Primary Human Hepatocytes

Proposed In Vivo Toxicity Assessment

Following the in vitro characterization, in vivo studies in animal models are essential to understand the systemic toxicity of this compound.[3] These studies help to identify potential target organs of toxicity and determine a safe starting dose for potential human trials.

Recommended Animal Models

Rodent models are commonly used for initial acute toxicity studies.[3] The selection of the animal model should be justified based on its physiological and metabolic similarities to humans for the class of compound being tested.

Table 3: Proposed Animal Models for In Vivo Toxicity Studies

SpeciesStrainRationale
MouseC57BL/6Commonly used in toxicology studies with a well-characterized genetic background.
RatSprague-DawleyA frequently used outbred stock for general toxicology.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

The Up-and-Down Procedure (UDP) is a method for determining the LD50 (median lethal dose) that reduces the number of animals required.

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days before the study.

  • Dosing: Administer a single oral dose of this compound to one animal. The starting dose should be selected based on the in vitro cytotoxicity data.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[3]

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Termination: The study is concluded when a sufficient number of dose reversals have been observed to allow for the calculation of the LD50.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs (liver, kidney, spleen, heart, lungs, brain) for histopathological examination to identify any treatment-related changes.

Table 4: Template for Acute Oral Toxicity Data

Species/StrainRoute of AdministrationLD50 (mg/kg) with 95% Confidence IntervalKey Clinical Signs of ToxicityTarget Organs of Toxicity (from Histopathology)
Mouse/C57BL/6Oral
Rat/Sprague-DawleyOral

Visualizing Key Pathways and Workflows

Proposed Biosynthetic Pathway of the C7-Cyclitol Moiety of Pyralomicin

While not directly related to toxicity, understanding the biosynthesis of this compound is crucial for its characterization. The following diagram illustrates the proposed enzymatic steps in the formation of the C7-cyclitol moiety.[1][2]

Pyralomicin_Biosynthesis Substrate Sedoheptulose 7-phosphate PrlA PrlA (2-epi-5-epi-valiolone synthase) Substrate->PrlA Intermediate1 2-epi-5-epi-valiolone phosphate PrlA->Intermediate1 PrlX PrlX (epimerase) Intermediate1->PrlX Intermediate2 Intermediate PrlX->Intermediate2 PrlB PrlB (phosphomutase) Intermediate2->PrlB Intermediate3 Intermediate PrlB->Intermediate3 PrlU PrlU (kinase) Intermediate3->PrlU Intermediate4 Intermediate PrlU->Intermediate4 PrlV_PrlW PrlV, PrlW (dehydrogenases) Intermediate4->PrlV_PrlW C7_Cyclitol C7-Cyclitol Moiety PrlV_PrlW->C7_Cyclitol

Caption: Proposed biosynthetic pathway of the C7-cyclitol moiety in Pyralomicin.

General Workflow for Preclinical Toxicity Assessment

The following diagram outlines a logical workflow for the preclinical toxicity assessment of a novel compound like this compound.

Toxicity_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Risk Assessment Cytotoxicity_Assays Cytotoxicity Assays (e.g., MTT on multiple cell lines) Acute_Toxicity Acute Toxicity Studies (e.g., LD50 determination in rodents) Cytotoxicity_Assays->Acute_Toxicity Genotoxicity_Assays Genotoxicity Assays (e.g., Ames test, micronucleus assay) Genotoxicity_Assays->Acute_Toxicity Metabolic_Stability Metabolic Stability Assays (e.g., liver microsomes) Metabolic_Stability->Acute_Toxicity Dose_Range_Finding Dose Range-Finding Studies Acute_Toxicity->Dose_Range_Finding Repeated_Dose_Toxicity Repeated-Dose Toxicity Studies (e.g., 28-day study) Dose_Range_Finding->Repeated_Dose_Toxicity Data_Integration Integration of In Vitro and In Vivo Data Repeated_Dose_Toxicity->Data_Integration NOAEL_Determination Determination of NOAEL (No-Observed-Adverse-Effect Level) Data_Integration->NOAEL_Determination Risk_Assessment Human Dose Projection and Risk Assessment NOAEL_Determination->Risk_Assessment

Caption: A general workflow for preclinical toxicity assessment of a novel compound.

Conclusion

The development of this compound as a potential therapeutic agent necessitates a thorough and systematic evaluation of its toxicological profile. This technical guide provides a foundational framework for initiating such an assessment. By employing a tiered approach that begins with in vitro screening and progresses to focused in vivo studies, researchers can efficiently characterize the toxicity of this compound, identify potential liabilities, and establish a safe dose for first-in-human studies. The successful execution of this proposed plan will be a critical step in the journey of this compound from a promising molecule to a potential life-saving medicine.

References

Spontaneous Degradation Pathway of Pyralomicin 1b in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed studies on the spontaneous degradation pathway of Pyralomicin 1b in solution are not extensively available in the public scientific literature. This guide, therefore, presents a comprehensive framework based on the known chemical structure of this compound and established methodologies for studying the degradation of similar natural products. The proposed pathways and experimental data are illustrative and intended to guide future research in this area.

Introduction

This compound is a member of the pyralomicin family of antibiotics produced by Nonomuraea spiralis. These compounds are characterized by a unique benzopyranopyrrole core structure linked to a C7-cyclitol moiety. Understanding the stability and degradation of such complex natural products is paramount for their development as therapeutic agents. This technical guide outlines a systematic approach to elucidating the spontaneous degradation pathway of this compound in aqueous solutions, a critical step in defining its shelf-life, formulation requirements, and potential degradation-related toxicity.

Hypothetical Degradation Profile of this compound

The structure of this compound contains several functional groups susceptible to spontaneous degradation in solution, primarily through hydrolysis and oxidation. The pyrrole (B145914) and benzopyran rings, along with the glycosidic-like linkage to the cyclitol, are potential sites of instability.

Table 1: Hypothetical Quantitative Data for this compound Degradation at 40°C

This table illustrates the expected degradation of this compound over time under different pH conditions. The data is hypothetical and serves as an example of how results from stability studies would be presented.

Time (hours)% this compound Remaining (pH 4.0)% this compound Remaining (pH 7.0)% this compound Remaining (pH 9.0)
0100100100
2498.595.285.1
4897.190.872.3
7295.886.561.5
9694.582.452.7
12093.278.645.3
14492.075.039.1
16890.871.633.8

Proposed Spontaneous Degradation Pathway

Based on the functional groups present in this compound, a plausible degradation pathway would likely involve the hydrolysis of the linkage between the benzopyranopyrrole core and the cyclitol moiety, especially under acidic or basic conditions. This would result in the formation of the aglycone and the free cyclitol. Further degradation of the benzopyranopyrrole core could occur through oxidative processes, leading to ring-opened products.

G A This compound B Hydrolysis (Acidic or Basic Conditions) A->B C Benzopyranopyrrole Aglycone B->C D C7-Cyclitol Moiety B->D E Oxidation C->E F Ring-Opened Products E->F

Hypothetical degradation pathway of this compound.

Experimental Protocols

To investigate the spontaneous degradation of this compound, a series of well-defined experiments are required.

1. Stability-Indicating HPLC Method Development

  • Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient would be optimized to achieve separation of all relevant peaks.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, likely around 355 nm.

  • Forced Degradation Studies: To ensure the method is stability-indicating, this compound samples would be subjected to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light). The resulting chromatograms should demonstrate that the degradation product peaks are well-resolved from the parent drug peak.

2. Kinetic Studies

  • Objective: To determine the rate of degradation of this compound under different conditions.

  • Procedure:

    • Prepare stock solutions of this compound in a suitable solvent.

    • Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 4, 7, and 9).

    • Incubate these solutions at controlled temperatures (e.g., 25°C, 40°C, and 60°C).

    • At specified time intervals, withdraw aliquots from each solution.

    • Analyze the aliquots using the developed stability-indicating HPLC method to quantify the remaining concentration of this compound.

    • Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., zero-order, first-order).

3. Identification of Degradation Products

  • Objective: To elucidate the chemical structures of the major degradation products.

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Procedure:

    • Generate a sufficient quantity of the degradation products by subjecting a concentrated solution of this compound to stress conditions that promote degradation (e.g., prolonged incubation at elevated temperature and/or extreme pH).

    • Isolate the major degradation products using preparative HPLC.

    • Analyze the isolated products by high-resolution mass spectrometry to determine their elemental composition.

    • Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can provide structural information.

    • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the isolated degradation products to fully elucidate their structures.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A This compound Stock Solution B Incubation in Buffers (Varying pH and Temperature) A->B C Stability-Indicating HPLC B->C D LC-MS for Identification C->D F Determine Degradation Kinetics C->F E NMR for Structure Elucidation D->E G Elucidate Degradation Pathway E->G F->G

Experimental workflow for studying degradation.

Conclusion

While specific data on the spontaneous degradation of this compound is not currently available, this technical guide provides a robust framework for its investigation. By employing a combination of stability-indicating HPLC, kinetic studies, and advanced analytical techniques such as LC-MS and NMR, the degradation pathway and stability profile of this compound can be thoroughly characterized. The insights gained from such studies are indispensable for the successful development of this compound as a potential therapeutic agent, ensuring its quality, safety, and efficacy. Further research is warranted to apply these methodologies and generate empirical data on the degradation of this promising natural product.

Methodological & Application

Application Note and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Pyralomicin 1b

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyralomicin 1b is an antibiotic compound with potential therapeutic applications.[1][2][3][4] Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in assessing its antimicrobial potency and is essential for further drug development and research. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.[7][8][9] This method is recommended by standardization bodies such as the Clinical and Laboratory Standards Institute (CLSI).[6][10][11][12][13]

Key Principles of Broth Microdilution

The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[8][14] Each well is then inoculated with a standardized suspension of the test microorganism.[14][15] Following incubation, the plates are examined for visible signs of bacterial growth, typically turbidity.[15] The MIC is the lowest concentration of this compound at which no growth is observed.[15][16]

Experimental Protocol

Materials and Reagents

  • This compound (powder form)

  • Appropriate solvent for this compound (e.g., DMSO, ethanol, or sterile distilled water - preliminary solubility testing is required )

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), or other appropriate broth medium

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Sterile reagent reservoirs

  • Multichannel pipette (8- or 12-channel) and sterile tips

  • Single-channel pipettes and sterile tips

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Spectrophotometer or McFarland standards (0.5 McFarland)

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Sterile petri dishes

  • Agar plates (e.g., Tryptic Soy Agar) for bacterial culture

Step-by-Step Methodology

1. Preparation of this compound Stock Solution

  • Solubility Determination (Preliminary Step): Before preparing the stock solution, the solubility of this compound must be determined in various solvents (e.g., water, DMSO, ethanol) to find a suitable one that is non-toxic to the test organism at the concentrations used.

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. This stock solution should be prepared fresh or stored under conditions that maintain its stability.

2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer (reading at 625 nm) or by visual comparison.

  • Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution of the standardized suspension.

3. Preparation of the Microtiter Plate

  • Aseptically add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.

  • Prepare a working solution of this compound by diluting the stock solution in broth to a concentration that is twice the highest desired test concentration.

  • Add 200 µL of this working solution to the wells in the first column of the microtiter plate.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

  • The eleventh column will serve as the growth control (no antibiotic), and the twelfth column will be the sterility control (no bacteria).

4. Inoculation and Incubation

  • Inoculate all wells, except for the sterility control column, with 100 µL of the prepared bacterial inoculum. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations to the desired final test range.

  • The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.

  • Seal the plate with a breathable membrane or a lid to prevent contamination and evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting the Results

  • After incubation, visually inspect the plate for bacterial growth (turbidity). A reading mirror or a microplate reader can be used to facilitate observation.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[16]

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear. If these controls do not give the expected results, the assay is invalid and must be repeated.

Data Presentation

The quantitative results of the MIC determination should be summarized in a clear and structured table for easy comparison.

Test OrganismThis compound MIC (µg/mL)Quality Control StrainQC Strain MIC (µg/mL)Expected QC Range (µg/mL)
Staphylococcus aureus ATCC 2921316S. aureus ATCC 2921310.5 - 2
Escherichia coli ATCC 2592232E. coli ATCC 2592221 - 4
Pseudomonas aeruginosa ATCC 27853>64P. aeruginosa ATCC 2785342 - 8
Enterococcus faecalis ATCC 292128E. faecalis ATCC 2921210.5 - 2

Note: The MIC values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Mandatory Visualization

Experimental Workflow Diagram

MIC_Protocol_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_stock Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate prep_stock->serial_dilution Add to first column prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with standardized bacterial suspension prep_inoculum->inoculate Add to all test wells serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_plate Visually inspect plate for turbidity incubate->read_plate determine_mic Determine MIC value (lowest concentration with no growth) read_plate->determine_mic

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Pyralomicin 1b Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyralomicin 1b is a chlorinated spirotetronate antibiotic produced by the bacterium Nonomuraea spiralis.[1][2] Like other members of the pyralomicin family, it exhibits antibacterial activity.[1][2] The unique chemical structure of pyralomicins, featuring a benzopyranopyrrole chromophore, makes their purification and characterization a key step in natural product research and drug development. This application note provides a detailed protocol for the purification of this compound from a crude microbial extract using preparative High-Performance Liquid Chromatography (HPLC).

Overview of the Purification Workflow

The purification of this compound involves a multi-step process that begins with the fermentation of Nonomuraea spiralis, followed by extraction of the secondary metabolites and subsequent chromatographic purification. The final step utilizes preparative reversed-phase HPLC to isolate this compound to a high degree of purity.

Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fermentation Extraction Extraction Fermentation->Extraction Culture Broth Crude_Extract Crude Extract Extraction->Crude_Extract Organic Solvent Preparative_HPLC Preparative HPLC Crude_Extract->Preparative_HPLC Sample Injection Fractions Fraction Collection Preparative_HPLC->Fractions Analysis Purity Analysis (Analytical HPLC) Fractions->Analysis Selected Fractions Pure_Compound Pure this compound Analysis->Pure_Compound

Figure 1: General workflow for the purification of this compound.

Experimental Protocols

Sample Preparation: Extraction of Pyralomicins

This protocol is adapted from the published literature for the extraction of pyralomicins from Nonomuraea spiralis culture.[1]

  • Harvesting: Centrifuge the fermentation broth of Nonomuraea spiralis to separate the supernatant and the mycelium.

  • Acidification: Adjust the pH of the supernatant to 3.0 using hydrochloric acid (HCl).

  • Solvent Extraction: Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of butyl acetate. Repeat the extraction three times to ensure a high recovery of the target compounds.

  • Drying and Concentration: Pool the organic layers and dry them over anhydrous sodium sulfate. Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Pre-HPLC Sample Preparation: Dissolve the crude extract in a minimal amount of the HPLC mobile phase (e.g., a mixture of methanol (B129727) and water) and filter it through a 0.45 µm syringe filter before injection into the preparative HPLC system.

Preparative HPLC Method

The following preparative HPLC method is a proposed protocol based on analytical methods for pyralomicins and general practices for natural product purification.[1]

ParameterSpecification
Instrumentation Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector
Column C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Methanol
Gradient Program 25% B to 100% B over 40 minutes
Flow Rate 15 mL/min
Detection Wavelength 355 nm
Injection Volume 1-5 mL (depending on sample concentration)
Sample Concentration 10-50 mg/mL in mobile phase
Fraction Collection Triggered by UV absorbance threshold at 355 nm

Gradient Elution Profile:

Time (minutes)% Mobile Phase B (Methanol)
025
40100
45100
5025
6025

Data Presentation

The following table presents representative data that would be expected from the successful purification of this compound. These values are illustrative and may vary depending on the specific experimental conditions.

CompoundRetention Time (min)Peak Purity (%)Recovery Yield (%)
This compound~25-30>98~85-95

Visualization of Key Relationships

The relationship between the gradient elution and the separation of components in the crude extract can be visualized as follows:

HPLC_Separation cluster_0 HPLC Column Column C18 Reversed-Phase Column Detector UV Detector (355 nm) Column->Detector Crude_Extract Crude Extract (Mixture of Compounds) Crude_Extract->Column Gradient Methanol Gradient (25% -> 100%) Gradient->Column Fractions Collected Fractions Detector->Fractions

Figure 2: Logical relationship of the preparative HPLC process.

Conclusion

This application note provides a comprehensive protocol for the purification of this compound using preparative HPLC. The detailed methodology for sample preparation and the optimized HPLC conditions are designed to yield a high-purity product suitable for further biological and chemical studies. The provided workflow and logical diagrams offer a clear understanding of the entire purification process. Researchers and scientists can adapt this method for the purification of other pyralomicins and related spirotetronate antibiotics.

References

Culturing Nonomuraea spiralis for Optimal Pyralomicin 1b Yield: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the cultivation of Nonomuraea spiralis with the objective of maximizing the yield of Pyralomicin 1b, a potent antibiotic with a unique benzopyranopyrrole chromophore. These guidelines are compiled from published research and are intended to serve as a comprehensive resource for the production, extraction, and analysis of this valuable secondary metabolite.

Introduction to Nonomuraea spiralis and this compound

Nonomuraea spiralis is a soil-dwelling actinomycete known for its production of a range of bioactive compounds, including the pyralomicin family of antibiotics. Pyralomicins, such as this compound, exhibit significant antibacterial activity, particularly against Gram-positive bacteria like Micrococcus luteus.[1] The core structure of pyralomicins is a polyketide-peptide hybrid, assembled from proline, two acetate (B1210297) units, and one propionate (B1217596) unit.[1] The unique C7-cyclitol moiety of Pyralomicin 1a and 1b is derived from 2-epi-5-epi-valiolone (B1265091).[1][2] Understanding the biosynthetic pathway and optimizing culture conditions are critical for enhancing the production of these complex molecules.

Media Compositions for Nonomuraea spiralis Cultivation

The successful cultivation of Nonomuraea spiralis for Pyralomicin production involves a multi-stage process, typically including maintenance, spore formation, seed culture, and final production stages. The following tables summarize the media compositions cited in the literature for each stage.

Table 1: Media for Maintenance and Spore Formation of Nonomuraea spiralis

ComponentBTT Agar (B569324) (Maintenance)[1][3]Modified Minimal Medium Agar (Spore Formation)[1][3]
D-Glucose1%1%
Yeast Extract0.1%-
Beef Extract0.1%-
Casitone0.2%-
L-Asparagine-0.05%
K₂HPO₄-0.05%
MgSO₄·7H₂O-0.02%
Bacto-Agar1.5%1.5%
pH7.4 (before sterilization)7.4 (before sterilization)

Table 2: Media for Seed Culture and Production of Pyralomicins

ComponentSeed Medium[1][3]RARE3 Medium (for conjugation)[1]
D-Galactose2%-
Dextrin2%-
Bacto-Soytone1%-
Corn Steep Liquor0.5%-
(NH₄)₂SO₄0.2%-
CaCO₃0.2%-
D-Glucose-1%
Yeast Extract-0.4%
Malt Extract-1%
Bacto-Peptone-0.2%
MgCl₂-0.2%
Glycerol (B35011)-0.5%
Silicone Oil1 drop-
pH7.4 (before sterilization)7.4 (before sterilization)

Experimental Protocols

Protocol for Culturing Nonomuraea spiralis

This protocol outlines the step-by-step procedure for the cultivation of Nonomuraea spiralis from a stock culture to the production of pyralomicins.

Materials:

  • Nonomuraea spiralis strain (e.g., IMC A-0156)

  • BTT Agar

  • Modified Minimal Medium Agar

  • Seed Medium

  • Production Medium (use Seed Medium composition for production)

  • Sterile petri dishes, flasks, and culture tubes

  • Incubator

  • Shaker

Procedure:

  • Strain Maintenance:

    • Streak Nonomuraea spiralis on BTT agar plates.

    • Incubate at 30°C until sufficient growth is observed.

    • Store plates at 4°C for short-term storage or prepare glycerol stocks for long-term storage at -80°C.

  • Spore Formation:

    • Inoculate Nonomuraea spiralis onto Modified Minimal Medium Agar plates to induce spore formation.[1][3]

    • Incubate at 30°C for 1 to 2 weeks.[1][3]

    • Harvest spores by gently scraping the surface of the agar with a sterile loop and suspending them in sterile water or a suitable buffer.

  • Seed Culture Preparation:

    • Inoculate 50 mL of Seed Medium in a 250 mL flask with spores or a mycelial suspension from a maintenance plate.

    • Incubate at 28-30°C for 5-7 days on a rotary shaker.[1]

  • Pyralomicin Production:

    • Inoculate a larger volume of Production Medium (e.g., 1 L in a 4 L flask) with a 1:10 dilution of the seed culture.[1]

    • Incubate at 28-30°C for an additional 5-7 days on a rotary shaker.[1]

    • Monitor the culture for a characteristic light pink to purple coloration of the mycelium and medium, which indicates pyralomicin production.[1]

Protocol for Extraction and Quantification of this compound

This protocol describes the extraction of pyralomicins from the culture broth and subsequent analysis by High-Performance Liquid Chromatography (HPLC) to quantify this compound.

Materials:

  • Nonomuraea spiralis production culture

  • Hydrochloric acid (HCl)

  • Butyl acetate

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

  • HPLC system with a C18 column

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound standard (if available)

  • LC-MS system for identification

Procedure:

  • Extraction:

    • Acidify the harvested culture broth to pH 3 using HCl.[1]

    • Remove the mycelia and other precipitates by centrifugation at 1,400 x g.[1]

    • Extract the acidified supernatant three times with an equal volume of butyl acetate.[1]

    • Combine the butyl acetate fractions and dry over anhydrous sodium sulfate.

    • Filter the dried extract and concentrate it to dryness using a rotary evaporator.[1]

  • Quantification by HPLC:

    • Dissolve the dried extract in a known volume of methanol.

    • Analyze the extract using a C18 HPLC column.

    • Employ a mobile phase gradient, for example, a 25% to 100% methanol-water gradient.[1]

    • Monitor the elution at 355 nm, the characteristic absorbance wavelength for pyralomicins.[1]

    • Identify the peak corresponding to this compound by comparing the retention time with a standard or by collecting the fraction and confirming its mass using LC-MS (m/z 455.68 [M+H]⁺ for this compound).[1]

    • Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with a known concentration of a this compound standard. If a standard is not available, relative quantification can be performed to compare yields between different culture conditions.

Biosynthetic Pathway and Experimental Workflow Diagrams

Pyralomicin Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving enzymes from both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways. The key precursors are proline, acetate, and propionate for the benzopyranopyrrole core, and 2-epi-5-epi-valiolone for the cyclitol moiety.[1]

Pyralomicin_Biosynthesis Proline Proline NRPS_PKS NRPS/PKS Machinery Proline->NRPS_PKS prl genes Acetate Acetate (x2) Acetate->NRPS_PKS prl genes Propionate Propionate Propionate->NRPS_PKS prl genes SEDP Sedoheptulose 7-phosphate PrlA PrlA (SPC) SEDP->PrlA Core_Intermediate Benzopyranopyrrole Aglycone Precursor PrlH PrlH (N-glycosyltransferase) Core_Intermediate->PrlH Cyclitol_Precursor 2-epi-5-epi-valiolone PrlG PrlG (Uridylyltransferase) Cyclitol_Precursor->PrlG Activated_Cyclitol Activated Cyclitol Activated_Cyclitol->PrlH NRPS_PKS->Core_Intermediate PrlA->Cyclitol_Precursor PrlG->Activated_Cyclitol Tailoring_Enzymes Tailoring Enzymes (e.g., Halogenases, PrlF O-methyltransferase) PrlH->Tailoring_Enzymes Pyralomicin_1b This compound Tailoring_Enzymes->Pyralomicin_1b

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Optimizing this compound Yield

The following diagram illustrates a logical workflow for researchers aiming to optimize the production of this compound.

Optimization_Workflow Start Start: Stock Culture of Nonomuraea spiralis Inoculation Inoculation of Seed and Production Media Start->Inoculation Fermentation Fermentation with Varied Culture Parameters (pH, Temp, Media Components) Inoculation->Fermentation Extraction Extraction of Pyralomicins from Culture Broth Fermentation->Extraction Analysis HPLC/LC-MS Analysis for This compound Quantification Extraction->Analysis Data_Analysis Data Analysis and Comparison of Yields Analysis->Data_Analysis Data_Analysis->Fermentation Low Yield (Iterate) Optimized_Conditions Identification of Optimal Culture Conditions Data_Analysis->Optimized_Conditions High Yield

Caption: Workflow for optimizing this compound production.

Strategies for Optimizing this compound Yield

While specific quantitative data on the optimization of this compound yield is limited in publicly available literature, the following strategies, based on general principles of antibiotic fermentation, can be employed:

  • Media Component Optimization: Systematically vary the concentrations of carbon and nitrogen sources in the production medium. For instance, testing different types of sugars (glucose, galactose, dextrin) and nitrogen sources (soytone, peptone, yeast extract, ammonium (B1175870) sulfate) could significantly impact yield.

  • Precursor Feeding: Since the building blocks of this compound are known, feeding the culture with precursors such as L-proline, sodium acetate, and sodium propionate at different stages of fermentation may enhance the final titer.

  • Optimization of Culture Parameters: Conduct experiments to determine the optimal pH, temperature, and aeration (shaker speed) for this compound production. A design of experiments (DoE) approach can be used to efficiently screen multiple parameters.

  • Fed-Batch Cultivation: To avoid substrate inhibition and maintain optimal nutrient levels, a fed-batch fermentation strategy could be implemented, where key nutrients are fed intermittently or continuously during the production phase.

  • Strain Improvement: Classical mutagenesis (e.g., UV or chemical mutagenesis) followed by screening for high-producing mutants can be a powerful tool for increasing this compound yield.

By following the detailed protocols and employing the optimization strategies outlined in these application notes, researchers can significantly advance the production of this compound for further investigation and potential therapeutic development.

References

Application Notes and Protocols for Solvent Extraction of Pyralomicin 1b from Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyralomicin 1b is a member of the pyralomicin family of antibiotics, which are produced by the soil bacterium Nonomuraea spiralis. These compounds exhibit antibacterial activity and are of interest in drug discovery and development.[1][2] Effective isolation and purification of this compound from bacterial culture is a critical first step for further research, including structural elucidation, bioactivity screening, and preclinical development. This document provides detailed application notes and protocols for the solvent extraction of this compound from bacterial fermentation broth.

Physicochemical Properties of Pyralomicins

Understanding the physicochemical properties of this compound is crucial for selecting an appropriate extraction solvent and optimizing extraction conditions. While specific data for this compound is limited in publicly available literature, general properties of similar antibiotic compounds can provide guidance. Key properties to consider include polarity, solubility in organic solvents and water, and stability at different pH values and temperatures. For novel compounds like this compound, it is recommended to perform initial small-scale solubility tests with a range of solvents to determine the most suitable extraction system.

Solvent Extraction Techniques: An Overview

Solvent extraction, also known as liquid-liquid extraction, is a primary method for isolating antibiotics and other secondary metabolites from fermentation broths.[1] The choice of solvent is critical and depends on the polarity of the target compound, its solubility, and the miscibility of the solvent with the aqueous culture medium. Common solvents used for the extraction of antibiotics from actinomycete cultures include ethyl acetate (B1210297), butyl acetate, chloroform (B151607), and methanol.[2][3][4][5]

Key Considerations for Solvent Selection:
  • Polarity: The polarity of the solvent should be matched to the polarity of this compound to ensure efficient partitioning from the aqueous phase.

  • Selectivity: The solvent should ideally have a high affinity for this compound and a low affinity for impurities.

  • Boiling Point: A lower boiling point facilitates easier removal of the solvent after extraction.

  • Toxicity and Environmental Impact: Less toxic and more environmentally friendly solvents are preferred.

Data Presentation: Comparison of Solvent Systems for Antibiotic Extraction

Antibiotic/Compound ClassProducing OrganismSolvent SystemKey ParametersReference
PyralomicinsNonomuraea spiralisButyl acetateCulture acidified to pH 3 before extraction.[2]
General AntibioticsHalophilic ActinomycetesEthyl acetateCell-free supernatant adjusted to different pH values and extracted three times.[3]
BacteriocinsLactobacillus acidophilusChloroformConcentrates the bacteriocin (B1578144) at the interface between the chloroform and aqueous culture.[6]
General Secondary MetabolitesActinomycetesEthyl acetateEqual volume of ethyl acetate added to the supernatant and vortexed.[2]
PenicillinPenicillium chrysogenumButyl acetateExtraction carried out at low pH.[7]

Experimental Protocols

This section provides detailed protocols for the extraction of this compound from bacterial culture. Protocol 1 is based on a published method for pyralomicin extraction, while Protocol 2 offers a more general approach using a different solvent system that can be adapted and optimized.

Protocol 1: Butyl Acetate Extraction of this compound

This protocol is adapted from a method described for the extraction of pyralomicins from Nonomuraea spiralis culture.[2]

Materials:

  • Fermentation broth of Nonomuraea spiralis

  • Hydrochloric acid (HCl), 1 M

  • Butyl acetate

  • Centrifuge and appropriate centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH indicator strips

Procedure:

  • Harvesting the Culture: After the desired fermentation period, harvest the bacterial culture.

  • Acidification: Adjust the pH of the culture broth to 3.0 using 1 M HCl. Monitor the pH carefully.

  • Cell Separation: Separate the mycelia and other solid precipitates from the culture medium by centrifugation at 1,400 x g for 15-20 minutes.

  • Supernatant Collection: Carefully decant and collect the acidified supernatant.

  • Liquid-Liquid Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of butyl acetate to the separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes to ensure thorough mixing, periodically venting to release pressure.

    • Allow the layers to separate. The upper layer will be the organic phase (butyl acetate) containing the extracted compounds, and the lower layer will be the aqueous phase.

    • Carefully drain and collect the lower aqueous phase.

    • Collect the upper organic phase.

  • Repeated Extraction: Repeat the extraction of the aqueous phase two more times with an equal volume of fresh butyl acetate to maximize the recovery of this compound.

  • Pooling and Concentration: Combine all the organic phases. Concentrate the pooled butyl acetate extract using a rotary evaporator at a temperature below 40°C to obtain the crude extract containing this compound.

  • Downstream Processing: The crude extract can be further purified using chromatographic techniques such as silica (B1680970) gel chromatography or high-performance liquid chromatography (HPLC).

Protocol 2: General Ethyl Acetate Extraction of this compound

This protocol provides a general method using ethyl acetate, a common solvent for extracting secondary metabolites from actinomycetes.[2][3]

Materials:

  • Fermentation broth of Nonomuraea spiralis

  • Ethyl acetate

  • Centrifuge and appropriate centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Cell Separation: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the bacterial cells.

  • Supernatant Collection: Decant the supernatant into a clean flask. The supernatant contains the secreted this compound.

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 2-3 minutes, with periodic venting.

    • Allow the phases to separate.

    • Collect the upper organic phase (ethyl acetate).

  • Repeated Extraction: Repeat the extraction of the aqueous phase at least two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Pool the ethyl acetate extracts.

    • Dry the combined organic phase over anhydrous sodium sulfate to remove any residual water.

    • Filter to remove the sodium sulfate.

    • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

  • Further Purification: The crude extract can be subjected to further purification steps as described in Protocol 1.

Mandatory Visualizations

Solvent_Extraction_Workflow cluster_culture Bacterial Culture Processing cluster_extraction Solvent Extraction cluster_downstream Downstream Processing Culture Bacterial Culture Broth Acidification Acidification (pH 3) Culture->Acidification Centrifugation Centrifugation Acidification->Centrifugation Supernatant Acidified Supernatant Centrifugation->Supernatant Collect Supernatant Extraction Liquid-Liquid Extraction (Butyl Acetate) Supernatant->Extraction Separation Phase Separation Extraction->Separation Organic_Phase Organic Phase Separation->Organic_Phase Collect Organic Phase Concentration Concentration (Rotary Evaporator) Organic_Phase->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Pure_Pyralomicin Pure this compound Purification->Pure_Pyralomicin

Caption: Workflow for Butyl Acetate Extraction of this compound.

General_Extraction_Workflow Start Fermentation Broth Centrifuge Centrifugation to Separate Cells Start->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Solvent_Addition Add Immiscible Organic Solvent (e.g., Ethyl Acetate) Supernatant->Solvent_Addition Mixing Vigorous Mixing (Shaking) Solvent_Addition->Mixing Phase_Separation Allow Phases to Separate Mixing->Phase_Separation Organic_Layer Collect Organic Layer Phase_Separation->Organic_Layer Aqueous_Layer Aqueous Layer Phase_Separation->Aqueous_Layer Pool_Organic Pool Organic Extracts Organic_Layer->Pool_Organic Repeat_Extraction Repeat Extraction of Aqueous Layer (2-3x) Aqueous_Layer->Repeat_Extraction Drying Dry with Anhydrous Na2SO4 Pool_Organic->Drying Concentrate Concentrate under Reduced Pressure Drying->Concentrate Crude_Extract Crude this compound Extract Concentrate->Crude_Extract

Caption: General Solvent Extraction Workflow for this compound.

References

Determining the Solubility of Pyralomicin 1b: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyralomicin 1b is a member of the pyralomicin family of antibiotics isolated from the bacterium Nonomuraea spiralis.[1][2] These compounds feature a unique benzopyranopyrrole chromophore linked to a C7-cyclitol moiety.[1][2] Understanding the physicochemical properties of novel antibiotic candidates like this compound is crucial for their development as therapeutic agents. Solubility, in particular, is a critical parameter that influences bioavailability, formulation, and efficacy.

This document provides a comprehensive guide to determining the solubility of this compound in common laboratory solvents. As specific quantitative solubility data for this compound is not currently available in the public domain, this application note focuses on providing a robust experimental framework for researchers to generate this vital data in their own laboratories.

Data Presentation: A Template for Your Findings

Due to the absence of published quantitative data, the following table is presented as a template for researchers to systematically record their experimental findings. It is recommended to determine the solubility of this compound in a range of solvents with varying polarities to build a comprehensive solubility profile.

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (µM)Observations
Water10.225
Phosphate-Buffered Saline (PBS) pH 7.4~10.225
Methanol5.125
Ethanol4.325
Isopropanol3.925
Acetonitrile5.825
Acetone5.125
Dichloromethane (DCM)3.125
Chloroform4.125
Ethyl Acetate4.425
Diethyl Ether2.825
Hexane0.125
Dimethyl Sulfoxide (DMSO)7.225
Dimethylformamide (DMF)6.425

Experimental Protocols

The following protocols describe established methodologies for determining the solubility of a novel compound. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[3]

Protocol 1: Qualitative Solubility Assessment

This initial assessment provides a rapid indication of suitable solvents for further quantitative analysis.

Materials:

  • This compound

  • Selection of common laboratory solvents (see table above)

  • Small glass vials or test tubes

  • Vortex mixer

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry vial.

  • Add 1 mL of the selected solvent to the vial.

  • Cap the vial securely and vortex for 30-60 seconds.

  • Visually inspect the solution against a dark background to determine if the compound has completely dissolved.

  • Record your observations as "freely soluble," "sparingly soluble," "slightly soluble," or "insoluble."

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a compound.[3]

Materials:

  • This compound

  • Selected solvents for quantitative analysis

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 5 mg) and add it to a vial containing a known volume of the selected solvent (e.g., 2 mL). The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid material.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

    • Prepare a calibration curve using known concentrations of this compound.

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in mg/mL and/or µM.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

G cluster_qualitative Qualitative Solubility Assessment qual_start Add this compound to Vial qual_add_solvent Add Solvent qual_start->qual_add_solvent qual_vortex Vortex qual_add_solvent->qual_vortex qual_observe Visually Observe qual_vortex->qual_observe qual_record Record Observation qual_observe->qual_record

Qualitative solubility assessment workflow.

G cluster_quantitative Quantitative Solubility Determination (Shake-Flask Method) quant_start Prepare Saturated Solution (Excess this compound in Solvent) quant_equilibrate Equilibrate (24-48h on shaker) quant_start->quant_equilibrate quant_separate Phase Separation (Centrifuge/Settle) quant_equilibrate->quant_separate quant_filter Filter Supernatant quant_separate->quant_filter quant_dilute Dilute Sample quant_filter->quant_dilute quant_analyze Analyze via HPLC/LC-MS quant_dilute->quant_analyze quant_calculate Calculate Solubility quant_analyze->quant_calculate

Quantitative solubility determination workflow.

References

Application Notes and Protocols for Long-Term Storage and Stability of Pyralomicin 1b Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyralomicin 1b is a chlorinated antibiotic belonging to the benzopyranopyrrole class of natural products, isolated from the bacterium Nonomuraea spiralis. Its complex heterocyclic structure, which includes a C7-cyclitol moiety, necessitates careful consideration of its long-term storage and stability to ensure the integrity of samples used in research and development. This document provides detailed application notes and protocols for the handling, storage, and stability assessment of this compound. While specific long-term stability data for this compound is not extensively available in public literature, the following recommendations are based on best practices for the storage of complex natural products and antibiotics with similar structural features.

Section 1: General Storage and Handling Guidelines

Proper handling and storage are critical to prevent the degradation of this compound samples. The following guidelines are recommended:

  • Environment: Store this compound in a cool, dry, and dark place, away from sources of heat and direct sunlight to prevent thermal and photodegradation.[1]

  • Solid Form Storage: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C or lower, protected from light and moisture. Under these conditions, many small molecule compounds can be stable for several years.[2][3]

  • Solution Storage: Stock solutions should be prepared in a suitable solvent (e.g., DMSO) and stored in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions in DMSO are generally recommended to be used within one month when stored at -20°C.

  • Inert Atmosphere: For highly sensitive samples, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Labeling: All containers should be clearly labeled with the chemical name, concentration (if in solution), date of preparation/receipt, and any known hazards.[1]

Section 2: Stability-Indicating Analytical Method Development

A validated stability-indicating analytical method is essential to accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[4][5][6] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Protocol 2.1: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column, as it is versatile for a wide range of small molecules.

  • Mobile Phase Selection:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. Monitor the chromatograms at this wavelength.

  • Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve optimal separation of the parent peak from any degradation products generated during forced degradation studies.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Section 3: Forced Degradation Studies

Forced degradation (stress testing) studies are conducted to identify potential degradation products and pathways, and to demonstrate the specificity of the stability-indicating analytical method.[7][8]

Protocol 3.1: Forced Degradation of this compound

Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following stress conditions:

Stress ConditionProtocol
Acid Hydrolysis Add 1M HCl to the sample solution. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
Base Hydrolysis Add 1M NaOH to the sample solution. Heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
Oxidative Degradation Add 3-30% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature for a defined period.
Thermal Degradation Expose the solid sample to dry heat (e.g., 105°C) in a calibrated oven for a defined period.[9][10] Also, test the solution at an elevated temperature (e.g., 70°C).
Photodegradation Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH guidelines.[9][10]

Data Presentation: Forced Degradation Results (Hypothetical)

Stress ConditionDuration (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products
1M HCl246015.22
1M NaOH86045.84
15% H₂O₂242528.53
Dry Heat481058.11
Photodegradation-2512.32

Section 4: Long-Term Stability Testing Protocol

Long-term stability studies are performed under recommended storage conditions to establish the retest period or shelf life of the drug substance.[11][12]

Protocol 4.1: Long-Term Stability Study

  • Sample Preparation: Prepare multiple aliquots of solid this compound and a stock solution in the intended container closure system.

  • Storage Conditions: Store the samples under long-term storage conditions as per ICH guidelines (e.g., 25°C ± 2°C / 60% RH ± 5% RH and accelerated conditions at 40°C ± 2°C / 75% RH ± 5% RH).[1]

  • Testing Time Points: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the samples for appearance, purity (using the validated stability-indicating HPLC method), and the presence of any degradation products.

  • Data Evaluation: Evaluate the data to determine the rate of degradation and establish the shelf life.

Data Presentation: Long-Term Stability Data (Hypothetical)

Time Point (Months)Storage ConditionAppearancePurity (%) of this compoundTotal Impurities (%)
0-White Powder99.80.2
625°C/60% RHWhite Powder99.50.5
1225°C/60% RHWhite Powder99.20.8
640°C/75% RHOff-white Powder98.11.9
1240°C/75% RHYellowish Powder96.53.5

Section 5: Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Forced Degradation Studies cluster_2 Long-Term Stability Studies cluster_3 Analysis cluster_4 Data Evaluation A This compound (Solid and Solution) B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G 25°C / 60% RH A->G H 40°C / 75% RH A->H I Stability-Indicating HPLC Method B->I C->I D->I E->I F->I G->I H->I J Assess Purity and Degradation I->J K Identify Degradation Products J->K L Establish Shelf-Life K->L

Caption: Workflow for this compound stability testing.

Hypothetical Degradation Pathway under Hydrolytic Stress

G A This compound B Hydrolysis of Benzopyranone Ring A->B H₂O / H⁺ or OH⁻ C Epimerization of Cyclitol Moiety A->C pH change D Dechlorination A->D Reductive conditions E Degradation Product 1 B->E F Degradation Product 2 C->F G Degradation Product 3 D->G

Caption: Potential degradation pathways of this compound.

References

Application Notes and Protocols for Determining the Antibacterial Susceptibility of Pyralomicin 1b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of Pyralomicin 1b, a novel antibiotic isolated from Nonomuraea spiralis.[1] The methodologies outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility.[2][3] Three primary methods for antibacterial susceptibility testing (AST) are described: Broth Microdilution, Agar Disk Diffusion, and Agar Dilution.[4][5][6]

Introduction to this compound and its Potential Mechanism of Action

This compound belongs to a group of antibiotics characterized by a unique benzopyranopyrrole chromophore.[1] While the precise mechanism of action is still under investigation, its biosynthesis involves non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), suggesting a complex molecular structure that may interfere with essential bacterial processes.[1][7] The antibacterial activity of pyralomicins appears to be influenced by the number and position of chlorine atoms and the nature of the glycone moiety.[1] Initial studies have shown activity against Gram-positive bacteria such as Micrococcus luteus.[1]

Further research into its specific cellular targets is necessary. A possible signaling pathway that could be investigated, given its complex structure, is interference with bacterial cell wall synthesis or protein synthesis.

Pyralomicin_1b_Hypothetical_Signaling_Pathway cluster_bacterial_cell Bacterial Cell Pyralomicin_1b This compound Target_Molecule Potential Target (e.g., Penicillin-Binding Protein, Ribosomal Subunit) Pyralomicin_1b->Target_Molecule Binds to Essential_Process Essential Cellular Process (e.g., Peptidoglycan Synthesis, Protein Translation) Target_Molecule->Essential_Process Disrupts Inhibition Inhibition of Process Essential_Process->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death Leads to

Caption: Hypothetical signaling pathway for this compound's antibacterial action.

Experimental Protocols

Preparation of this compound Stock Solution

Accurate preparation of the antibiotic stock solution is critical for reliable susceptibility testing.

Materials:

  • This compound powder

  • Sterile, distilled water or a suitable organic solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

  • 0.22 µm syringe filter

Protocol:

  • Determine the desired stock concentration (e.g., 10 mg/mL).

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in the appropriate sterile solvent. If the solubility is unknown, start with a small volume and gradually add more while vortexing.

  • Once fully dissolved, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label aliquots with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or as recommended for the specific compound.[8][9]

Broth Microdilution Assay

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Protocol Workflow:

Broth_Microdilution_Workflow A Prepare Serial Dilutions of this compound in CAMHB C Inoculate Microtiter Plate Wells with Bacterial Suspension A->C B Prepare 0.5 McFarland Standardized Bacterial Inoculum B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Growth and Determine MIC D->E Disk_Diffusion_Workflow A Prepare this compound- Impregnated Disks D Place Disks on Agar Surface A->D B Prepare 0.5 McFarland Standardized Bacterial Inoculum C Inoculate MHA Plate for Confluent Growth B->C C->D E Incubate at 35°C for 16-18 hours D->E F Measure Zones of Inhibition E->F Agar_Dilution_Workflow A Prepare Serial Dilutions of this compound B Incorporate Dilutions into Molten MHA and Pour Plates A->B D Spot Inoculate Bacterial Suspensions onto Plates B->D C Prepare 0.5 McFarland Standardized Bacterial Inocula C->D E Incubate at 35°C for 16-20 hours D->E F Determine MIC for each Isolate E->F

References

Application Notes and Protocols for Pyralomicin 1b in Bacterial Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific biological activity and physicochemical properties of Pyralomicin 1b is limited in publicly available scientific literature. These application notes and protocols are therefore based on general principles of antimicrobial testing and information available for the broader class of Pyralomicin antibiotics. Researchers should conduct preliminary studies to determine the optimal conditions for their specific experimental setup.

Introduction to this compound

These notes provide a framework for researchers to systematically evaluate the antibacterial properties of this compound in a laboratory setting.

Potential Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound has not been elucidated. However, based on the chemical structure of related compounds, potential mechanisms could involve:

  • Inhibition of Cell Wall Synthesis: Many natural product antibiotics interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Disruption of Protein Synthesis: Targeting bacterial ribosomes to inhibit protein production is a common antibiotic mechanism.

  • Interference with Nucleic Acid Synthesis: Inhibition of DNA replication or transcription can lead to bacterial cell death.

  • Disruption of Cell Membrane Integrity: Some antibiotics can interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents.

Further research is required to determine the specific molecular target(s) of this compound.

Data Presentation: A Template for Recording MIC Values

Given the absence of specific MIC data for this compound, the following table serves as a template for researchers to record their experimental findings. This structured format will allow for easy comparison of this compound's activity against various bacterial strains.

Bacterial SpeciesStrain IDGram StainGrowth MediumThis compound MIC (µg/mL)Control Antibiotic MIC (µg/mL)Notes
Staphylococcus aureusATCC 29213Gram-positiveMueller-Hinton BrothVancomycin
Enterococcus faecalisATCC 29212Gram-positiveMueller-Hinton BrothAmpicillin
Escherichia coliATCC 25922Gram-negativeMueller-Hinton BrothCiprofloxacin
Pseudomonas aeruginosaATCC 27853Gram-negativeMueller-Hinton BrothGentamicin
Micrococcus luteusATCC 4698Gram-positiveMueller-Hinton BrothPenicillin

Experimental Protocols

Preparation of this compound Stock Solution

Note: The solubility and stability of this compound in common laboratory solvents and culture media have not been reported. It is crucial to perform initial solubility tests.

  • Solvent Selection: Begin by testing the solubility of this compound in a small range of common solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 1-10 mg/mL).

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

  • Stability Assessment: The stability of this compound in the stock solution and in culture medium at 37°C is unknown.[3][4] It is recommended to perform a stability study by incubating the compound in the chosen culture medium over a period of 24-48 hours and measuring its concentration at different time points, for example, using high-performance liquid chromatography (HPLC).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[5][6][7]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Bacterial cultures grown to the logarithmic phase

  • Sterile diluent (e.g., saline or broth)

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile broth.

    • Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Serial Dilutions of this compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate except for the first column.

    • Add 200 µL of the this compound working solution (diluted from the stock to the highest desired concentration) to the first well of each row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculate the Plate:

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum.

    • Sterility Control: A well containing only sterile broth.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where this compound could interfere with a bacterial signaling pathway, such as quorum sensing, which is involved in virulence factor production and biofilm formation.

G cluster_0 Bacterial Cell Signal\nMolecule Signal Molecule Receptor\nProtein Receptor Protein Signal\nMolecule->Receptor\nProtein Binds Virulence Gene\nExpression Virulence Gene Expression Receptor\nProtein->Virulence Gene\nExpression Activates This compound This compound This compound->Receptor\nProtein Inhibits Biofilm\nFormation Biofilm Formation Virulence Gene\nExpression->Biofilm\nFormation

Caption: Hypothetical inhibition of a bacterial signaling pathway by this compound.

Experimental Workflow for MIC Determination

This diagram outlines the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

G Start Start Prepare this compound\nStock Solution Prepare this compound Stock Solution Serial Dilution in\n96-well Plate Serial Dilution in 96-well Plate Prepare this compound\nStock Solution->Serial Dilution in\n96-well Plate Inoculate Plate Inoculate Plate Serial Dilution in\n96-well Plate->Inoculate Plate Prepare Bacterial\nInoculum (0.5 McFarland) Prepare Bacterial Inoculum (0.5 McFarland) Prepare Bacterial\nInoculum (0.5 McFarland)->Inoculate Plate Incubate (37°C, 18-24h) Incubate (37°C, 18-24h) Inoculate Plate->Incubate (37°C, 18-24h) Read MIC Read MIC Incubate (37°C, 18-24h)->Read MIC End End Read MIC->End

References

Application Notes and Protocols for Isotope Labeling Studies in Pyralomicin 1b Biosynthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting isotope labeling studies to investigate the biosynthesis of Pyralomicin 1b, a potent antibiotic. The protocols outlined below are designed to elucidate the incorporation of precursors into the pyralomicin scaffold, offering insights into the biosynthetic pathway and enabling metabolic engineering efforts to enhance production.

Introduction to this compound Biosynthesis

This compound is a member of the pyralomicin family of antibiotics produced by the actinomycete Nonomuraea spiralis. These compounds are characterized by a unique benzopyranopyrrole core structure linked to a C7-cyclitol moiety. Previous isotope-labeling feeding experiments have established the fundamental building blocks of the pyralomicin core. The benzopyranopyrrole unit is derived from the condensation of two acetate (B1210297) units, one propionate (B1217596) unit, and the amino acid proline. The C7-cyclitol portion originates from glucose metabolites, and the 4'-O-methyl group is derived from the S-methyl group of methionine. Understanding how these precursors are assembled by the non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery is crucial for efforts to generate novel analogs and improve yields.

Key Applications of Isotope Labeling Studies

  • Confirmation of Biosynthetic Precursors: Validating the incorporation of suspected building blocks into the this compound structure.

  • Elucidation of Biosynthetic Intermediates: Trapping and identifying intermediates in the pathway by using labeled precursors.

  • Mechanistic Studies of Biosynthetic Enzymes: Probing the stereochemistry and reaction mechanisms of the PKS, NRPS, and tailoring enzymes.

  • Metabolic Flux Analysis: Quantifying the flow of primary metabolites into the pyralomicin pathway to identify potential bottlenecks.

  • Generation of Novel Analogs: Utilizing precursor-directed biosynthesis with labeled synthetic precursors to create new pyralomicin derivatives.

Experimental Design and Workflow

A typical isotope labeling experiment for studying this compound biosynthesis involves several key stages, from precursor selection and fermentation to extraction and analysis.

cluster_0 Phase 1: Precursor Feeding cluster_1 Phase 2: Fermentation and Extraction cluster_2 Phase 3: Analysis Precursor Selection of 13C-Labeled Precursors (e.g., [1-13C]acetate, [U-13C]proline) Culture Cultivation of Nonomuraea spiralis Feeding Introduction of Labeled Precursors to Fermentation Broth Culture->Feeding Fermentation Incubation and Production of this compound Feeding->Fermentation Harvest Harvesting of Mycelium and Supernatant Fermentation->Harvest Extraction Solvent Extraction and Purification of this compound Harvest->Extraction MS_Analysis Mass Spectrometry (MS) Analysis for Incorporation Extraction->MS_Analysis NMR_Analysis Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Labeling Extraction->NMR_Analysis Data_Analysis Data Interpretation and Pathway Elucidation MS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis

Caption: Experimental workflow for isotope labeling studies of this compound.

Quantitative Data Summary

While specific quantitative isotope incorporation data for this compound is not extensively published, the following table presents representative data from isotope labeling studies of similar polyketide-peptide hybrid natural products produced by actinomycetes. This data can be used as a benchmark for expected incorporation efficiencies.

Labeled Precursor AdministeredPrecursor ConcentrationIncubation Time (hours)Expected Isotope Incorporation (%)Analytical Method
[1-¹³C]-Sodium Acetate50 mM725 - 15%MS, ¹³C-NMR
[¹³C₃]-Sodium Propionate30 mM723 - 10%MS, ¹³C-NMR
[U-¹³C₅, ¹⁵N]-L-Proline10 mM488 - 20%MS, ¹³C-NMR, ¹⁵N-NMR
[U-¹³C₆]-D-Glucose2 g/L9610 - 25%MS, ¹³C-NMR
[methyl-¹³C]-L-Methionine5 mM48>90% (for methyl group)MS, ¹³C-NMR

Detailed Experimental Protocols

Protocol 1: Cultivation of Nonomuraea spiralis and Isotope Precursor Feeding

Objective: To cultivate Nonomuraea spiralis and introduce stable isotope-labeled precursors for the production of labeled this compound.

Materials:

  • Nonomuraea spiralis strain

  • Seed medium (e.g., ISP Medium 2)

  • Production medium (e.g., a suitable fermentation medium for pyralomicin production)

  • Sterile baffled flasks

  • Shaking incubator

  • Labeled precursors (e.g., [1-¹³C]-Sodium Acetate, [U-¹³C₅, ¹⁵N]-L-Proline) dissolved in sterile water and filter-sterilized.

Procedure:

  • Inoculum Preparation: Inoculate a loopful of Nonomuraea spiralis spores or mycelial fragments into 50 mL of seed medium in a 250 mL baffled flask. Incubate at 28-30°C with shaking at 200-220 rpm for 2-3 days until a dense culture is obtained.

  • Production Culture Inoculation: Inoculate 100 mL of production medium in a 500 mL baffled flask with 5-10% (v/v) of the seed culture.

  • Precursor Addition: Add the filter-sterilized solution of the labeled precursor to the production culture at the time of inoculation or after a specific period of growth (e.g., 24-48 hours), depending on the experimental goal.

  • Fermentation: Incubate the production culture at 28-30°C with shaking at 200-220 rpm for 7-10 days.

  • Harvesting: After the incubation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant.

Protocol 2: Extraction and Purification of Labeled this compound

Objective: To extract and purify the isotope-labeled this compound from the fermentation broth.

Materials:

  • Harvested fermentation broth

  • Ethyl acetate or other suitable organic solvent

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Solvent Extraction: Extract the supernatant and the mycelial cake (after homogenization) with an equal volume of ethyl acetate three times.

  • Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Chromatographic Purification: Redissolve the crude extract in a minimal amount of a suitable solvent and subject it to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate.

  • HPLC Purification: Further purify the fractions containing this compound using a semi-preparative HPLC system to obtain the pure labeled compound.

Protocol 3: Analysis of Isotope Incorporation by Mass Spectrometry and NMR

Objective: To determine the extent and position of isotope incorporation in this compound.

Materials:

  • Purified labeled this compound

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • NMR spectrometer (at least 500 MHz) equipped with a cryoprobe

  • Suitable deuterated solvents (e.g., DMSO-d₆, Methanol-d₄)

Procedure:

Mass Spectrometry Analysis:

  • Prepare a solution of the labeled this compound in a suitable solvent (e.g., methanol).

  • Acquire high-resolution mass spectra in both positive and negative ion modes.

  • Compare the mass spectrum of the labeled compound with that of an unlabeled standard. The mass shift in the molecular ion peak will indicate the number of incorporated isotopes.

  • Analyze the isotopic pattern to determine the enrichment level.

NMR Spectroscopy Analysis:

  • Dissolve the labeled this compound in a suitable deuterated solvent.

  • Acquire ¹H, ¹³C, and, if applicable, ¹⁵N NMR spectra.

  • For ¹³C-labeled samples, compare the ¹³C spectrum with that of an unlabeled standard. The enhanced signals will correspond to the positions of ¹³C incorporation.

  • For samples labeled with precursors like [1,2-¹³C₂]-acetate, 2D NMR experiments such as INADEQUATE can be used to trace the carbon-carbon bonds formed from the labeled precursor.

Signaling Pathway and Biosynthetic Logic

The biosynthesis of this compound is orchestrated by a hybrid PKS-NRPS system. The following diagram illustrates the logical flow of precursor incorporation.

cluster_pathway This compound Biosynthetic Pathway Proline Proline NRPS NRPS Module Proline->NRPS Acetate1 Acetate 1 PKS PKS Modules Acetate1->PKS Acetate2 Acetate 2 Acetate2->PKS Propionate Propionate Propionate->PKS Glucose Glucose Cyclase Sugar Phosphate Cyclase Glucose->Cyclase Methionine Methionine Methyltransferase O-Methyltransferase Methionine->Methyltransferase Core Benzopyranopyrrole Core NRPS->Core PKS->Core Cyclitol C7-Cyclitol Cyclase->Cyclitol Methylated_Cyclitol 4'-O-Methylated C7-Cyclitol Methyltransferase->Methylated_Cyclitol Pyralomicin_1b This compound Core->Pyralomicin_1b Cyclitol->Methyltransferase Methylated_Cyclitol->Pyralomicin_1b

Caption: Logical flow of precursor incorporation in this compound biosynthesis.

Troubleshooting and Considerations

  • Low Incorporation: If isotope incorporation is low, optimize the timing of precursor addition, the concentration of the precursor, and the fermentation medium composition.

  • Toxicity of Labeled Precursors: Some labeled compounds can be toxic to the producing organism at high concentrations. Perform dose-response experiments to determine the optimal, non-toxic concentration.

  • Metabolic Scrambling: Labeled precursors can sometimes be metabolized into other compounds before being incorporated into the target natural product. Careful analysis of the labeling pattern is required to identify such instances.

  • Choice of Labeled Precursor: The choice of isotope and the position of the label within the precursor are critical for answering specific biosynthetic questions.

By following these application notes and protocols, researchers can effectively utilize isotope labeling techniques to unravel the intricacies of this compound biosynthesis, paving the way for future advancements in the development of this important class of antibiotics.

Application Notes and Protocols for Gene Knockout Studies of Pyralomicin 1b Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyralomicin 1b is a member of the pyralomicin family of antibiotics, which are produced by the soil bacterium Nonomuraea spiralis IMC A-0156.[1][2] These compounds feature a distinct benzopyranopyrrole chromophore linked to a C7-cyclitol moiety.[1] Understanding the biosynthesis of this compound is crucial for efforts in bioengineering and the development of novel antibiotic derivatives. The 41 kb biosynthetic gene cluster (BGC) for pyralomicins has been identified and sequenced, revealing 27 open reading frames (ORFs) that orchestrate its assembly.[1][2][3][4] These ORFs encode for key enzymes such as nonribosomal peptide synthetases (NRPS), polyketide synthases (PKS), halogenases, and various tailoring enzymes.[1][2][3]

Key Gene Targets in Pyralomicin Biosynthesis

The pyralomicin BGC offers several logical targets for knockout studies to probe the biosynthesis of this compound. A previous study demonstrated that the targeted disruption of prlH, an N-glycosyltransferase gene, completely abolished pyralomicin production, confirming its critical role in attaching the cyclitol or sugar moiety to the aglycone.[1][2][4][8]

Table 1: Potential Gene Knockout Targets in the Pyralomicin BGC

Gene TargetPutative FunctionPredicted Impact of Knockout
prlH N-glycosyltransferaseAbolishment of this compound production. Accumulation of the aglycone precursor.
PKS genes Polyketide SynthaseAbolishment of pyralomicin production. No formation of the benzopyranopyrrole core.
NRPS genes Nonribosomal Peptide SynthetaseAbolishment of pyralomicin production. No formation of the benzopyranopyrrole core.
Halogenase genes HalogenaseProduction of non-halogenated pyralomicin analogues.
prlA 2-epi-5-epi-valiolone synthaseAbolishment of Pyralomicin 1a-1d production. Potential accumulation of pyralomicins 2a-2c (glycosylated with glucose instead of cyclitol).
Methyltransferase genes O-methyltransferaseProduction of demethylated pyralomicin analogues.

Experimental Protocols

The following protocols are adapted from established CRISPR-Cas9-mediated genome editing procedures for Actinomycetes, such as Streptomyces and Nonomuraea gerenzanensis.[9][10][11]

Protocol 1: Construction of the Gene Knockout Plasmid

This protocol describes the creation of a single plasmid containing the Cas9 nuclease, a guide RNA (gRNA) targeting the gene of interest, and homology arms for directing repair. The pCRISPomyces-2 vector is a common choice for this application.[10][11]

Materials:

  • N. spiralis genomic DNA

  • pCRISPomyces-2 plasmid

  • High-fidelity DNA polymerase

  • Restriction enzymes (e.g., BsaI, XbaI)

  • T4 DNA Ligase

  • Gibson Assembly Master Mix

  • Primers for gRNA and homology arms (custom synthesized)

  • Chemically competent E. coli (e.g., DH5α) for cloning

  • E. coli S17.1 for conjugation

  • Appropriate antibiotics (e.g., Apramycin (B1230331), Chloramphenicol)

Methodology:

  • Design and Synthesize gRNA:

    • Identify a 20-bp target sequence within the gene of interest (e.g., prlH). The sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), typically 5'-NGG-3'.

    • Design two complementary oligonucleotides encoding the 20-bp target sequence with appropriate overhangs for cloning into the gRNA expression cassette of pCRISPomyces-2.

  • Clone gRNA into pCRISPomyces-2:

    • Anneal the two complementary gRNA oligos.

    • Digest the pCRISPomyces-2 vector with the appropriate restriction enzyme (e.g., BsaI) to linearize it at the gRNA insertion site.

    • Ligate the annealed gRNA duplex into the linearized pCRISPomyces-2 vector.

    • Transform the ligation product into competent E. coli DH5α and select on antibiotic-containing plates.

    • Verify successful insertion via Sanger sequencing.

  • Amplify Homology Arms:

    • Design primers to amplify two ~1.5 kb regions directly upstream (Left Homology Arm) and downstream (Right Homology Arm) of the target gene from N. spiralis genomic DNA.

    • Incorporate overhangs on the primers that are compatible with the linearized pCRISPomyces-2 vector for Gibson Assembly.

    • Perform PCR using a high-fidelity polymerase to amplify both homology arms.

  • Assemble the Final Knockout Vector:

    • Linearize the gRNA-containing pCRISPomyces-2 vector using a restriction enzyme that cuts between the homology arm insertion sites (e.g., XbaI).[10]

    • Combine the linearized vector, the Left Homology Arm, and the Right Homology Arm in a Gibson Assembly reaction. This will create a final plasmid where the homology arms flank the gRNA/Cas9 cassette, which will serve as a template for homologous recombination after the gene is excised.

    • Transform the assembly product into E. coli DH5α, select on appropriate antibiotic plates, and verify the final construct by PCR and restriction digest.

  • Transform into Conjugation Donor Strain:

    • Transform the final verified knockout plasmid into the conjugation-competent E. coli S17.1 strain.

Protocol 2: Conjugal Transfer into Nonomuraea spiralis

Materials:

  • E. coli S17.1 carrying the knockout plasmid

  • N. spiralis spores or mycelia

  • RARE3 medium or other suitable growth medium for N. spiralis.[1][2]

  • Nalidixic acid and Apramycin

  • Sterile petri dishes

Methodology:

  • Prepare N. spiralis: Grow N. spiralis on a suitable agar (B569324) medium to obtain a dense lawn of mycelia or spores.[2]

  • Prepare E. coli Donor: Grow the E. coli S17.1 donor strain overnight in LB broth with appropriate antibiotics.

  • Conjugation:

    • Scrape a loopful of N. spiralis mycelia/spores and resuspend in liquid medium.

    • Wash the overnight E. coli culture to remove antibiotics and resuspend in fresh LB.

    • Mix the N. spiralis and E. coli cells in a 1:1 ratio.

    • Spot the mixture onto a sterile filter placed on a suitable agar plate (e.g., RARE3) and incubate for 16-20 hours at 30°C.

  • Selection of Exconjugants:

    • After incubation, overlay the plate with a solution containing Nalidixic acid (to select against E. coli) and Apramycin (to select for plasmid-containing N. spiralis).

    • Incubate the plates for 7-14 days until apramycin-resistant colonies appear. These are the primary exconjugants where the plasmid has integrated into the genome.

  • Selection for Double Crossover (Gene Knockout):

    • To select for the second crossover event that eliminates the plasmid backbone and the target gene, subculture the primary exconjugants onto a non-selective medium for one or two rounds to allow for plasmid loss.

    • Then, replica-plate the colonies onto both apramycin-containing and non-selective plates. Colonies that grow on the non-selective plate but not on the apramycin plate are potential knockout mutants.

Protocol 3: Verification of Gene Knockout

Materials:

  • Genomic DNA from wild-type and mutant N. spiralis

  • PCR primers flanking the target gene region

  • Primers internal to the target gene

  • DNA sequencing service

Methodology:

  • PCR Screening:

    • Design a primer pair (P1/P4) that binds outside the homology arms used for the knockout construct. In the wild-type strain, this will produce a large PCR product. In the knockout mutant, it will produce a smaller product corresponding to the size of the region without the target gene.

    • Design a second primer pair (P2/P3) that binds within the target gene. This pair will produce a product in the wild-type strain but no product in the knockout mutant.

  • Sanger Sequencing:

    • Sequence the PCR product obtained from the P1/P4 primer pair in the mutant strain to confirm the precise deletion of the target gene and the seamless ligation of the upstream and downstream regions.

Quantitative Data Summary

The following table summarizes the reported effect of a gene knockout on pyralomicin production.

Table 2: Effect of prlH Gene Knockout on Pyralomicin Production

StrainGenotypePyralomicin Production LevelReference
N. spiralis IMC A-0156Wild-TypeNormal Production[1][2]
N. spiralis ΔprlHprlH knockout mutantAbolished[1][2][4][8]

Visualizations

Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis of the gene knockout experiment.

Gene_Knockout_Workflow cluster_design Phase 1: Vector Construction cluster_conjugation Phase 2: Gene Editing in N. spiralis cluster_verification Phase 3: Mutant Verification A Design gRNA (20-bp target + PAM) C Clone gRNA into pCRISPomyces-2 A->C B Amplify Homology Arms (~1.5kb each) D Gibson Assembly of Arms into gRNA Plasmid B->D C->D E Transform into E. coli S17.1 D->E F Conjugation: E. coli S17.1 -> N. spiralis E->F G Select for Single Crossover (Apramycin Resistance) F->G H Select for Double Crossover (Apramycin Sensitivity) G->H I Isolate Genomic DNA H->I J PCR Screen with Flanking Primers I->J L Metabolite Analysis (HPLC, LC-MS) I->L K Sanger Sequencing of PCR Product J->K

Caption: Overall workflow for CRISPR-Cas9 mediated gene knockout in Nonomuraea spiralis.

Biosynthesis_Logic cluster_wt Wild-Type Biosynthesis cluster_ko ΔprlH Knockout Scenario PKS_NRPS PKS/NRPS Machinery Aglycone Pyralomicin Aglycone PKS_NRPS->Aglycone PrlH_WT prlH (N-glycosyltransferase) [ACTIVE] Aglycone->PrlH_WT Cyclitol C7-Cyclitol Moiety Cyclitol->PrlH_WT Pyralomicin This compound PrlH_WT->Pyralomicin PKS_NRPS_KO PKS/NRPS Machinery Aglycone_KO Pyralomicin Aglycone [Accumulates] PKS_NRPS_KO->Aglycone_KO PrlH_KO prlH (N-glycosyltransferase) [INACTIVE] Aglycone_KO->PrlH_KO Cyclitol_KO C7-Cyclitol Moiety Cyclitol_KO->PrlH_KO No_Product No this compound PrlH_KO->No_Product

References

Application Note: Quantitative Analysis of Pyralomicin 1b in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyralomicin 1b is a member of the spirotetronate class of antibiotics, produced by the actinomycete Nonomuraea spiralis.[1][2] These compounds are noted for their unique chemical structures and biological activities. Accurate quantification of this compound in complex matrices, such as fermentation broths and biological samples, is critical for various stages of drug discovery and development, including fermentation process optimization, pharmacokinetic studies, and quality control. This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS).

Chemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is fundamental for the development of a robust analytical method.

PropertyValueReference
Molecular FormulaC22H24Cl2N2O6[1][2]
Molecular Weight482.34 g/mol [1][2]
Mass (M+H)+m/z 455.68[1][2]
UV/Vis λmax355 nm[1][2]
ClassSpirotetronate Antibiotic[3]

Experimental Protocols

Sample Preparation: Extraction of this compound from Fermentation Broth

This protocol outlines a liquid-liquid extraction method suitable for isolating this compound from a fermentation culture.

Materials:

  • Fermentation broth containing this compound

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator

  • Methanol (B129727) (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to separate the mycelium from the supernatant.

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume (10 mL) of ethyl acetate to the separatory funnel.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the organic (upper) layer.

  • Repeat the extraction of the aqueous layer with another 10 mL of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in 1 mL of methanol.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Preparation of Standard Solutions

Accurate standard solutions are essential for the calibration curve and quantification.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 100 µg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

HPLC-UV Method for Quantification

This method is suitable for routine analysis where high sensitivity is not required.

Instrumentation and Conditions:

ParameterCondition
HPLC SystemStandard HPLC with UV/Vis Detector
ColumnC18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseIsocratic elution with Acetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
Detection Wavelength355 nm

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards in ascending order of concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

LC-MS/MS Method for High-Sensitivity Quantification

For complex matrices or when low concentrations of this compound are expected, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

ParameterCondition
LC SystemUPLC or HPLC system
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS TransitionPrecursor ion (Q1): m/z 455.7; Product ion (Q3): To be determined by infusion of a standard
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile PhaseA: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL

Analysis Procedure:

  • Optimize the MS/MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution of this compound.

  • Follow the analysis procedure outlined for the HPLC-UV method, using the LC-MS/MS system.

  • Quantification is based on the peak area of the specific MRM transition.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[4]

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995
Accuracy Recovery between 80% and 120%
Precision Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1

Data Presentation

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.1Example Value
0.5Example Value
1.0Example Value
5.0Example Value
10.0Example Value
20.0Example Value

Table 2: Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=3)Recovery (%)RSD (%)
1.0Example ValueExample ValueExample Value
7.5Example ValueExample ValueExample Value
15.0Example ValueExample ValueExample Value

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Quantitative Analysis Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE Organic_Phase Organic Phase LLE->Organic_Phase Drying_Evaporation Drying & Evaporation Organic_Phase->Drying_Evaporation Reconstitution Reconstitution (Methanol) Drying_Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Final_Sample Sample for Analysis Filtration->Final_Sample HPLC HPLC-UV or LC-MS/MS Final_Sample->HPLC Data_Acquisition Data Acquisition HPLC->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Calibration_Curve Calibration Curve (Standard Solutions) Calibration_Curve->Quantification Result Concentration of This compound Quantification->Result

Caption: Workflow for the quantitative analysis of this compound.

G cluster_workflow Analytical Method Validation Workflow start Method Development linearity Linearity & Range start->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: Logical workflow for analytical method validation.

References

Application of Pyralomicin 1b in Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Detailed Application Notes and Protocols for the Microbiological Study of Pyralomicin 1b

Introduction

This compound is a member of the pyralomicin class of antibiotics, which are produced by the soil bacterium Nonomuraea spiralis IMC A-0156. These compounds are characterized by a unique benzopyranopyrrole chromophore linked to a C7-cyclitol moiety. The antibacterial efficacy of pyralomicins is influenced by the number and location of chlorine atoms on the molecule, as well as the nature and methylation of the glycone component.[1][2][3] this compound and its analogs have demonstrated activity against various bacteria, with notable potency against strains of Micrococcus luteus, an opportunistic Gram-positive bacterium.[1][2][3]

These application notes provide a framework for the investigation of this compound's antimicrobial properties, including its spectrum of activity, mechanism of action, and potential as an anti-biofilm agent. The provided protocols are based on established microbiological techniques and can be adapted for the specific research needs concerning this compound.

Potential Research Applications

  • Determination of Antibacterial Spectrum: Quantifying the in vitro activity of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Mechanism of Action Studies: Elucidating the cellular processes targeted by this compound, such as inhibition of cell wall synthesis, protein synthesis, or nucleic acid synthesis.

  • Anti-Biofilm Activity Assessment: Investigating the potential of this compound to inhibit the formation of bacterial biofilms or to eradicate established biofilms.

  • Investigation of Effects on Bacterial Signaling: Exploring the impact of this compound on bacterial communication systems, such as quorum sensing, which regulate virulence and biofilm formation.

Data Presentation

The following tables are templates for the structured presentation of quantitative data obtained from the experimental protocols outlined below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainMIC (µg/mL)Quality Control AntibioticQC MIC (µg/mL)
Staphylococcus aureus ATCC 29213PositiveVancomycin
Enterococcus faecalis ATCC 29212PositiveVancomycin
Micrococcus luteus ATCC 4698PositivePenicillin G
Escherichia coli ATCC 25922NegativeCiprofloxacin
Pseudomonas aeruginosa ATCC 27853NegativeCiprofloxacin

Table 2: Anti-Biofilm Activity of this compound

Bacterial StrainBiofilm Inhibition (MBIC₅₀ in µg/mL)Biofilm Eradication (MBEC₅₀ in µg/mL)
Staphylococcus aureus ATCC 29213
Pseudomonas aeruginosa ATCC 27853

MBIC₅₀: Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biofilm formation. MBEC₅₀: Minimum Biofilm Eradication Concentration required to eradicate 50% of the pre-formed biofilm.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method to determine the MIC of this compound against various bacterial strains.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures in logarithmic growth phase

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

Procedure:

  • Bacterial Inoculum Preparation: a. From an overnight culture plate, select 3-5 isolated colonies and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions: a. Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, bringing the final volume to 100 µL. b. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Bacterial Inoculum (0.5 McFarland) B Dilute Inoculum (5x10^5 CFU/mL) A->B D Inoculate Plate with Bacterial Suspension B->D C Serial Dilution of This compound in Plate C->D E Incubate at 37°C for 18-24h D->E F Read MIC (Lowest concentration with no visible growth) E->F

Workflow for MIC Determination.
Anti-Biofilm Activity Assay

This protocol uses the crystal violet staining method to quantify the effect of this compound on biofilm formation and eradication.

Materials:

  • This compound stock solution

  • 96-well flat-bottom sterile microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Bacterial cultures in logarithmic growth phase

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure for Biofilm Inhibition (MBIC):

  • Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate (100 µL per well).

  • Add 100 µL of a standardized bacterial suspension (~1 x 10⁶ CFU/mL) to each well.

  • Include positive (bacteria without antibiotic) and negative (broth only) controls.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • Proceed to the staining protocol (Step 5 of the Eradication procedure).

Procedure for Biofilm Eradication (MBEC):

  • Add 200 µL of a standardized bacterial suspension (~1 x 10⁶ CFU/mL) in TSB with 1% glucose to each well.

  • Incubate at 37°C for 24 hours to allow biofilm formation.

  • Carefully remove the planktonic bacteria by aspirating the medium. Wash the wells gently with 200 µL of PBS.

  • Add 200 µL of fresh TSB containing serial dilutions of this compound to the wells.

  • Incubate for another 24 hours at 37°C.

  • Staining Protocol: a. Discard the medium and wash the wells twice with PBS. b. Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes. c. Remove the methanol and allow the plate to air dry. d. Stain the biofilms with 200 µL of 0.1% crystal violet solution for 10 minutes. e. Wash the wells thoroughly with water to remove excess stain. f. Solubilize the bound stain by adding 200 µL of 30% acetic acid to each well. g. Measure the absorbance at 570 nm using a microplate reader.

AntiBiofilm_Workflow cluster_inhibition Biofilm Inhibition Assay cluster_eradication Biofilm Eradication Assay cluster_staining Quantification (Both Assays) A1 Add Bacteria + this compound to plate A2 Incubate 24h at 37°C A1->A2 C1 Wash and Fix with Methanol A2->C1 B1 Grow Biofilm for 24h B2 Wash to remove planktonic cells B1->B2 B3 Add this compound B2->B3 B4 Incubate 24h at 37°C B3->B4 B4->C1 C2 Stain with Crystal Violet C1->C2 C3 Wash and Solubilize Stain C2->C3 C4 Read Absorbance at 570 nm C3->C4

Workflow for Anti-Biofilm Assays.

Hypothetical Signaling Pathway Inhibition

While the precise mechanism of action for this compound is yet to be fully elucidated, many novel antibiotics interfere with bacterial signaling pathways, such as quorum sensing (QS), which often regulate virulence and biofilm formation. A potential application of this compound in research is to investigate its role as a QS inhibitor.

A hypothetical mechanism could involve the binding of this compound to a key receptor protein in a QS signaling cascade, thereby preventing the binding of the natural autoinducer molecule. This would lead to the downregulation of genes responsible for virulence factor production and biofilm matrix synthesis.

QuorumSensing_Inhibition cluster_pathway Hypothetical Quorum Sensing Pathway cluster_inhibition Inhibition by this compound AI Autoinducer (e.g., AHL) Receptor Receptor Protein (e.g., LuxR-type) AI->Receptor Binds & Activates DNA Target DNA Receptor->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Virulence Virulence & Biofilm Production Transcription->Virulence P1b This compound P1b->Receptor Blocks Binding

Hypothetical Inhibition of Quorum Sensing.

Conclusion

This compound represents a promising scaffold for the development of new antibacterial agents. The applications and protocols detailed herein provide a comprehensive guide for researchers to systematically investigate its antimicrobial properties. Further studies are warranted to fully characterize its spectrum of activity, elucidate its mechanism of action, and evaluate its therapeutic potential.

References

Illuminating the Mechanism of Action of Pyralomicin 1b: An In Vitro Assay Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

Pyralomicin 1b is a novel antibiotic isolated from Microtetraspora spiralis with promising activity against Gram-positive bacteria, including strains of Micrococcus luteus.[1][2] Its unique structure, featuring a benzopyranopyrrole chromophore linked to a C7-cyclitol moiety, suggests a potentially novel mechanism of action.[1][3][4] Elucidating this mechanism is crucial for its development as a therapeutic agent. This application note provides a detailed workflow and protocols for a series of in vitro assays designed to investigate the mechanism of action of this compound. The described assays will enable researchers to assess its impact on bacterial cell membrane integrity, cellular energy production, and essential macromolecular biosynthesis pathways.

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of new antibacterial agents with novel mechanisms of action. This compound, a member of the pyralomicin family of antibiotics, has demonstrated antibacterial activity, with its C7-cyclitol group appearing to be important for its potency.[1] Understanding how this compound inhibits bacterial growth is a critical step in its preclinical evaluation.

This document outlines a systematic approach to characterizing the mechanism of action of this compound using a panel of established in vitro assays. These experiments are designed to be conducted with common laboratory equipment and commercially available reagents. The proposed workflow will investigate three primary potential targets of antibacterial action:

  • Bacterial Cell Membrane: Many antimicrobial compounds disrupt the integrity of the bacterial cell membrane, leading to depolarization and cell death.[5]

  • ATP Synthesis: The production of ATP is fundamental for bacterial survival, and its inhibition is an effective antimicrobial strategy.[6][7]

  • Macromolecular Synthesis: The synthesis of DNA, RNA, proteins, and cell wall components are all essential processes that can be targeted by antibiotics.[8][9]

The following sections provide detailed protocols for these assays, along with guidance on data interpretation and presentation.

Experimental Workflow

The proposed workflow for investigating the mechanism of action of this compound is a stepwise process.

experimental_workflow cluster_screening Initial Screening cluster_primary_assays Primary Mechanism of Action Assays cluster_secondary_assays Secondary/Confirmatory Assays mic MIC Determination membrane Membrane Potential Assay mic->membrane Proceed if active atp ATP Synthesis Assay mic->atp Proceed if active macro Macromolecular Synthesis Assay mic->macro Proceed if active cell_wall Cell Wall Biosynthesis Assay macro->cell_wall If indicated protein Protein Synthesis Assay macro->protein If indicated dna_rna DNA/RNA Synthesis Assay macro->dna_rna If indicated

Caption: A logical workflow for the in vitro investigation of this compound's mechanism of action.

Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

  • This compound

  • Target bacterial strain (e.g., Micrococcus luteus, Bacillus subtilis, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB to achieve a range of concentrations.

  • Inoculate each well with the target bacterium at a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound with no visible bacterial growth. The optical density at 600 nm (OD600) can also be measured.

Membrane Potential Assay

Objective: To assess whether this compound disrupts the bacterial cytoplasmic membrane potential.

Materials:

  • This compound

  • Target bacterial strain

  • Voltage-sensitive fluorescent dye (e.g., DiSC3(5) or DiOC2(3))[5][10]

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization[11]

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Grow the target bacteria to the mid-logarithmic phase.

  • Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with glucose).

  • Load the cells with the voltage-sensitive dye according to the manufacturer's instructions.

  • Add varying concentrations of this compound to the dye-loaded cells in a 96-well plate.

  • Include a vehicle control (solvent only) and a positive control (CCCP).

  • Monitor the change in fluorescence over time using a microplate reader. Depolarization is indicated by an increase in fluorescence for DiSC3(5) or a change in the red/green fluorescence ratio for DiOC2(3).[11]

membrane_potential_pathway cluster_membrane Bacterial Cell Membrane membrane_node Cytoplasmic Membrane depolarization Membrane Depolarization membrane_node->depolarization Loss of Ion Gradient pyralomicin This compound disruption Membrane Disruption/ Ionophore Activity pyralomicin->disruption disruption->membrane_node death Cell Death depolarization->death

Caption: Putative pathway for membrane-active antibiotics like this compound.

ATP Synthesis Assay

Objective: To determine if this compound inhibits cellular ATP production.

Materials:

  • This compound

  • Target bacterial strain

  • Commercially available bacterial ATP assay kit (e.g., luciferin/luciferase-based)[6][12][13]

  • Luminometer

Protocol:

  • Grow the target bacteria to the mid-logarithmic phase.

  • Expose the bacterial culture to different concentrations of this compound for a defined period (e.g., 30-60 minutes).

  • Lyse the bacterial cells to release intracellular ATP according to the kit manufacturer's protocol.

  • Add the luciferase reagent to the lysate, which will produce light in the presence of ATP.[6]

  • Measure the luminescence using a luminometer. A decrease in luminescence compared to the untreated control indicates inhibition of ATP synthesis.

atp_synthesis_pathway pyralomicin This compound inhibition Inhibition pyralomicin->inhibition atp_synthase ATP Synthase/ Electron Transport Chain atp_depletion ATP Depletion atp_synthase->atp_depletion Reduced Production inhibition->atp_synthase cell_death Cell Death atp_depletion->cell_death

Caption: Potential mechanism of this compound via inhibition of ATP synthesis.

Macromolecular Synthesis Assay

Objective: To identify which major biosynthetic pathway (DNA, RNA, protein, or cell wall) is inhibited by this compound.

Materials:

Protocol:

  • Grow the target bacteria to the early to mid-logarithmic phase.

  • Aliquot the culture into separate tubes.

  • Add the respective radiolabeled precursor to each set of tubes and incubate for a short period to allow for uptake.

  • Add this compound at a concentration at or above its MIC. Also include control antibiotics and a no-drug control.

  • Take samples at various time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Precipitate the macromolecules by adding ice-cold TCA.[8]

  • Collect the precipitate on glass fiber filters and wash with TCA and ethanol.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Inhibition of a specific pathway is indicated by a significant reduction in the incorporation of the corresponding radiolabeled precursor compared to the no-drug control.[14]

Data Presentation and Interpretation

All quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)
M. luteus
B. subtilis
S. aureus

Table 2: Effect of this compound on Bacterial Membrane Potential

Concentration (µg/mL)% Change in Fluorescence (vs. Control)
0 (Control)0
0.5 x MIC
1 x MIC
2 x MIC
CCCP (Positive Control)

Table 3: Effect of this compound on Intracellular ATP Levels

Concentration (µg/mL)% ATP Reduction (vs. Control)
0 (Control)0
0.5 x MIC
1 x MIC
2 x MIC

Table 4: Inhibition of Macromolecular Synthesis by this compound

PathwayRadiolabeled Precursor% Inhibition at MIC (vs. Control)
DNA Synthesis[³H]thymidine
RNA Synthesis[³H]uridine
Protein Synthesis[³H]leucine
Cell Wall SynthesisN-acetyl-[³H]glucosamine

Interpretation:

  • A rapid increase in fluorescence in the membrane potential assay suggests that this compound acts on the cell membrane.

  • A significant decrease in luminescence in the ATP assay points to the disruption of energy metabolism.

  • Selective inhibition of one of the radiolabeled precursors in the macromolecular synthesis assay will indicate a specific intracellular target. For instance, strong inhibition of N-acetyl-[³H]glucosamine incorporation would suggest that this compound interferes with cell wall synthesis.[15][16][17]

Conclusion

The assays outlined in this application note provide a robust framework for the initial characterization of the mechanism of action of this compound. The results from these experiments will guide further, more specific target identification and validation studies. By systematically evaluating its effects on key bacterial processes, researchers can gain valuable insights into how this novel antibiotic exerts its antimicrobial activity.

References

Application Notes and Protocols for Real-Time Monitoring of Pyralomicin 1b Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the real-time and near real-time monitoring of Pyralomicin 1b production during fermentation. The protocols described herein are designed to offer robust and scalable strategies for process analytical technology (PAT) implementation in research, process development, and manufacturing settings.

Introduction

This compound is a potent antibiotic with a unique benzopyranopyrrole chromophore, produced by the actinomycete Nonomuraea spiralis.[1][2] Its biosynthesis involves a complex pathway featuring non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS).[1][2] Optimizing the production of this compound necessitates careful monitoring of its concentration in the fermentation broth in real-time or near real-time. This document outlines several techniques applicable for this purpose, ranging from at-line chromatographic methods to in-line/on-line spectroscopic and biosensor-based approaches.

At-Line High-Performance Liquid Chromatography (HPLC)

At-line HPLC provides a reliable and quantitative method for monitoring this compound concentration at frequent intervals. This approach involves automated sampling from the bioreactor followed by rapid analysis.

Protocol: At-Line HPLC Analysis of this compound

1.1. Objective: To quantify the concentration of this compound in fermentation broth samples taken automatically from a bioreactor.

1.2. Materials and Reagents:

  • HPLC system with a UV-Vis detector

  • Autosampler with temperature control

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Fermentation broth samples

1.3. Sample Preparation:

  • Configure an automated sampling system to draw a defined volume (e.g., 1 mL) of fermentation broth from the bioreactor at programmed intervals.

  • The automated system should immediately filter the broth to remove cells and particulate matter (e.g., using a 0.22 µm syringe filter).

  • The clarified supernatant is then transferred to an HPLC vial in a temperature-controlled autosampler (set to 4°C to minimize degradation).[3][4][5]

1.4. HPLC Method:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 355 nm[1][2]

1.5. Calibration:

  • Prepare a stock solution of this compound standard in methanol.

  • Create a series of calibration standards by diluting the stock solution with a mixture of mobile phases A and B (50:50) to cover the expected concentration range in the fermentation broth.

  • Inject the calibration standards to generate a standard curve based on peak area versus concentration.

1.6. Data Analysis:

  • Integrate the peak corresponding to this compound in the chromatograms of the fermentation samples.

  • Quantify the concentration of this compound using the calibration curve.

Data Presentation: At-Line HPLC Monitoring of this compound Production

Time (hours)This compound Titer (µg/mL)Standard Deviation
2415.20.8
4845.82.1
7298.34.5
96152.17.3
120185.69.1
144201.410.5

Note: The data presented in this table is illustrative and will vary depending on the specific fermentation conditions.

Experimental Workflow: At-Line HPLC Monitoring

AtLine_HPLC_Workflow Bioreactor Bioreactor AutomatedSampling Automated Sampling & Filtration Bioreactor->AutomatedSampling Autosampler Cooled Autosampler (4°C) AutomatedSampling->Autosampler HPLC HPLC System (UV @ 355 nm) Autosampler->HPLC DataSystem Data Acquisition & Analysis HPLC->DataSystem ConcentrationProfile Real-Time Concentration Profile DataSystem->ConcentrationProfile Spectroscopic_Monitoring cluster_online On-Line/In-Line Monitoring cluster_offline Offline Calibration Spectra Raw Spectroscopic Data (UV-Vis or Raman) Chemometrics Chemometric Modeling (e.g., PLS) Spectra->Chemometrics HPLC HPLC Analysis (Reference Method) Concentration This compound Concentration HPLC->Concentration Concentration->Chemometrics RealTimePrediction Real-Time Concentration Prediction Chemometrics->RealTimePrediction FRET_Biosensor cluster_no_precursor No FRET cluster_precursor_bound FRET Occurs CFP1 CFP Regulator1 Regulatory Protein CFP1->Regulator1 Emission1 CFP Emission (475 nm) CFP1->Emission1 YFP1 YFP Regulator1->YFP1 Excitation1 Excitation (430 nm) Excitation1->CFP1 Precursor Precursor Regulator2 Regulatory Protein Precursor->Regulator2 CFP2 CFP YFP2 YFP CFP2->YFP2 FRET CFP2->Regulator2 Emission2 YFP Emission (530 nm) YFP2->Emission2 Regulator2->YFP2 Excitation2 Excitation (430 nm) Excitation2->CFP2

References

Troubleshooting & Optimization

Optimizing culture conditions to increase Pyralomicin 1b production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Pyralomicin 1b production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the fermentation of Nonomuraea spiralis for the production of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general composition of the culture medium for this compound production?

A1: A commonly used production medium for this compound by Nonomuraea spiralis consists of potato starch, soy flour, corn steep liquor, yeast extract, and various salts. The initial pH of the medium is typically adjusted to 7.4 before sterilization.[1][2]

Q2: What are the key precursors for the biosynthesis of this compound?

A2: The biosynthesis of the benzopyranopyrrole core of Pyralomicin 1a involves proline, two acetate (B1210297) units, and one propionate (B1217596) unit.[3] The cyclitol moiety is derived from glucose metabolites, specifically through the intermediate 2-epi-5-epi-valiolone.[3][4] this compound is an isomer of Pyralomicin 1a.

Q3: What are the typical fermentation parameters for this compound production?

A3: Nonomuraea spiralis is typically cultured at 30°C with shaking at 200 rpm for 5-7 days for pyralomicin production.[1][2]

Q4: A pink to purple coloration is observed in the culture medium. Is this normal?

A4: Yes, the production of pyralomicins by Nonomuraea spiralis is often associated with a light pink color change in the bacterial mycelium and a purple to wine coloration within the production medium.[1][2] This can be a useful visual indicator of successful fermentation.

Troubleshooting Guide

Issue 1: Low or No Production of this compound

Possible Causes & Troubleshooting Steps:

  • Incorrect Strain or Strain Instability:

    • Verification: Confirm the identity and purity of your Nonomuraea spiralis strain.

    • Sub-culturing: Avoid excessive sub-culturing which can lead to strain degradation. Use fresh cultures from cryopreserved stocks for inoculations.

  • Suboptimal Culture Medium:

    • Component Quality: Ensure all medium components are of high quality and from reliable sources.

    • pH: Verify that the initial pH of the production medium is adjusted to 7.4 before sterilization.[1][2] Post-sterilization pH should also be checked.

    • Sterilization: Improper sterilization (e.g., overheating) can degrade medium components. Follow appropriate sterilization protocols.

  • Inadequate Aeration and Agitation:

    • Shaking Speed: Ensure the shaker speed is maintained at 200 rpm for adequate aeration and mixing.[1][2]

    • Flask Volume: Use baffled flasks and ensure the culture volume does not exceed 20-25% of the flask volume to allow for sufficient oxygen transfer.

  • Suboptimal Incubation Temperature:

    • Temperature Control: Maintain a constant incubation temperature of 30°C.[1][2] Fluctuations in temperature can negatively impact growth and secondary metabolite production.

Issue 2: Inconsistent this compound Yields Between Batches

Possible Causes & Troubleshooting Steps:

  • Inoculum Variability:

    • Seed Culture Age: Standardize the age of the seed culture used for inoculation. A typical seed culture is grown for 5-7 days.[1][2]

    • Inoculum Size: Use a consistent inoculum size, typically 10% (v/v), for inoculating the production medium.[1][2]

  • Variations in Raw Materials:

    • Lot-to-Lot Variability: Be aware of potential lot-to-lot variability in complex medium components like soy flour, corn steep liquor, and yeast extract. Test new lots before use in large-scale experiments.

  • pH Drift During Fermentation:

    • Monitoring: Monitor the pH of the culture throughout the fermentation process. Significant pH drops or increases can inhibit production.

    • Buffering: The inclusion of 0.3% CaCO₃ in the production medium helps to buffer the culture.[1][2]

Data Presentation

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (3%)Biomass (g/L)This compound Titer (mg/L)
Potato Starch8.5 ± 0.4120 ± 8
Glucose9.2 ± 0.595 ± 6
Soluble Starch8.8 ± 0.3115 ± 7
Glycerol7.1 ± 0.670 ± 5

Note: Data are hypothetical and for illustrative purposes.

Table 2: Effect of Nitrogen Source on this compound Production

Nitrogen Source (1.5%)Biomass (g/L)This compound Titer (mg/L)
Soy Flour8.5 ± 0.4120 ± 8
Peptone7.9 ± 0.3105 ± 9
Casamino Acids7.5 ± 0.598 ± 7
Ammonium Sulfate6.2 ± 0.465 ± 6

Note: Data are hypothetical and for illustrative purposes.

Table 3: Effect of pH on this compound Production

Initial pHFinal pHBiomass (g/L)This compound Titer (mg/L)
6.55.87.2 ± 0.380 ± 5
7.06.38.1 ± 0.4110 ± 7
7.46.88.5 ± 0.4120 ± 8
8.07.27.8 ± 0.595 ± 6

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Seed Culture Preparation

  • Prepare the seed medium containing: 2% D-galactose, 2% Dextrin, 1% Bacto-soytone, 0.5% corn steep liquor, 0.2% (NH₄)₂SO₄, and 0.2% CaCO₃.[1]

  • Adjust the pH to 7.4 before sterilization.

  • Autoclave the medium at 121°C for 20 minutes.

  • Inoculate the sterilized medium with a fresh culture of Nonomuraea spiralis.

  • Incubate at 30°C with shaking at 200 rpm for 5-7 days.[1]

Protocol 2: Production of this compound

  • Prepare the production medium containing: 3% potato starch, 1.5% soy flour, 0.5% corn steep liquor, 0.2% yeast extract, 0.05% MgSO₄·7H₂O, 0.3% NaCl, 0.001% CoCl₂, and 0.3% CaCO₃.[1]

  • Adjust the pH to 7.4 before sterilization.

  • Autoclave the medium at 121°C for 20 minutes.

  • Inoculate the production medium with 10% (v/v) of the seed culture.[1]

  • Incubate at 30°C with shaking at 200 rpm for 5-7 days.[1]

  • Monitor the culture for the characteristic pink mycelium and purple medium coloration.[1]

Protocol 3: Extraction and Quantification of this compound

  • Acidify the culture broth to pH 3 using HCl.[1]

  • Separate the mycelium from the culture broth by centrifugation.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic layers and evaporate to dryness under reduced pressure.

  • Resuspend the dried extract in a suitable solvent (e.g., methanol).

  • Analyze and quantify this compound using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Visualizations

Pyralomicin_Biosynthesis_Pathway cluster_precursors Primary Metabolites cluster_core Core Biosynthesis cluster_cyclitol Cyclitol Moiety Synthesis cluster_final_assembly Final Assembly & Modification Proline Proline NRPS Non-Ribosomal Peptide Synthetase (NRPS) Proline->NRPS Acetate Acetate (x2) PKS Polyketide Synthase (PKS) Acetate->PKS Propionate Propionate Propionate->PKS Glucose Glucose epi_valiolone_synthase 2-epi-5-epi-valiolone Synthase Glucose->epi_valiolone_synthase Benzopyranopyrrole_Core Benzopyranopyrrole Aglycone NRPS->Benzopyranopyrrole_Core PKS->Benzopyranopyrrole_Core Glycosyltransferase N-Glycosyltransferase Benzopyranopyrrole_Core->Glycosyltransferase epi_valiolone 2-epi-5-epi-valiolone epi_valiolone_synthase->epi_valiolone epi_valiolone->Glycosyltransferase Pyralomicin_1a_1b Pyralomicin 1a/1b Glycosyltransferase->Pyralomicin_1a_1b

Caption: Simplified biosynthetic pathway of this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Low this compound Yield Check_Strain Verify Strain Integrity (Purity, Viability) Start->Check_Strain Check_Medium Review Culture Medium (Composition, pH, Sterility) Check_Strain->Check_Medium Strain OK Check_Conditions Examine Fermentation Conditions (Temp, Agitation, Aeration) Check_Medium->Check_Conditions Medium OK Check_Inoculum Assess Inoculum Quality (Age, Size) Check_Conditions->Check_Inoculum Conditions OK Optimize Systematic Optimization (One-factor-at-a-time, RSM) Check_Inoculum->Optimize Inoculum OK End Improved Yield Optimize->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Troubleshooting Low Yield of Pyralomicin 1b in Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields of Pyralomicin 1b during fermentation with Nonomuraea spiralis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield important?

This compound is a bioactive secondary metabolite produced by the actinomycete Nonomuraea spiralis. It belongs to a group of antibiotics with a unique benzopyranopyrrole chromophore.[1] Optimizing its yield is crucial for further research, preclinical, and clinical development due to its potential therapeutic applications.

Q2: What are the typical signs of this compound production in the fermentation broth?

Successful production of pyralomicins is often accompanied by a visible color change in the culture. The bacterial mycelium may turn a light pink color, and the production medium can develop a purple to wine coloration.[1]

Q3: What is the general biosynthetic pathway for this compound?

The biosynthesis of this compound is complex, involving a Type I polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) to form the core structure. This core is then modified by a series of tailoring enzymes, including halogenases, an O-methyltransferase, and an N-glycosyltransferase. The essential precursors for the benzopyranopyrrole unit are proline, two acetate (B1210297) units, and one propionate (B1217596) unit, while the cyclitol moiety is derived from glucose metabolites.[1][2]

Q4: What are the basic components of a suitable fermentation medium for Nonomuraea spiralis?

A two-stage fermentation process is typically employed. A seed medium is used for initial growth, followed by inoculation into a production medium designed to enhance secondary metabolite production. The compositions can be found in the Experimental Protocols section.

Troubleshooting Guide

Issue 1: Low Biomass and Low this compound Yield

Question: My Nonomuraea spiralis culture shows poor growth, and consequently, the this compound yield is very low. What are the likely causes and how can I address them?

Answer: Poor growth is often a primary indicator of suboptimal culture conditions. Several factors could be at play:

  • Inadequate Medium Composition: Ensure that the seed and production media are prepared correctly. The carbon and nitrogen sources are critical for robust growth. For many actinomycetes, complex carbon sources like starch and dextrin (B1630399) are preferable to simple sugars like glucose for biomass accumulation.[1]

  • Suboptimal pH: The initial pH of the medium is crucial. Most Nonomuraea species thrive in a neutral to slightly alkaline environment. The optimal pH for antibiotic production by a Nonomuraea sp. has been reported to be around 7.5.[3] Acidic or strongly alkaline conditions can inhibit growth.

  • Incorrect Temperature: The incubation temperature directly affects microbial growth rates. For Nonomuraea spiralis, a temperature of 30°C is recommended.[1] For other Nonomuraea species, the optimal temperature for antibiotic production has been found to be 32°C.[3]

  • Poor Aeration: Insufficient dissolved oxygen can severely limit the growth of aerobic actinomycetes. This can be addressed by optimizing the shaking speed (e.g., 200 rpm) and the volume of the medium in the flask to ensure adequate surface area for oxygen exchange.[1]

Issue 2: Good Biomass but Low this compound Yield

Question: I am achieving good biomass of Nonomuraea spiralis, but the yield of this compound remains disappointingly low. What could be the problem?

Answer: This is a common issue in secondary metabolite fermentation, often referred to as the uncoupling of growth and production phases. Here are the key areas to investigate:

  • Nutrient Limitation or Repression:

    • Carbon Source: The type and concentration of the carbon source can significantly impact secondary metabolite production. While some carbon sources promote rapid growth, they may repress the production of antibiotics. Slowly metabolized carbon sources are often better for secondary metabolite synthesis. For example, in some Streptomyces species, glycerol (B35011) has been shown to be a superior carbon source for antibiotic production compared to glucose.[3]

    • Nitrogen Source: The choice of nitrogen source is also critical. Complex nitrogen sources like soy flour and yeast extract are often used in production media.[1]

    • Phosphate (B84403) Levels: High concentrations of phosphate can inhibit the biosynthesis of some secondary metabolites in actinomycetes. Consider titrating the phosphate concentration in your production medium.

  • Suboptimal pH During Production Phase: The optimal pH for growth may not be the same as the optimal pH for secondary metabolite production. It is advisable to monitor and, if possible, control the pH of the fermentation broth throughout the process. A pH range of 7.0-8.0 is generally favorable for antibiotic production in many actinomycetes.[3]

  • Inadequate Dissolved Oxygen (DO): While sufficient for growth, the DO levels might be limiting for the biosynthetic pathways of this compound. Studies on other actinomycetes have shown that controlling DO at saturation levels, especially during the growth phase, can lead to a significant increase in antibiotic yield.

  • Suboptimal Fermentation Time: The production of secondary metabolites like this compound is typically growth-phase dependent, often occurring in the late exponential or stationary phase. Harvesting the culture too early or too late can result in a low yield. A time course experiment to determine the optimal harvest time is recommended. For Nonomuraea spiralis, a fermentation time of 5-7 days is suggested.[1]

Data Presentation

Table 1: Effect of Carbon Source on Secondary Metabolite Yield in a Model Actinomycete (Streptomyces lividans)

Carbon SourceRelative Yield of Actinorhodin (B73869) (%)
Glucose100
Fructose89
Sucrose83
Mannitol78
Galactose67
Glycerol61
Mannose50
Cellobiose22

This table is adapted from data on actinorhodin production and illustrates the significant impact of the carbon source on secondary metabolite yield. The yield on glucose is set to 100% for comparison.[1]

Table 2: Recommended Fermentation Parameters for this compound Production

ParameterSeed CultureProduction Culture
Temperature 30°C30°C
pH (initial) 7.47.4
Agitation 200 rpm200 rpm
Duration 5-7 days5-7 days

Experimental Protocols

Protocol 1: Fermentation of Nonomuraea spiralis
  • Seed Culture Preparation:

    • Inoculate a suitable agar (B569324) slant of Nonomuraea spiralis into a 250 mL flask containing 50 mL of seed medium.

    • Seed Medium Composition: 2% D-galactose, 2% Dextrin, 1% Bacto-soytone, 0.5% corn steep liquor, 0.2% (NH₄)₂SO₄, 0.2% CaCO₃, and a drop of silicone oil. Adjust pH to 7.4 before sterilization.[1]

    • Incubate at 30°C with shaking at 200 rpm for 5-7 days.

  • Production Culture:

    • Inoculate the production medium with 10% (v/v) of the seed culture.

    • Production Medium Composition: 3% potato starch, 1.5% soy flour, 0.5% corn steep liquor, 0.2% yeast extract, 0.05% MgSO₄·7H₂O, 0.3% NaCl, 0.001% CoCl₂, 0.3% CaCO₃, and 1-2 drops of silicone oil. Adjust pH to 7.4 before sterilization.[1]

    • Incubate at 30°C with shaking at 200 rpm for 5-7 days.

    • Monitor the culture for the characteristic pink mycelium and purple/wine-colored broth.[1]

Protocol 2: Sample Preparation and Quantification of this compound by HPLC
  • Sample Preparation:

    • Withdraw a 10 mL sample of the fermentation broth.

    • Centrifuge at 10,000 x g for 15 minutes to pellet the biomass.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • The filtered supernatant is ready for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is typically effective for separating complex natural products. A starting gradient could be 10% acetonitrile, increasing to 90% over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 355 nm, which has been shown to be suitable for pyralomicins.

    • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the fermentation samples can be determined by comparing the peak area to the standard curve.

Visualizations

Troubleshooting_Low_Yield start Low this compound Yield biomass Evaluate Biomass start->biomass low_biomass Low Biomass biomass->low_biomass Poor Growth good_biomass Good Biomass biomass->good_biomass Good Growth medium Check Medium Composition (Carbon/Nitrogen Sources) low_biomass->medium ph_temp Verify pH and Temperature (pH ~7.5, Temp ~30-32°C) low_biomass->ph_temp aeration Assess Aeration (Shaking Speed, Flask Volume) low_biomass->aeration nutrient Optimize Nutrients (Slowly Metabolized Carbon, Phosphate Levels) good_biomass->nutrient ph_prod Monitor pH During Production good_biomass->ph_prod do Control Dissolved Oxygen (DO) good_biomass->do time Optimize Fermentation Time (5-7 days) good_biomass->time

Caption: A troubleshooting workflow for low this compound yield.

Pyralomicin_Biosynthesis_Simplified proline Proline pks_nrps PKS/NRPS Machinery proline->pks_nrps acetate Acetate (x2) acetate->pks_nrps propionate Propionate propionate->pks_nrps glucose Glucose cyclitol_pathway Cyclitol Biosynthesis glucose->cyclitol_pathway core Benzopyranopyrrole Core pks_nrps->core tailoring Tailoring Enzymes (Halogenases, Methyltransferase) core->tailoring cyclitol Cyclitol Moiety cyclitol_pathway->cyclitol glycosyl N-Glycosyltransferase cyclitol->glycosyl tailoring->glycosyl pyralomicin This compound glycosyl->pyralomicin

References

Improving the solubility of Pyralomicin 1b for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of Pyralomicin 1b for in vitro assays.

Troubleshooting Guide

Researchers may encounter challenges with the solubility of this compound, a poorly water-soluble compound. This guide provides a systematic approach to troubleshoot and optimize its dissolution for reliable and reproducible experimental results.

Problem: this compound Precipitates Out of Solution During Assay Preparation

Precipitation of your compound upon dilution into aqueous buffers is a common issue for hydrophobic molecules. Here are steps to address this:

1. Initial Solvent Selection and Stock Concentration:

  • Recommended Solvent: Start by dissolving this compound in 100% Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). A higher stock concentration minimizes the volume of organic solvent introduced into the final assay medium.

2. Dilution Technique:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous assay buffer.

  • Rapid Mixing: Ensure immediate and thorough mixing (vortexing or vigorous pipetting) after each dilution step to prevent localized high concentrations that can lead to precipitation.

3. Adjusting Assay Conditions:

  • Warm the Medium: Gently warming the assay medium to 37°C before adding the compound can sometimes improve solubility.[1]

  • Sonication: Brief sonication in a water bath after dilution may help re-dissolve fine precipitates.[1] However, exercise caution as this can potentially degrade the compound or affect other components in the assay.

4. Final DMSO Concentration:

  • Toxicity: Keep the final concentration of DMSO in cell-based assays below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Workflow for Preparing this compound Solutions

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound dissolve Dissolve in 100% DMSO (e.g., 10-50 mM) weigh->dissolve vortex Vortex/Sonicate until fully dissolved dissolve->vortex store Store at -20°C or -80°C in aliquots vortex->store thaw Thaw stock solution store->thaw Begin Experiment serial_dilute Perform serial dilutions in pre-warmed assay medium thaw->serial_dilute mix Vortex/mix immediately after each dilution serial_dilute->mix use Use immediately in assay mix->use G start Start: Need to dissolve This compound dissolve_dmso Dissolve in 100% DMSO (10-50 mM stock) start->dissolve_dmso dilute Dilute to final concentration in aqueous buffer dissolve_dmso->dilute check_precipitate Precipitation observed? dilute->check_precipitate success Success: Proceed with assay check_precipitate->success No troubleshoot Troubleshoot: - Use serial dilutions - Warm buffer - Rapid mixing check_precipitate->troubleshoot Yes troubleshoot->dilute alt_strategy Consider alternative strategies: - Co-solvents - Cyclodextrins - Surfactants (non-cellular) troubleshoot->alt_strategy

References

Pyralomicin 1b stability issues in different culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pyralomicin 1b in different culture media. This resource is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound in various culture media is not extensively available in public literature. Therefore, this guide provides general principles and methodologies for establishing the stability of similar compounds, which can be adapted for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is an antibiotic isolated from the bacterium Nonomuraea spiralis. It belongs to the benzopyranopyrrole class of natural products and possesses a unique C7-cyclitol moiety.[1][2] Its antibacterial activity is understood to be dependent on the number and position of chlorine atoms within the molecule, as well as the nature and methylation of its glycone component. While the precise signaling pathways are not fully elucidated, its mechanism of action is linked to its chemical structure, with the cyclitol moiety playing a role in its antimicrobial activity.[2]

Q2: What are the common factors that can affect the stability of this compound in culture media?

The stability of natural product-based antibiotics like this compound in liquid media can be influenced by several factors:

  • pH of the culture medium: The acidity or alkalinity of the medium can catalyze hydrolytic degradation.

  • Temperature: Higher incubation temperatures can accelerate the degradation of thermally labile compounds.

  • Light exposure: Some compounds are photosensitive and can degrade upon exposure to light.

  • Presence of enzymes: Culture media, especially those supplemented with serum, may contain enzymes that can metabolize the compound.

  • Interactions with media components: Components of the media, such as metal ions or reactive oxygen species, could potentially interact with and degrade this compound.

  • Oxygen levels: The presence of oxygen can lead to oxidative degradation of susceptible functional groups.

Q3: I am observing inconsistent results in my experiments with this compound. Could this be a stability issue?

Inconsistent results, such as variable minimum inhibitory concentrations (MICs) or loss of bioactivity over time, can indeed be indicative of compound instability in the culture medium. It is crucial to determine the stability of this compound under your specific experimental conditions to ensure reliable and reproducible data.

Q4: How can I determine the stability of this compound in my specific culture medium?

A stability study should be conducted. This typically involves incubating this compound in the desired culture medium under experimental conditions (e.g., 37°C, 5% CO2) and measuring its concentration at various time points. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for this purpose.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Loss of Antibacterial Activity Over Time Degradation of this compound in the culture medium.1. Perform a time-course stability study: Incubate this compound in your culture medium and measure its concentration and bioactivity at different time points (e.g., 0, 2, 4, 8, 24 hours).2. Optimize storage of stock solutions: Store stock solutions of this compound in a suitable solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.3. Prepare fresh working solutions: Prepare fresh dilutions of this compound in culture medium immediately before each experiment.4. Consider the pH of the medium: If the medium has an extreme pH, consider using a buffered solution or a different medium if compatible with your experimental setup.
High Variability in Experimental Replicates Inconsistent degradation of this compound between wells or flasks.1. Ensure homogenous mixing: Thoroughly mix the culture medium after adding this compound to ensure a uniform concentration.2. Standardize incubation conditions: Ensure consistent temperature, humidity, and gas exchange for all experimental units.3. Check for light exposure: Protect your experimental setup from direct light if this compound is found to be photosensitive.
Unexpected Peaks in Analytical Chromatograms (e.g., HPLC) Presence of degradation products of this compound.1. Develop a stability-indicating HPLC method: This method should be able to separate the intact this compound from its potential degradation products.2. Perform forced degradation studies: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying and tracking them in your stability samples.

Experimental Protocols

General Protocol for a Preliminary Stability Study of this compound in Culture Medium

This protocol outlines a general approach to assess the stability of this compound. Specific parameters should be optimized for your experimental needs.

1. Materials:

  • This compound

  • Desired cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Incubator with controlled temperature and CO2

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18) and mobile phases

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the culture medium with a known concentration of this compound to achieve the desired final concentration for your experiments.

  • Aliquot the this compound-containing medium into sterile, amber-colored tubes.

  • Immediately take a sample for the "time 0" measurement.

  • Incubate the remaining tubes under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Collect samples at predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours).

  • Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.

  • Analyze all samples (including time 0) by a validated stability-indicating HPLC method to determine the concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the time 0 concentration.

Quantitative Data Summary (Hypothetical Example)

Since no specific quantitative data for this compound stability is publicly available, the following table presents a hypothetical example of how to structure the results from a stability study.

Culture Medium Incubation Time (hours) This compound Remaining (%)
DMEM + 10% FBS 0100
885
2460
4835
RPMI-1640 + 10% FBS 0100
892
2475
4855

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_preparation Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike_media Spike Culture Medium prep_stock->spike_media aliquot Aliquot into Vials spike_media->aliquot time_0 Time 0 Sample aliquot->time_0 incubate Incubate at 37°C, 5% CO2 aliquot->incubate store Store Samples at -80°C time_0->store time_x Collect Samples at Various Time Points incubate->time_x time_x->store hplc HPLC Analysis store->hplc data Calculate % Remaining hplc->data

Caption: Workflow for assessing this compound stability.

Generalized_Signaling_Pathway Pyralomicin_1b This compound Bacterial_Cell_Wall Bacterial Cell Wall Component Pyralomicin_1b->Bacterial_Cell_Wall Binds to or interacts with Cell_Wall_Synthesis Cell Wall Synthesis Bacterial_Cell_Wall->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis / Inhibition of Growth Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Generalized antibacterial mechanism of action.

References

Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Pyralomicin 1b

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome peak tailing issues encountered during the HPLC analysis of Pyralomicin 1b. The guidance is based on established chromatographic principles and tailored to the potential chemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, having a trailing edge that is longer than the leading edge.[1][2] This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility of results, ultimately compromising the quantitative accuracy of the analysis.[3] Given that this compound contains nitrogenous heterocyclic moieties (a benzopyranopyrrole core), it is likely to behave as a basic compound and be particularly susceptible to peak tailing.[4][5][6]

Q2: What are the most likely causes of peak tailing for this compound?

A2: The most probable cause of peak tailing for a compound like this compound is secondary interactions between the basic sites on the molecule and acidic residual silanol (B1196071) groups on the surface of the silica-based stationary phase commonly used in reversed-phase HPLC.[1][7][8][9] Other potential causes include:

  • Mobile phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak asymmetry.[3][8]

  • Column Degradation: An old or poorly maintained column can have increased silanol activity or a void at the inlet, both of which can cause peak tailing.[3]

  • Extra-column Effects: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[1][3]

Q3: How can I quickly diagnose the cause of my peak tailing issue with this compound?

A3: A systematic approach is best. First, try reducing the sample concentration by a factor of 10. If the peak shape improves, the issue is likely column overload.[8] If there is no improvement, the problem is more likely related to secondary chemical interactions or column/system issues. Next, check the column's history and performance with other compounds. If all peaks are tailing, it could be a sign of a degraded column or a system issue. If only the this compound peak is tailing, the issue is likely specific to the analyte's interaction with the stationary phase.

Troubleshooting Guide

This guide provides a structured approach to resolving peak tailing in the HPLC analysis of this compound.

Problem: Asymmetrical peak shape (tailing) for this compound.

Below is a troubleshooting workflow to identify and resolve the issue:

G start Peak Tailing Observed for this compound overload Is the peak shape concentration-dependent? (Dilute sample 10x) start->overload overload_yes Reduce Sample Concentration or Injection Volume overload->overload_yes Yes overload_no Secondary Interactions or System Issues Likely overload->overload_no No solution Symmetrical Peak Achieved overload_yes->solution mobile_phase Modify Mobile Phase overload_no->mobile_phase column_select Select an Alternative Column overload_no->column_select system_check Check HPLC System overload_no->system_check ph_adjust Adjust pH (e.g., pH 2.5-3.5) mobile_phase->ph_adjust additive Add a Competing Base (e.g., 0.1% TEA) mobile_phase->additive endcapped Use a Highly End-capped Column column_select->endcapped hybrid Use a Hybrid Particle Column column_select->hybrid tubing Minimize Extra-Column Volume (shorter, narrower tubing) system_check->tubing fittings Check for Leaks and Proper Fittings system_check->fittings ph_adjust->solution additive->solution endcapped->solution hybrid->solution tubing->solution fittings->solution

Caption: Troubleshooting workflow for this compound peak tailing.

Quantitative Data Summary: Impact of Troubleshooting Strategies

The following table summarizes the expected impact of various troubleshooting strategies on peak asymmetry, measured by the tailing factor (Tf). An ideal peak has a Tf of 1.0, with values greater than 1.5 often considered unacceptable.[8]

StrategyInitial TfExpected TfRationale
Mobile Phase Modification
Lower Mobile Phase pH (e.g., to 3.0)>1.81.1 - 1.4Protonates residual silanol groups, minimizing their interaction with basic analytes.[7][8]
Add Triethylamine (TEA) (0.1%)>1.81.0 - 1.3TEA acts as a competing base, binding to active silanol sites and shielding them from the analyte.[7][10]
Increase Buffer Strength (e.g., to 50mM)>1.81.2 - 1.5Higher ionic strength can mask silanol interactions.[3]
Column Selection
Switch to an End-capped Column>1.81.0 - 1.2End-capping chemically derivatizes most residual silanol groups, creating a more inert surface.[1][3][11][12]
Switch to a Hybrid Particle Column>1.81.0 - 1.2These columns have a silica-organic polymer hybrid stationary phase, which has fewer accessible silanol groups and improved pH stability.[7][13]
Sample and System Optimization
Reduce Sample Load by 90%>2.01.2 - 1.6Prevents saturation of the stationary phase, a common cause of peak tailing when the column is overloaded.[2][8]
Minimize Extra-Column Volume>1.51.2 - 1.4Reduces the dispersion of the analyte band as it travels through the system, leading to sharper peaks.[1][3]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Objective: To minimize silanol interactions by protonating the residual silanol groups on the stationary phase.

  • Initial Mobile Phase: Acetonitrile (B52724):Water (50:50, v/v).

  • Modified Mobile Phase Preparation: a. Prepare an aqueous solution of 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). b. Adjust the pH of the aqueous portion to 2.5 - 3.5 using a calibrated pH meter. c. Mix the pH-adjusted aqueous phase with acetonitrile in the desired ratio (e.g., 50:50, v/v). d. Filter and degas the mobile phase before use.

  • Procedure: a. Equilibrate the HPLC system and column with the modified mobile phase for at least 15-20 column volumes. b. Inject a standard solution of this compound. c. Evaluate the peak shape and tailing factor.

Protocol 2: Addition of a Tailing Suppressor
  • Objective: To block active silanol sites with a competing base.

  • Mobile Phase Additive: Triethylamine (TEA).

  • Modified Mobile Phase Preparation: a. To the aqueous portion of the mobile phase, add TEA to a final concentration of 0.1% (v/v). b. Adjust the pH of the mobile phase as needed. Note that TEA is basic and will raise the pH. c. Mix with the organic modifier. d. Filter and degas the final mobile phase.

  • Procedure: a. Equilibrate the system thoroughly with the TEA-containing mobile phase. b. Inject the this compound standard. c. Assess the improvement in peak symmetry. d. Caution: TEA can be difficult to remove from the column and system. Dedicate a column for use with amine additives if possible.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for a basic analyte like this compound and how pH modification mitigates this effect.

G cluster_0 At Neutral pH cluster_1 At Low pH (e.g., pH 3) Pyralomicin_H Pyralomicin-NH+ (Protonated) Silanol_neg Si-O- (Ionized Silanol) Pyralomicin_H->Silanol_neg Strong Ionic Interaction (Secondary Retention) Tailing Peak Tailing Silanol_neg->Tailing Pyralomicin_H_low Pyralomicin-NH+ (Protonated) Silanol_H Si-OH (Protonated Silanol) Pyralomicin_H_low->Silanol_H Weak/No Interaction Symmetrical Symmetrical Peak Silanol_H->Symmetrical

Caption: Analyte-stationary phase interactions at different pH values.

References

Preventing degradation of Pyralomicin 1b during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Pyralomicin 1b during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during purification?

This compound is a microbial secondary metabolite with antibiotic properties. Its complex structure, featuring a benzopyranopyrrole core linked to a C7-cyclitol moiety, contains several functional groups that are susceptible to degradation under common purification conditions. Key areas of instability include the phenolic hydroxyl groups, the glycosidic-like linkage, and the pyrrole (B145914) ring, which can be sensitive to pH, light, and oxidation.

Q2: What are the primary factors that can cause this compound degradation during purification?

The main factors contributing to the degradation of this compound are:

  • pH: Both acidic and basic conditions can promote degradation. Acidic conditions may lead to the cleavage of the cyclitol moiety, while basic conditions can affect the phenolic and pyrrole groups.

  • Oxidation: The phenolic groups in the benzopyranopyrrole core are prone to oxidation, which can be accelerated by exposure to air, metal ions, and light.

  • Light: The chromophoric nature of the benzopyranopyrrole system makes it susceptible to photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.

Q3: What are the visual or analytical indicators of this compound degradation?

Degradation of this compound can be indicated by:

  • A change in the color of the solution, often to a darker or brownish hue, suggesting the formation of oxidation products.

  • The appearance of new, unexpected peaks in your chromatogram (e.g., HPLC, LC-MS).

  • A decrease in the area of the main this compound peak over time.

  • A loss of biological activity in the purified fractions.

Troubleshooting Guides

Issue 1: Loss of Compound and Appearance of Multiple Unidentified Peaks in HPLC Analysis

This issue often points to degradation during the purification process. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting/Preventative Measures
Inappropriate pH of Solvents/Buffers Maintain a pH range of 6.0-7.5 for all purification steps. Use buffered mobile phases for chromatography. Avoid strong acids and bases during extraction and washing steps.
Oxidation Degas all solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon) when possible. Add antioxidants, such as ascorbic acid (0.01-0.1%) or BHT (0.01%), to your solvents. Use metal-chelating agents like EDTA (1 mM) to prevent metal-catalyzed oxidation.
Photodegradation Protect all solutions containing this compound from light by using amber glassware or wrapping containers in aluminum foil. Minimize exposure to ambient light during all handling and purification steps.
Thermal Degradation Perform all purification steps at reduced temperatures (e.g., 4°C). If concentration is required, use methods that operate at low temperatures, such as lyophilization or a rotary evaporator with a chilled water bath.
Issue 2: Color Change of the Sample During Purification

A noticeable color change, particularly darkening, is a strong indicator of oxidative degradation of the phenolic moieties within the this compound structure.

Potential Cause Troubleshooting/Preventative Measures
Exposure to Atmospheric Oxygen Purge all storage and reaction vessels with an inert gas. Use septa and needles for solvent transfers to minimize air exposure.
Presence of Metal Ion Contaminants Use high-purity solvents and reagents. Pre-wash glassware with a chelating agent solution (e.g., EDTA) to remove trace metal ions.
Light Exposure As mentioned previously, rigorously protect the sample from all light sources.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Storage of Dry Compound: Store solid this compound at -20°C or below in a light-protected, airtight container under an inert atmosphere.

  • Solution Preparation: Prepare solutions immediately before use. Use degassed, high-purity solvents. If storage of a solution is unavoidable, store at -80°C in a sealed, light-protected vial under argon or nitrogen.

  • Solvent Selection: For chromatography, use HPLC-grade solvents. For extractions, use distilled-in-glass or equivalent high-purity solvents.

Protocol 2: Recommended Purification Workflow for this compound

This workflow is designed to minimize degradation by controlling the key factors of pH, oxygen, light, and temperature.

Caption: Recommended workflow for this compound purification.

Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on the chemical properties of its structural components.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the glycosidic-like bond connecting the cyclitol moiety to the benzopyranopyrrole core can be cleaved.

Acid_Hydrolysis Pyralomicin This compound Protonation Protonation of Glycosidic Oxygen Pyralomicin->Protonation H+ Cleavage Cleavage of C-O Bond Protonation->Cleavage Products Benzopyranopyrrole Aglycone + Cyclitol Moiety Cleavage->Products Oxidative_Degradation Pyralomicin This compound (Phenolic Form) Oxidation Oxidation (Loss of e- and H+) Pyralomicin->Oxidation [O], light, metal ions Quinone Quinone-like Degradation Products Oxidation->Quinone

Technical Support Center: Pyralomicin 1b Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during Pyralomicin 1b antibacterial assays.

Troubleshooting Guide: Inconsistent Antibacterial Assay Results

Inconsistent results in antibacterial susceptibility testing can arise from a variety of factors. This guide provides a systematic approach to troubleshooting and identifying the source of variability in your this compound experiments.

Question: I am observing significant variability in the Minimum Inhibitory Concentration (MIC) of this compound against the same bacterial strain across different experiments. What are the potential causes and how can I troubleshoot this?

Answer:

Variability in MIC values is a common challenge in antimicrobial susceptibility testing. The issue can typically be traced back to procedural, biological, or reagent-related factors. Below is a step-by-step guide to help you identify the source of the inconsistency.

Step 1: Review Your Experimental Protocol and Execution

Minor deviations in your experimental procedure can lead to significant differences in results. Carefully review the following critical parameters:

  • Inoculum Preparation: The density of the bacterial inoculum is a critical factor.[1][2] An inoculum that is too dense can lead to falsely high MICs, while an overly diluted inoculum can result in falsely low MICs.

    • Troubleshooting:

      • Ensure you are consistently using a 0.5 McFarland standard to standardize your bacterial suspension.[3]

      • Prepare fresh inoculum for each experiment from a recent, pure culture.

      • Verify the final inoculum concentration in your assay (e.g., for broth microdilution, a typical final concentration is 5 x 10^5 CFU/mL).

  • Incubation Conditions: Time, temperature, and atmospheric conditions of incubation must be strictly controlled.[1][2]

    • Troubleshooting:

      • Confirm that your incubator is calibrated and maintaining a stable, uniform temperature.

      • Ensure consistent incubation duration across all experiments.

      • For specific bacteria, verify the required atmospheric conditions (e.g., aerobic, anaerobic, CO2 levels).

  • Reading and Interpretation of Results: The method of determining the MIC endpoint should be consistent.

    • Troubleshooting:

      • For broth microdilution, the MIC is the lowest concentration with no visible growth. Use a consistent light source and background for reading plates.

      • For agar (B569324) dilution, ensure that a faint haze or a single colony is not misinterpreted as significant growth.

      • If using automated readers, ensure the instrument is calibrated and using the correct analysis parameters.

Step 2: Evaluate Reagents and Media

The quality and preparation of your reagents can significantly impact assay results.

  • This compound Stock Solution:

    • Troubleshooting:

      • Confirm the correct solvent is being used and that the compound is fully dissolved.

      • Prepare fresh stock solutions regularly and store them at the appropriate temperature, protected from light if necessary.

      • Verify the accuracy of your serial dilutions.

  • Culture Media: The composition of the growth medium can affect both bacterial growth and the activity of the antimicrobial agent.[2][4][5]

    • Troubleshooting:

      • Use the recommended medium for the specific bacterial strain and susceptibility testing method (e.g., Mueller-Hinton Broth/Agar is standard for many bacteria).[1]

      • Ensure the pH of the media is correct.

      • Be aware that lot-to-lot variability in media can occur. If you suspect this, test a new lot of media.

      • The presence of certain ions (e.g., divalent cations) can influence the activity of some antimicrobial agents.[5]

Step 3: Assess the Bacterial Strain and Culture Purity

The biological component of the assay is a common source of variability.

  • Culture Purity: Contamination of your bacterial culture with another organism will lead to erroneous results.[3]

    • Troubleshooting:

      • Always streak your isolate for single colonies and perform a Gram stain to confirm purity before starting an experiment.[3]

  • Genetic Stability of the Isolate: Bacteria can undergo genetic changes, including the development of resistance, especially after repeated subculturing.[3]

    • Troubleshooting:

      • Use fresh isolates from frozen stocks for each experiment.[3]

      • Avoid excessive subculturing of the bacterial strain.

  • Quality Control (QC) Strains: The use of reference strains with known MIC values is essential for validating your assay.[1][6]

    • Troubleshooting:

      • Include a standard QC strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in every assay.

      • If the MIC for the QC strain is out of the acceptable range, your entire assay is invalid, and you must troubleshoot the procedure.

Summary of Troubleshooting Steps
Potential Cause of Inconsistency Troubleshooting Action
Inoculum Density Standardize with 0.5 McFarland; Verify final CFU/mL.
Incubation Conditions Calibrate incubator; Ensure consistent time and atmosphere.
MIC Reading Use consistent lighting and background; Adhere to established reading criteria.
This compound Stock Prepare fresh stock; Confirm solvent and complete dissolution; Check dilutions.
Culture Medium Use recommended medium; Check pH; Consider lot-to-lot variability.
Culture Purity Streak for isolation and Gram stain to confirm purity.
Bacterial Strain Stability Use fresh isolates from frozen stocks; Limit subculturing.
Assay Validation Consistently run a QC strain with a known MIC range.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard method for determining the MIC of this compound?

A1: The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents.[2] It is recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

Q2: How should I prepare the inoculum for my antibacterial assay?

A2: Inoculum preparation should be standardized. Generally, you should pick several colonies from a fresh agar plate and suspend them in sterile saline or broth. The turbidity of this suspension should be adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted to achieve the desired final inoculum concentration in the assay.[3]

Q3: What are the acceptable QC ranges for common reference strains?

A3: The acceptable quality control ranges for reference strains are published by standards organizations like CLSI and EUCAST. You should refer to their most recent guidelines for the specific QC strain and antimicrobial agent you are using.

Q4: Could the solvent used to dissolve this compound be affecting the bacteria?

A4: Yes, it is possible. The solvent used to dissolve this compound (e.g., DMSO) may have its own inhibitory effect on bacterial growth at certain concentrations. It is crucial to run a solvent control, where the highest concentration of the solvent used in the assay is added to the bacterial culture, to ensure it does not inhibit growth on its own.

Q5: My disk diffusion assay results are inconsistent. What should I check?

A5: For disk diffusion assays, inconsistencies can arise from several factors:

  • Agar Depth: The depth of the agar in the petri dish must be uniform.[1][2]

  • Inoculum Lawn: The bacterial lawn must be spread evenly across the entire surface of the agar.

  • Disk Potency: Ensure the antibiotic disks have been stored correctly and have not expired.

  • Disk Placement: Disks should be placed firmly on the agar surface and be evenly spaced.[2]

  • Reading Zones of Inhibition: The diameter of the zone of inhibition should be measured consistently.[1]

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol outlines the general steps for performing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve the desired final concentrations.

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), suspend several bacterial colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[3]

  • Inoculation:

    • Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control well (bacteria with no drug) and a negative control well (broth only). If a solvent was used, include a solvent control.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[3]

Visualizations

Troubleshooting_Workflow start Inconsistent MIC Results Observed protocol Step 1: Review Protocol Execution - Inoculum Preparation - Incubation Conditions - MIC Reading Method start->protocol reagents Step 2: Evaluate Reagents & Media - this compound Stock - Culture Media Quality protocol->reagents strain Step 3: Assess Bacterial Strain - Culture Purity - Strain Stability reagents->strain qc Step 4: Check Quality Control - Run QC Strain - Is QC within range? strain->qc issue_identified Issue Identified & Corrected qc->issue_identified Yes re_evaluate Re-evaluate Previous Steps qc->re_evaluate No consult Consult Literature / Senior Scientist issue_identified->consult re_evaluate->protocol Broth_Microdilution_Workflow start Start: Broth Microdilution Assay prep_compound Prepare Serial Dilutions of this compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate (Final Conc. ~5x10^5 CFU/mL) prep_compound->inoculate prep_inoculum->inoculate controls Include Positive, Negative, & Solvent Controls inoculate->controls incubate Incubate Plate (e.g., 37°C for 18-24h) controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End: Record MIC Value read_mic->end

References

Technical Support Center: Nonomuraea spiralis Cultures for Pyralomicin 1b Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during the cultivation of Nonomuraea spiralis for the production of Pyralomicin 1b.

Troubleshooting Guides

This section offers a question-and-answer format to diagnose and resolve specific contamination problems in your Nonomuraea spiralis cultures.

Issue 1: Slow or No Growth of Nonomuraea spiralis

Question: My Nonomuraea spiralis culture is showing slow growth or no growth at all after inoculation. What could be the problem?

Answer: Slow or inhibited growth can be due to several factors, often related to suboptimal culture conditions or the presence of inhibitory substances.

  • Possible Causes & Solutions:

CauseRecommended Action
Incorrect Media Composition Verify the composition and pH of your culture medium. Nonomuraea spiralis is often maintained on BTT agar (B569324) and spore formation is induced on modified minimal medium agar.[1] Ensure all components are accurately measured and the final pH is adjusted to the optimal range (typically 7.0-8.0) before sterilization.[2]
Suboptimal Temperature Nonomuraea spiralis is a mesophilic bacterium, with optimal growth typically occurring between 28-30°C.[3][4] Ensure your incubator is calibrated and maintaining a consistent temperature.
Poor Inoculum Quality The age and quality of the inoculum are critical. Use a fresh, healthy seed culture for inoculation. An inoculum size of 1-15.8% (v/v) is often optimal for actinomycetes.[3]
Presence of Inhibitors Residual detergents on glassware or impurities in media components can inhibit growth. Ensure thorough rinsing of all glassware with distilled water and use high-purity reagents.

Issue 2: Visible Microbial Contamination

Question: I observe fuzzy growths, distinct colonies with different morphologies, or a cloudy appearance in my Nonomuraea spiralis culture. How do I identify and manage this contamination?

Answer: Visible contamination is a clear indication of the presence of unwanted bacteria or fungi. Immediate action is required to identify the contaminant and prevent its spread.

  • Identification of Contaminants:

Contaminant TypeMacroscopic AppearanceMicroscopic Appearance
Bacteria Rapidly forms cloudy or turbid broth.[5][6] May form a thin film on the surface.[5] Colonies on agar are often smooth or mucoid and can be pigmented.Small, individual cells (cocci or rods), sometimes in chains or clumps.[7] Motile bacteria may be observed.
Fungi (Molds) Appears as fuzzy, filamentous growths (mycelia), often with colored spores (e.g., green, black, blue).[5] Can form dense clumps in liquid culture.[5]Long, branching filaments (hyphae).[5] Spore-bearing structures may be visible.
Fungi (Yeasts) Causes turbidity in liquid culture, similar to bacteria.[5][6] May produce a noticeable odor. Colonies on agar are typically creamy and opaque.Individual, oval-shaped cells that may be budding.[5] Larger than bacteria.
  • Management Strategies:

StrategyDescription
Isolation Immediately isolate the contaminated culture to prevent cross-contamination to other experiments.[5]
Discarding For severe contamination, it is best to discard the culture after autoclaving to eliminate the source of contamination.
Antibiotic/Antifungal Treatment For valuable cultures with minor contamination, specific antimicrobial agents can be used. However, routine use is discouraged as it can lead to resistant strains.[5] (See Experimental Protocols for details).
Re-streaking for Purity From a mixed culture on an agar plate, carefully pick a single, well-isolated colony of Nonomuraea spiralis and re-streak it onto a fresh plate to obtain a pure culture.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in Nonomuraea spiralis cultures?

A1: Contamination can arise from various sources, including:

  • Airborne particles: Bacterial and fungal spores are ubiquitous in the air.

  • Improper aseptic technique: Not working near a flame or in a laminar flow hood, and incorrect handling of sterile equipment.[6]

  • Contaminated media or reagents: Improperly sterilized media, water, or stock solutions.[5]

  • Contaminated lab equipment: Non-sterile flasks, pipettes, or incubator surfaces.[6]

  • Personnel: Microorganisms can be introduced from the researcher's hands, clothing, or breath.[6]

Q2: How can I prevent contamination in my cultures?

A2: Aseptic technique is paramount. Key preventative measures include:

  • Working in a clean, draft-free area, preferably a laminar flow hood or biosafety cabinet.[8]

  • Sterilizing all media, glassware, and equipment by autoclaving (121°C for at least 15-20 minutes).[3]

  • Disinfecting work surfaces with 70% ethanol (B145695) before and after use.[8]

  • Using sterile, disposable plasticware or properly sterilized glassware.

  • Minimizing the time that sterile containers are open to the air.

  • Supplementing media with antifungal agents like nystatin (B1677061) or cycloheximide (B1669411), and antibacterial agents like nalidixic acid, especially during initial isolation.[7][9]

Q3: My liquid culture of Nonomuraea spiralis is cloudy. Does this always indicate contamination?

A3: While cloudiness (turbidity) in a liquid culture is a common sign of bacterial or yeast contamination, some actinomycetes can grow as suspended mycelial pellets or fragments, which may also give the broth a slightly cloudy appearance.[10] To confirm, you should perform a microscopic examination. A Gram stain can help differentiate between Gram-positive Nonomuraea (which will appear purple) and many common Gram-negative bacterial contaminants (which will appear pink/red).[10][11]

Q4: Can contamination affect the production of this compound?

A4: Yes, microbial contamination can significantly impact the production of secondary metabolites like this compound. Contaminants can:

  • Compete with Nonomuraea spiralis for essential nutrients, thereby reducing biomass and product yield.

  • Alter the pH of the culture medium, moving it away from the optimal range for this compound biosynthesis.

  • Produce enzymes that may degrade this compound or its precursors.[12]

  • Introduce their own secondary metabolites that can interfere with the purification process.

Q5: Are there any specific antibiotics or antifungals recommended for Nonomuraea spiralis cultures?

A5: The choice of antimicrobial agent depends on the identity of the contaminant. For fungal contamination, nystatin and cycloheximide are commonly used in actinomycete isolation media.[7][9] For bacterial contamination, particularly Gram-negative bacteria, nalidixic acid can be effective.[13] It is crucial to first test the susceptibility of your Nonomuraea spiralis strain to the chosen antimicrobial to ensure it is not inhibited.

Experimental Protocols

Protocol 1: Identification of Microbial Contaminants

1. Macroscopic Examination:

  • Observe the culture flask or petri dish for any signs of contamination. Note the color, shape, and texture of any unusual colonies. Look for turbidity or film formation in liquid cultures.[5]

2. Microscopic Examination:

  • Wet Mount: Place a drop of the liquid culture or a small amount of mycelia suspended in sterile water on a clean microscope slide. Cover with a coverslip and observe under a phase-contrast microscope. Look for the characteristic filamentous hyphae of Nonomuraea and any motile, single-celled organisms (bacteria) or budding cells (yeast).
  • Gram Staining: This is a crucial step to differentiate between Gram-positive Nonomuraea and potential Gram-negative bacterial contaminants.
  • Prepare a smear of the culture on a slide, air dry, and heat-fix.
  • Flood the smear with crystal violet for 1 minute, then rinse with water.
  • Cover the smear with Gram's iodine for 1 minute, then rinse with water.
  • Decolorize with 95% ethanol for a few seconds and rinse with water.
  • Counterstain with safranin for 30-60 seconds, rinse, and blot dry.
  • Observe under a microscope. Nonomuraea will appear as purple filaments, while Gram-negative bacteria will be pink or red.[11]

Protocol 2: Elimination of Bacterial Contamination

  • Selective Plating:

    • Prepare a suitable agar medium for Nonomuraea spiralis (e.g., ISP2 or Starch Casein Agar).

    • Supplement the autoclaved and cooled medium with an antibiotic that is effective against the contaminant but does not inhibit Nonomuraea spiralis. Nalidixic acid (20-50 µg/mL) is often effective against Gram-negative bacteria.[13]

    • Serially dilute the contaminated culture and plate onto the selective medium.

    • Incubate at 28-30°C and monitor for the growth of pure Nonomuraea spiralis colonies.

    • Subculture a well-isolated colony onto fresh, antibiotic-free medium to ensure the contaminant has been eliminated.

Protocol 3: Elimination of Fungal Contamination

  • Physical Removal:

    • For cultures on agar plates with localized fungal contamination, it may be possible to physically remove the fungal colony along with a margin of the surrounding agar using a sterile scalpel.

    • Transfer a small piece of uncontaminated Nonomuraea spiralis mycelia from a distant part of the plate to a fresh agar plate.

  • Selective Plating with Antifungals:

    • Prepare a suitable agar medium and supplement it with an antifungal agent such as nystatin (25-50 µg/mL) or cycloheximide (25-50 µg/mL).[7][9]

    • Follow the serial dilution and plating procedure as described for bacterial contamination.

    • Incubate and select a pure colony for subculturing.

Visualizations

Contamination_Troubleshooting_Workflow start Suspected Contamination in Nonomuraea spiralis Culture macro_exam Macroscopic Examination (Turbidity, Colonies, Mycelia) start->macro_exam micro_exam Microscopic Examination (Wet Mount, Gram Stain) macro_exam->micro_exam contam_detected Contamination Confirmed micro_exam->contam_detected no_contam No Contamination Detected Continue Culture contam_detected->no_contam No identify_contam Identify Contaminant Type contam_detected->identify_contam Yes bacterial Bacterial identify_contam->bacterial fungal Fungal (Mold/Yeast) identify_contam->fungal isolate_culture Isolate Contaminated Culture bacterial->isolate_culture fungal->isolate_culture discard Discard Severely Contaminated Culture isolate_culture->discard treat Treat Salvageable Culture isolate_culture->treat bacterial_treat Selective Plating with Antibiotics (e.g., Nalidixic Acid) treat->bacterial_treat If Bacterial fungal_treat Selective Plating with Antifungals (e.g., Nystatin) treat->fungal_treat If Fungal purify Re-streak for Purity bacterial_treat->purify fungal_treat->purify verify Verify Purity (Microscopy) purify->verify pure_culture Pure Culture Obtained Resume Experiment verify->pure_culture

Caption: Workflow for troubleshooting microbial contamination.

Aseptic_Technique_Pyramid cluster_0 Pyramid of Aseptic Technique level4 Level 4: Procedural Discipline (Proper handling of pipettes, opening plates, etc.) level3 Level 3: Environmental Control (Laminar flow hood, clean workspace) level2 Level 2: Barrier Protection (Gloves, lab coat) level1 Level 1: Sterilization & Disinfection (Autoclaving, 70% ethanol)

Caption: Foundational principles of aseptic technique.

References

Technical Support Center: Mass Spectrometry of Pyralomicin 1b

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometric analysis of Pyralomicin 1b.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?

A1: The expected monoisotopic mass of the protonated molecular ion ([M+H]⁺) for this compound is approximately m/z 455.68[1]. It is crucial to perform a high-resolution mass measurement to confirm the elemental composition.

Q2: Which ionization technique is most suitable for this compound analysis?

A2: Electrospray ionization (ESI) is a highly effective soft ionization technique for analyzing complex natural products like this compound. ESI is known to generate strong protonated molecular ions with minimal in-source fragmentation, which is ideal for accurate mass determination and subsequent tandem mass spectrometry (MS/MS) experiments.

Q3: What are the common adducts observed for compounds like this compound in ESI-MS?

A3: In addition to the protonated molecule [M+H]⁺, it is common to observe other adduct ions in electrospray ionization. For this compound, be aware of the potential for sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, especially if there is any carryover of salts from the sample preparation or mobile phase. The presence of these adducts can be minimized by using high-purity solvents and clean glassware.

Q4: How should I prepare this compound samples for LC-MS analysis?

A4: A detailed sample preparation protocol is provided in the "Experimental Protocols" section. In general, it is critical to dissolve the purified this compound in a solvent compatible with the LC-MS system, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of formic acid (e.g., 0.1%) to promote protonation. Ensure the final concentration is appropriate for your instrument's sensitivity to avoid detector saturation.

Q5: What are some expected fragmentation patterns for this compound in MS/MS?

A5: While specific fragmentation data for this compound is not widely published, based on its benzopyranopyrrole core and cyclitol moiety, one can anticipate certain fragmentation pathways. Common neutral losses may include water (H₂O), carbon monoxide (CO), and potentially cleavages within the cyclitol ring. Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), are necessary to elucidate the specific fragmentation patterns.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometry of this compound.

Issue Potential Cause Recommended Solution
No or Low Signal Intensity 1. Low Sample Concentration: The amount of this compound is below the instrument's detection limit. 2. Poor Ionization Efficiency: Suboptimal ESI source parameters. 3. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.1. Concentrate the sample or inject a larger volume if possible. 2. Optimize ESI parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. 3. Improve chromatographic separation to resolve this compound from interfering compounds. Dilute the sample to reduce matrix effects.
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate Mobile Phase: The pH or solvent composition is not optimal for the analyte. 2. Column Overload: The sample concentration is too high. 3. Column Degradation: The analytical column has lost its performance.1. Adjust the mobile phase composition and pH. Adding a small amount of formic acid can improve peak shape for acidic compounds. 2. Dilute the sample. 3. Replace the analytical column with a new one of the same type.
Presence of Unidentified Peaks/Contamination 1. Solvent Impurities: Contaminants present in the solvents used for sample preparation or the mobile phase. 2. Sample Carryover: Residual sample from a previous injection. 3. Plasticizers or other leachables: Contaminants from sample vials, pipette tips, or other labware.1. Use high-purity, LC-MS grade solvents. 2. Implement a robust needle wash protocol between injections. Injecting a blank solvent run can help identify carryover. 3. Use labware specifically designed for mass spectrometry to minimize leachables.
Inconsistent Retention Time 1. Unstable LC Pump Flow Rate: Fluctuations in the pump pressure. 2. Changes in Mobile Phase Composition: Inaccurate solvent mixing or evaporation of a volatile solvent component. 3. Column Temperature Variation: Inconsistent column thermostatting.1. Prime the LC pumps and ensure a stable backpressure. 2. Prepare fresh mobile phase daily and keep solvent bottles capped. 3. Ensure the column compartment temperature is stable and set appropriately.

Experimental Protocols

Sample Preparation for LC-MS Analysis of this compound

Materials:

  • Purified this compound solid

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with septa

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound and transfer it to a 1.5 mL microcentrifuge tube.

    • Add 1 mL of methanol to dissolve the solid, resulting in a 1 mg/mL stock solution.

    • Vortex gently for 30 seconds to ensure complete dissolution.

  • Working Solution Preparation:

    • Prepare a working solution by diluting the stock solution. For a final concentration of 10 µg/mL, transfer 10 µL of the stock solution into a new microcentrifuge tube and add 990 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.

    • Vortex briefly to mix.

  • Sample Filtration (Optional):

    • If the solution appears cloudy or contains particulate matter, filter it through a 0.22 µm syringe filter compatible with organic solvents.

  • Transfer to Autosampler Vial:

    • Transfer the final working solution to an autosampler vial and cap it securely.

  • Storage:

    • If not for immediate analysis, store the stock and working solutions at -20°C to prevent degradation.

Suggested Starting Parameters for ESI-MS/MS Analysis

These are suggested starting parameters and should be optimized for your specific instrument.

Parameter Suggested Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Nebulizer Gas (N₂) Pressure 30 - 40 psi
Drying Gas (N₂) Flow 8 - 12 L/min
Drying Gas Temperature 300 - 350 °C
Scan Range (Full Scan) m/z 100 - 1000
Collision Gas Argon or Nitrogen
Collision Energy (for MS/MS) 10 - 40 eV (perform a ramping experiment to find the optimal energy)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Purified this compound dissolve Dissolve in Methanol (1 mg/mL Stock) start->dissolve dilute Dilute to Working Solution (e.g., 10 µg/mL in 50:50 MeOH:H₂O + 0.1% FA) dissolve->dilute transfer Transfer to Autosampler Vial dilute->transfer inject Inject into LC-MS transfer->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize ms1 Full Scan MS (m/z 100-1000) ionize->ms1 ms2 Tandem MS (MS/MS) on m/z 455.68 ms1->ms2 process Process Data ms2->process identify Identify [M+H]⁺ and Adducts process->identify fragment Analyze Fragmentation Pattern identify->fragment

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_logic start Problem with MS Signal no_signal No or Low Signal? start->no_signal bad_peak Poor Peak Shape? no_signal->bad_peak No check_conc Check Sample Concentration no_signal->check_conc Yes extra_peaks Extra Peaks? bad_peak->extra_peaks No adjust_mobile_phase Adjust Mobile Phase bad_peak->adjust_mobile_phase Yes check_solvents Check Solvent Purity extra_peaks->check_solvents Yes optimize_esi Optimize ESI Parameters check_conc->optimize_esi check_suppression Check for Ion Suppression optimize_esi->check_suppression check_overload Check for Column Overload adjust_mobile_phase->check_overload check_carryover Check for Carryover check_solvents->check_carryover

References

Technical Support Center: Pyralomicin 1b MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Minimum Inhibitory Concentration (MIC) determination for Pyralomicin 1b.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is MIC determination important?

This compound is an antibiotic isolated from the soil bacterium Nonomuraea spiralis. It features a unique benzopyranopyrrole chromophore linked to a C7-cyclitol moiety.[1] Determining the Minimum Inhibitory Concentration (MIC) is a crucial step in assessing its antibacterial potency. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4] Accurate and reproducible MIC data is essential for the research and development of new antimicrobial drugs.

Q2: What are the common sources of variability in MIC assays?

Variability in MIC assays can arise from several factors, including:

  • Inoculum Size: The initial concentration of bacteria can significantly impact the MIC value.[1]

  • Growth Medium: The composition of the culture medium can affect both bacterial growth and the activity of the antimicrobial agent.

  • Incubation Conditions: Temperature, time, and atmospheric conditions (e.g., CO2 levels) must be consistent.

  • Compound Solubility: Poor solubility of the test compound can lead to inconsistent results.

  • Operator Variability: Differences in pipetting techniques and other manual procedures can introduce errors.

Q3: Are there specific challenges associated with determining the MIC of natural products like this compound?

Yes, natural products often present unique challenges in antimicrobial susceptibility testing. These can include:

  • Poor Water Solubility: Many natural products are not readily soluble in aqueous culture media, which can lead to precipitation and inaccurate concentration determination.

  • Complex Mixtures: Crude or partially purified extracts contain multiple compounds that may interact with each other or the assay components.

  • Color and Turbidity: The inherent color or turbidity of a natural product extract can interfere with visual or spectrophotometric assessment of bacterial growth.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in MIC results between replicates. Inconsistent inoculum size.Standardize the inoculum preparation carefully. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard.
Poor solubility of this compound.Prepare a stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and ensure the final solvent concentration in the assay does not exceed a level that inhibits bacterial growth (typically <1%). Include a solvent-only control.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
No bacterial growth in the growth control wells. Contamination of the growth medium.Use fresh, sterile medium for each experiment.
Inactive bacterial culture.Use a fresh bacterial culture in the logarithmic growth phase.
Precipitation of this compound in the microplate wells. Low solubility in the test medium.Decrease the starting concentration of this compound. Test different organic solvents for the stock solution. Consider using a solubilizing agent, but validate that it does not affect bacterial growth or the activity of this compound.
Difficulty in determining the MIC endpoint due to color or turbidity of this compound. Interference with visual or spectrophotometric reading.Use a growth indicator dye, such as resazurin (B115843) or INT (p-iodonitrotetrazolium violet), which changes color in the presence of metabolically active bacteria. This provides a colorimetric endpoint that is less affected by the compound's properties.

Experimental Protocols

Standardized Broth Microdilution Protocol for this compound MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications to address the potential challenges of working with a natural product like this compound.

1. Preparation of this compound Stock Solution:

  • Due to the lack of specific solubility data for this compound, it is recommended to start by attempting to dissolve it in 100% Dimethyl Sulfoxide (DMSO).

  • Prepare a stock solution at a concentration that is at least 100-fold higher than the highest concentration to be tested to minimize the final DMSO concentration in the assay.

  • If solubility in DMSO is limited, other organic solvents such as ethanol (B145695) or methanol (B129727) may be tested.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

2. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing a suitable sterile broth (e.g., Mueller-Hinton Broth - MHB).

  • Incubate the broth culture at the appropriate temperature and duration until it reaches the logarithmic growth phase.

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Broth Microdilution Assay:

  • Use a sterile 96-well microtiter plate.

  • Add 100 µL of sterile broth to all wells.

  • Add an appropriate volume of the this compound stock solution to the first well of each row to achieve the desired starting concentration, and then perform two-fold serial dilutions across the plate.

  • The final volume in each well after adding the inoculum should be 200 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no this compound.

    • Sterility Control: Wells containing broth only.

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used to dissolve this compound.

  • Add the prepared bacterial inoculum to all wells except the sterility control wells.

  • Seal the plate and incubate at the appropriate temperature and duration for the test organism (typically 16-20 hours at 35°C for many common bacteria).

4. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.

  • Growth can be assessed visually as turbidity or by using a microplate reader to measure the optical density (OD) at 600 nm.

  • If a growth indicator dye was used, the MIC is the lowest concentration where no color change is observed.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum D Inoculate Plate B->D C->D E Incubate Plate D->E F Read Results (Visual/OD/Indicator Dye) E->F G Determine MIC F->G

Caption: Workflow for this compound MIC Determination.

Troubleshooting_MIC Start High Variability in MIC? Inoculum Check Inoculum Standardization Start->Inoculum Solubility Investigate this compound Solubility Start->Solubility Technique Review Pipetting Technique Start->Technique Precipitation Precipitate Observed? Inoculum->Precipitation Solubility->Precipitation Technique->Precipitation Solvent Test Alternative Solvents/ Lower Concentration Precipitation->Solvent Yes Endpoint Difficulty Reading Endpoint? Precipitation->Endpoint No Solvent->Endpoint Indicator Use Growth Indicator Dye Endpoint->Indicator Yes End Consistent MIC Endpoint->End No Indicator->End

Caption: Troubleshooting Logic for this compound MIC Assays.

References

Technical Support Center: Enhancing the Purity of Pyralomicin 1b Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction and purification of Pyralomicin 1b.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for extracting this compound from culture broth?

A1: The initial extraction of this compound from the Nonomuraea spiralis culture broth typically involves acidification of the medium, followed by solvent extraction. The culture is acidified to approximately pH 3 using an acid like HCl. This step is crucial for protonating the molecule and improving its partitioning into an organic solvent. The acidified broth is then centrifuged to remove mycelia and other solid precipitates. Subsequently, the supernatant is extracted multiple times with an equal volume of a solvent such as butyl acetate (B1210297). The organic fractions are then combined, dried, and concentrated.[1]

Q2: My initial butyl acetate extract contains many impurities. How can I perform a preliminary cleanup?

A2: A common issue is the co-extraction of various media components and other secondary metabolites. A preliminary cleanup can be achieved using Solid-Phase Extraction (SPE). Given the polar nature of this compound, a reversed-phase SPE cartridge (e.g., C18) is a suitable choice. The dried and reconstituted extract is loaded onto the conditioned cartridge. A washing step with a low percentage of organic solvent (e.g., 5-10% methanol (B129727) in water) can help remove highly polar impurities. This compound can then be eluted with a higher concentration of organic solvent (e.g., 80-100% methanol).

Q3: I am observing low recovery of this compound after the SPE step. What could be the cause?

A3: Low recovery after SPE can be due to several factors:

  • Improper Cartridge Conditioning: Ensure the SPE cartridge is properly conditioned with methanol followed by water to activate the stationary phase.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to the loss of your compound during sample loading. Consider using a larger cartridge or splitting the sample.

  • Inappropriate Elution Solvent: If the elution solvent is not strong enough (i.e., not polar enough for reversed-phase), this compound may not be fully eluted. You can try a step gradient of increasing solvent strength to determine the optimal elution concentration.

  • Analyte Breakthrough During Washing: The wash solvent might be too strong, causing premature elution of this compound. Try reducing the organic solvent percentage in your wash step.

Q4: What type of HPLC column is recommended for the final purification of this compound?

A4: For the final purification of this compound, a reversed-phase High-Performance Liquid Chromatography (HPLC) column is recommended. A C18 column is a good starting point. Given that this compound is a relatively polar molecule, a column with a polar endcapping or a phenyl-hexyl phase could also provide good separation from closely related impurities. The choice of the mobile phase is critical and typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Troubleshooting Guides

Issue 1: Co-elution of this compound with a closely related impurity during HPLC.

This is a common challenge due to the presence of other Pyralomicin analogues produced by Nonomuraea spiralis.

Troubleshooting Steps:

  • Optimize the Mobile Phase Gradient: A shallower gradient will increase the resolution between closely eluting peaks.

  • Change the Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH: The ionization state of this compound and its impurities can be manipulated by changing the pH of the mobile phase, which can significantly affect retention times.

  • Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, using a column with a different chemistry (e.g., Phenyl-Hexyl, Cyano) can provide the necessary selectivity.

Issue 2: Poor peak shape (tailing or fronting) in the HPLC chromatogram.

Poor peak shape can compromise purity and quantification.

Troubleshooting Steps:

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.

  • Ensure Mobile Phase Compatibility: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.

  • Add a Mobile Phase Modifier: Small amounts of an acid (e.g., 0.1% formic acid or TFA) can improve the peak shape of ionizable compounds like this compound.

  • Check for Column Contamination or Degradation: If the problem persists, the column may need to be flushed, regenerated, or replaced.

Data Presentation

Table 1: Illustrative Comparison of this compound Purification Steps

Purification StepStarting Purity (Approx.)Final Purity (Approx.)Typical RecoveryKey Impurities Removed
Solvent Extraction (Butyl Acetate) 10-20%30-40%>90%Highly polar media components, some proteins
Solid-Phase Extraction (C18) 30-40%60-70%80-90%Salts, sugars, very polar metabolites
Preparative HPLC (C18) 60-70%>95%60-80%Structural analogues (e.g., other Pyralomicins)

Note: The values in this table are illustrative and can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Initial Extraction of this compound
  • Culture Acidification: Adjust the pH of the Nonomuraea spiralis culture broth to 3.0 using 1M HCl.

  • Centrifugation: Centrifuge the acidified culture at 5,000 x g for 20 minutes to pellet the mycelia.

  • Solvent Extraction: Decant the supernatant and extract it three times with an equal volume of butyl acetate in a separatory funnel.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude extract.[1]

Protocol 2: Solid-Phase Extraction (SPE) Cleanup
  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water.

  • Sample Loading: Dissolve the crude extract in a small volume of 5% methanol in water and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 10 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the this compound fraction with 5 mL of 90% methanol in water.

  • Drying: Evaporate the elution solvent to dryness.

Protocol 3: Preparative HPLC Purification
  • Sample Preparation: Reconstitute the SPE-purified extract in the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A linear gradient from 20% B to 80% B over 30 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: UV at 355 nm.[1]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Final Preparation: Pool the pure fractions and remove the solvent under vacuum.

Mandatory Visualizations

Experimental_Workflow cluster_extraction Initial Extraction cluster_cleanup Cleanup cluster_purification Final Purification Culture N. spiralis Culture Acidification Acidify to pH 3 Culture->Acidification Centrifugation Centrifuge Acidification->Centrifugation Solvent_Extraction Extract with Butyl Acetate Centrifugation->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract SPE Solid-Phase Extraction (C18) Crude_Extract->SPE Semi_Pure Semi-Pure Extract SPE->Semi_Pure HPLC Preparative HPLC (C18) Semi_Pure->HPLC Pure_Pyralomicin Pure this compound (>95%) HPLC->Pure_Pyralomicin

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Impure HPLC Fraction Q1 Are peaks co-eluting? Start->Q1 A1_Yes Optimize Gradient Q1->A1_Yes Yes A1_No Check Peak Shape Q1->A1_No No Change_Solvent Change Mobile Phase Solvent A1_Yes->Change_Solvent A2_Bad Reduce Sample Load A1_No->A2_Bad Bad Shape A2_Good Purity Acceptable A1_No->A2_Good Good Shape Add_Modifier Add Mobile Phase Modifier A2_Bad->Add_Modifier Change_Column Change Column Chemistry Change_Solvent->Change_Column Change_Column->A2_Good Add_Modifier->A2_Good

Caption: Logic diagram for troubleshooting HPLC purification issues.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyralomicin 1b-related experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their work with this novel antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antibiotic isolated from the soil bacterium Nonomuraea spiralis. It features a unique benzopyranopyrrole chromophore linked to a C7-cyclitol moiety.[1][2] Its antibacterial activity is believed to be dependent on the number and position of its chlorine atoms and the structure of its glycone component.[2] While the precise molecular target is a subject of ongoing research, its complex structure suggests potential interference with essential bacterial processes.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. For short-term use, stock solutions in a suitable solvent such as DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q3: In which solvents is this compound soluble?

This compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issues with Compound Solubility and Precipitation

Problem: I am observing precipitation of this compound in my aqueous cell culture medium.

Possible Causes and Solutions:

  • Low Solubility in Aqueous Solutions: this compound, like many complex natural products, likely has poor water solubility.

    • Solution: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous buffer or cell culture medium, do so gradually while vortexing or mixing to facilitate dissolution. Avoid preparing large volumes of diluted solution that will be stored for extended periods.

  • Final Concentration Too High: The final concentration of this compound in your experiment may exceed its solubility limit in the aqueous medium.

    • Solution: Determine the maximum soluble concentration in your specific medium. You can do this by preparing serial dilutions and visually inspecting for precipitation or by using techniques like nephelometry.

  • Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and cause them to precipitate.

    • Solution: Try pre-diluting the compound in a small volume of serum-free medium before adding it to the complete medium.

Inconsistent Results in Cell Viability Assays

Problem: I am getting variable and non-reproducible results in my cell viability assays (e.g., MTT, resazurin).

Possible Causes and Solutions:

  • Compound Instability: this compound might be unstable in the cell culture medium over the course of the experiment.

    • Solution: Minimize the incubation time if possible. For longer-term experiments, consider replenishing the compound with fresh medium at regular intervals.

  • Interference with Assay Reagents: The colored nature of the benzopyranopyrrole chromophore in this compound could interfere with colorimetric or fluorometric readouts.

    • Solution: Run a control experiment with this compound in cell-free medium to see if it directly reacts with or absorbs light at the same wavelength as your assay's readout. If interference is observed, consider using an alternative viability assay that relies on a different detection method, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®).[3][4][5]

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.

    • Solution: Ensure a homogenous cell suspension before seeding and optimize the seeding density to ensure cells are in the exponential growth phase throughout the experiment.

Unexpected Cytotoxicity or Off-Target Effects

Problem: I am observing cytotoxicity in cell lines that are not the primary target of my experiment, or I am seeing unexpected phenotypic changes.

Possible Causes and Solutions:

  • Off-Target Effects: Small molecules can often interact with unintended cellular targets, leading to off-target effects.[6][7][8]

    • Solution: To investigate if the observed effect is due to off-target activity, consider performing target validation studies. This could involve using CRISPR/Cas9 to knock out the putative target and then treating the cells with this compound. If the knockout cells are still sensitive to the compound, it suggests off-target effects are at play.[6]

  • Metabolite Activity: The parent compound may be metabolized by the cells into a more active or toxic derivative.

    • Solution: Analyze the cell culture supernatant and cell lysates using techniques like LC-MS to identify any potential metabolites of this compound.

Quantitative Data

Table 1: In Vitro Antibacterial Activity of this compound (Hypothetical Data)

Bacterial StrainGram TypeMIC₅₀ (µg/mL)
Micrococcus luteusGram-positive0.5
Staphylococcus aureusGram-positive1.2
Bacillus subtilisGram-positive0.8
Escherichia coliGram-negative> 50
Pseudomonas aeruginosaGram-negative> 50

Note: This table presents hypothetical minimum inhibitory concentration (MIC₅₀) values for illustrative purposes, based on the known activity of pyralomicins against Gram-positive bacteria like Micrococcus luteus.[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Bacterial Inoculum Preparation: Culture the bacterial strain of interest overnight in appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Cell Viability Assessment using a Resazurin-Based Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Resazurin (B115843) Addition: Prepare a working solution of resazurin (e.g., AlamarBlue™) in cell culture medium according to the manufacturer's instructions. Add the resazurin solution to each well and incubate for 1-4 hours.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (DMSO) treatment Add Serial Dilutions of This compound to Cells prep_compound->treatment prep_cells Seed Cells in 96-Well Plate prep_cells->treatment incubation Incubate for Desired Duration treatment->incubation add_reagent Add Viability Reagent (e.g., Resazurin) incubation->add_reagent measure Measure Signal (Fluorescence/Absorbance) add_reagent->measure analysis Calculate Cell Viability (% of Control) measure->analysis

A typical experimental workflow for assessing the cytotoxicity of this compound.

troubleshooting_logic start Inconsistent Results in Cell Viability Assay check_precipitation Is the compound precipitating in the media? Yes No start->check_precipitation solution_solubility Optimize Solubilization: - Prepare fresh dilutions - Lower final concentration - Pre-dilute in serum-free media check_precipitation:yes->solution_solubility check_interference Does the compound interfere with the assay readout (cell-free control)? Yes No check_precipitation:no->check_interference end Consistent Results solution_solubility->end solution_assay Switch to an orthogonal assay: - e.g., from colorimetric to luminescence-based (ATP) check_interference:yes->solution_assay check_cell_health Are control cells healthy and in exponential growth? Yes No check_interference:no->check_cell_health solution_assay->end solution_cells Optimize Cell Culture: - Check for contamination - Optimize seeding density - Use consistent cell passage number check_cell_health:no->solution_cells check_cell_health:yes->end solution_cells->end

A troubleshooting decision tree for inconsistent cell viability assay results.

References

Impact of pH and temperature on Pyralomicin 1b stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Pyralomicin 1b under various pH and temperature conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Issue: Rapid degradation of this compound is observed during routine sample preparation.

  • Question: Why is my this compound degrading so quickly at room temperature in a neutral pH buffer?

  • Answer: While comprehensive stability data for this compound is still emerging, preliminary analysis of similar antibiotic structures suggests that the benzopyranopyrrole core may be susceptible to hydrolysis. It is recommended to prepare fresh solutions for immediate use. If short-term storage is necessary, solutions should be kept on ice and protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advised.

Issue: Inconsistent results in stability studies across different buffer systems.

  • Question: I am seeing variable degradation rates of this compound at the same pH but using different buffers (e.g., phosphate (B84403) vs. citrate). Why is this happening?

  • Answer: Buffer components can directly participate in the degradation of a compound, a phenomenon known as general acid-base catalysis.[1] It is crucial to evaluate the stability of this compound in the specific buffer system you intend to use for your final formulation or analytical method. When conducting initial stability profiling, it is good practice to test a range of common buffers to identify any that may accelerate degradation.

Issue: Unexpected peaks appearing in HPLC analysis during a thermal stress study.

  • Question: During a thermal degradation study of this compound at elevated temperatures, I am observing several new peaks in my chromatogram that are not present in my acid or base-stressed samples. What could these be?

  • Answer: Thermal degradation can induce different degradation pathways compared to hydrolytic or oxidative stress.[2][3] These new peaks likely represent thermal degradants. It is essential to characterize these peaks using techniques like mass spectrometry (MS) to understand the thermal degradation pathway of this compound. This information is critical for determining appropriate storage and handling conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic and alkaline conditions?

A1: Based on forced degradation studies of other antibiotics with complex heterocyclic structures, this compound is anticipated to be more susceptible to degradation under alkaline conditions compared to acidic conditions.[4] Alkaline hydrolysis often proceeds more rapidly for many classes of antibiotics.[2][3] Preliminary hypothetical data suggests the following degradation profile:

Table 1: Hypothetical Degradation of this compound under Acidic and Alkaline Conditions at 25°C.

ConditionIncubation Time (hours)% Degradation
0.1 M HCl24~15%
0.01 M HCl24~5%
pH 7 (Water)24<2%
0.01 M NaOH24~40%
0.1 M NaOH24>90%

Q2: How does temperature affect the stability of this compound?

A2: As with most chemical compounds, the degradation rate of this compound is expected to increase with temperature. This relationship often follows Arrhenius kinetics. For long-term storage, maintaining this compound at low temperatures is crucial.

Table 2: Hypothetical Thermal Stability of this compound in Solution (pH 7) and as a Solid.

ConditionTemperatureIncubation Time% Degradation
Solution4°C48 hours<1%
Solution25°C (Room Temp)24 hours~5%
Solution40°C24 hours~20%
Solution60°C24 hours~50%
Solid40°C7 days<2%
Solid60°C7 days~10%

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the most common and effective technique.[5][6][7][8] The method should be able to separate the intact this compound from its degradation products.[9] For peak purity assessment and identification of unknown degradants, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M and 1 M HCl to a final concentration of 100 µg/mL. Incubate at room temperature and 60°C.

    • Alkaline Hydrolysis: Dilute the stock solution with 0.01 M and 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature.

    • Oxidative Degradation: Dilute the stock solution with 3% and 30% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature.

    • Thermal Degradation (Solution): Dilute the stock solution with water (pH 7) to a final concentration of 100 µg/mL. Incubate at 40°C, 60°C, and 80°C.

    • Thermal Degradation (Solid): Place a known amount of solid this compound in a controlled temperature oven at 40°C, 60°C, and 80°C.

    • Photostability: Expose the solution (100 µg/mL in water) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At specified time points, withdraw samples. For acidic and alkaline samples, neutralize before analysis. Analyze all samples by a validated stability-indicating HPLC method.

Visualizations

experimental_workflow stock Prepare this compound Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions stock->stress_conditions acid Acid Hydrolysis (0.1M & 1M HCl) stress_conditions->acid alkali Alkaline Hydrolysis (0.01M & 0.1M NaOH) stress_conditions->alkali oxidation Oxidative Degradation (3% & 30% H2O2) stress_conditions->oxidation thermal Thermal Degradation (Solution & Solid) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo sampling Sample at Time Points acid->sampling alkali->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Alkali Samples sampling->neutralize If applicable analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis neutralize->analysis data Evaluate Degradation Profile & Identify Degradants analysis->data

Caption: Forced degradation experimental workflow for this compound.

logical_relationship stability This compound Stability ph pH stability->ph influenced by temp Temperature stability->temp influenced by acid_stable More Stable (Acidic pH) ph->acid_stable leads to alkali_unstable Less Stable (Alkaline pH) ph->alkali_unstable leads to low_temp_stable More Stable (Low Temperature) temp->low_temp_stable leads to high_temp_unstable Less Stable (High Temperature) temp->high_temp_unstable leads to degradation_rate Degradation Rate acid_stable->degradation_rate alkali_unstable->degradation_rate low_temp_stable->degradation_rate high_temp_unstable->degradation_rate

Caption: Impact of pH and temperature on this compound degradation.

References

Technical Support Center: Pyralomicin 1b Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Pyralomicin 1b. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Disclaimer: Specific degradation pathways and quantitative stability data for this compound are not extensively documented in publicly available literature. The following guidance is based on the chemical structure of this compound, data from related compounds, and general principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is an antibiotic produced by the bacterium Nonomuraea spiralis. Its structure consists of a benzopyranopyrrole chromophore linked to a C7-cyclitol (a pseudo-sugar) moiety. This complex structure includes several features that can be susceptible to degradation, such as an N-glycosidic-like bond and a conjugated system that can absorb light.

Q2: What are the likely degradation pathways for this compound?

Based on its structure, two primary degradation pathways are hypothesized:

  • Acid-catalyzed hydrolysis: The N-glycosidic-like bond connecting the benzopyranopyrrole chromophore to the C7-cyclitol is susceptible to cleavage under acidic conditions.[1][2] This would result in the separation of the chromophore and the cyclitol moiety.

  • Photodegradation: The benzopyranopyrrole core is a chromophore with an extended π-conjugated system, making it likely to absorb UV and visible light. This absorption of light energy can lead to photochemical reactions and degradation of the molecule.[3]

Q3: What are the potential byproducts of this compound degradation?

The primary degradation byproducts would likely be the separated benzopyranopyrrole aglycone and the C7-cyclitol. Further degradation of the chromophore could lead to a variety of smaller, oxidized, or rearranged molecules, though their specific structures are not known.

Q4: How can I monitor the degradation of this compound in my samples?

Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent this compound molecule and the appearance of new peaks corresponding to degradation products would indicate instability.

Troubleshooting Guides

Issue 1: I am observing a rapid loss of this compound in my acidic experimental buffer.

  • Cause: The N-glycosidic-like bond of this compound is likely undergoing acid-catalyzed hydrolysis. N-glycosidic bonds in similar molecules are known to be unstable in acidic conditions.[1][2]

  • Solution:

    • Adjust pH: If your experimental conditions allow, increase the pH of your buffer to neutral or slightly alkaline conditions. The stability of N-glycosidic bonds generally increases at neutral and alkaline pH.[1]

    • Minimize exposure time: Reduce the time this compound is exposed to acidic conditions. Prepare fresh solutions immediately before use.

    • Lower temperature: Perform your experiments at a lower temperature to decrease the rate of the hydrolysis reaction.

Issue 2: My this compound solution changes color and loses activity after exposure to light.

  • Cause: The benzopyranopyrrole chromophore is likely undergoing photodegradation. Chromophores with extended conjugated systems are susceptible to degradation upon absorption of light.[3]

  • Solution:

    • Protect from light: Store this compound stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to protect them from light.

    • Work in low-light conditions: When handling the compound, work in a dimly lit area or use a fume hood with the sash lowered to minimize light exposure.

    • Use of photostabilizers: While not specifically tested for this compound, the inclusion of antioxidants or quenchers of reactive oxygen species could potentially reduce photodegradation. This would need to be validated for your specific application.

Issue 3: I am seeing multiple unexpected peaks in my HPLC analysis of a this compound sample that has been stored for a while.

  • Cause: This is likely due to a combination of degradation pathways. The sample may have been exposed to suboptimal storage conditions (e.g., non-optimal pH, light, or temperature).

  • Solution:

    • Review storage conditions: Ensure that this compound is stored as a dry powder at the recommended temperature (typically -20°C or lower) and protected from light.

    • Use fresh solutions: Prepare solutions fresh from a new stock of solid material. Avoid repeated freeze-thaw cycles of stock solutions.

    • Characterize degradation products: If feasible, use LC-MS to identify the mass of the degradation products to help confirm the degradation pathway (e.g., look for the mass of the aglycone and the cyclitol).

Quantitative Data Summary

ConditionParameterValuePercent this compound Remaining (time)Degradation Byproducts Observed (HPLC/LC-MS)
pH Stability pH3.0User-defined dataUser-defined data
pH5.0User-defined dataUser-defined data
pH7.4User-defined dataUser-defined data
pH9.0User-defined dataUser-defined data
Temperature Stability Temperature4°CUser-defined dataUser-defined data
Temperature25°C (RT)User-defined dataUser-defined data
Temperature37°CUser-defined dataUser-defined data
Photostability Light ExposureDark (control)User-defined dataUser-defined data
Light ExposureAmbient lightUser-defined dataUser-defined data
Light ExposureUV light (specify wavelength and intensity)User-defined dataUser-defined data

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Aqueous Buffers of Different pH

Objective: To determine the stability of this compound at various pH values.

Materials:

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • For each pH to be tested, dilute the stock solution into the respective buffer to a final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect.

  • Immediately after preparation (t=0), take an aliquot and analyze it by HPLC or LC-MS to determine the initial peak area of this compound.

  • Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C) in the dark.

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC or LC-MS.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Monitor the appearance and increase of any new peaks, which are potential degradation products.

Protocol 2: Assessment of this compound Photostability

Objective: To determine the susceptibility of this compound to degradation by light.

Materials:

  • This compound solid

  • DMSO (HPLC grade)

  • A suitable buffer in which this compound is known to be chemically stable (determined from Protocol 1)

  • Clear and amber vials

  • A controlled light source (e.g., a photostability chamber with defined light intensity and wavelength, or simply ambient laboratory light)

  • HPLC or LC-MS system

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution into the chosen buffer in both clear and amber (as a dark control) vials.

  • Analyze an initial aliquot (t=0) from the amber vial by HPLC or LC-MS.

  • Expose the clear vials to the light source for a defined period. Keep the amber vials wrapped in foil next to the clear vials to serve as a temperature-matched dark control.

  • At various time points, withdraw aliquots from both the clear and amber vials and analyze them by HPLC or LC-MS.

  • Compare the percentage of this compound remaining in the light-exposed samples to the dark control samples. A significant difference indicates photodegradation.

Visualizations

Hypothetical_Degradation_Pathways cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_photodegradation Photodegradation Pyralomicin_1b This compound Aglycone Benzopyranopyrrole Aglycone Pyralomicin_1b->Aglycone H⁺ / H₂O Cyclitol C7-Cyclitol Pyralomicin_1b->Cyclitol H⁺ / H₂O Photo_Byproducts Various Photoproducts Pyralomicin_1b->Photo_Byproducts Light (hν)

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow_for_Stability_Testing start Prepare this compound Stock Solution (DMSO) dilute Dilute into Test Buffers (Different pH, Light/Dark Conditions) start->dilute t0 Analyze t=0 Sample (HPLC/LC-MS) dilute->t0 incubate Incubate under Test Conditions dilute->incubate sampling Collect Aliquots at Time Points incubate->sampling analysis Analyze Samples (HPLC/LC-MS) sampling->analysis data Calculate % Remaining & Identify Byproducts analysis->data

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Pyralomicin 1b and Pyralomicin 1c

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Pyralomicin 1b and Pyralomicin 1c reveals distinct structural differences that correlate with their antibacterial potency. While both compounds share a common benzopyranopyrrole core, the substitution pattern on their C7-cyclitol moiety plays a crucial role in their activity, with Pyralomicin 1c demonstrating superior efficacy against certain bacterial strains.

Pyralomicins are a class of antibiotics produced by the soil bacterium Nonomuraea spiralis. Their unique chemical architecture, consisting of a complex aromatic core linked to a cyclitol or sugar-like unit, has garnered interest in the scientific community for its potential in combating bacterial infections. This guide provides a comparative overview of two specific analogues, this compound and Pyralomicin 1c, focusing on their structural distinctions and the resulting impact on their antibacterial profiles.

Structural Comparison

The fundamental difference between this compound and Pyralomicin 1c lies in the methylation of the C7-cyclitol ring. Both compounds feature a dichlorinated benzopyranopyrrole aglycone. However, this compound possesses an O-methyl group at the C-4' position of the cyclitol moiety. In contrast, Pyralomicin 1c has an unmethylated cyclitol. This seemingly minor structural alteration has a significant impact on the molecule's interaction with its bacterial target.

Antibacterial Activity: A Quantitative Perspective

For context, the pyralomicin class of antibiotics, in general, has shown activity against various bacteria.[1] The antibacterial efficacy of these compounds is understood to be influenced by both the number and position of chlorine atoms on the aromatic core and the nature of the glycone (cyclitol) moiety.[1]

Table 1: Structural and Antibacterial Activity Comparison of this compound and 1c

FeatureThis compoundPyralomicin 1c
Aglycone Core Dichlorinated benzopyranopyrroleDichlorinated benzopyranopyrrole
Cyclitol Moiety C7-cyclitol with O-methyl group at C-4'Unmethylated C7-cyclitol
Reported Antibacterial Activity Active against various bacteriaMore potent activity compared to methylated analogues (e.g., Pyralomicin 1a) against Micrococcus luteus[1]

Experimental Protocols

The determination of antibacterial activity for the pyralomicin compounds is typically conducted using standard microbiological assays. A detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) is outlined below.

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium (e.g., Micrococcus luteus) is grown on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar) at 30°C for 24-48 hours.
  • Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • The bacterial suspension is then diluted to the final working concentration of approximately 5 x 10⁵ CFU/mL in the test medium.

2. Preparation of Pyralomicin Solutions:

  • Stock solutions of this compound and Pyralomicin 1c are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.
  • A series of twofold serial dilutions of each compound are prepared in the test broth in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted pyralomicin is inoculated with the prepared bacterial suspension.
  • Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth only).
  • The plate is incubated at 30°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the pyralomicin that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Biosynthesis and Mechanism of Action

The biosynthesis of pyralomicins involves a complex pathway utilizing both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery to construct the benzopyranopyrrole core.[1] A dedicated set of enzymes is responsible for the synthesis of the C7-cyclitol moiety, which is then attached to the core structure by a glycosyltransferase.[1] The methylation of the cyclitol in this compound is catalyzed by an O-methyltransferase.

The precise mechanism of antibacterial action for the pyralomicins has not been fully elucidated. However, it is hypothesized that the planar aromatic core of the molecule may intercalate with bacterial DNA, thereby disrupting replication and transcription. The nature of the cyclitol moiety likely influences the compound's solubility, cell permeability, and binding affinity to its molecular target. The enhanced activity of the unmethylated Pyralomicin 1c suggests that the free hydroxyl groups on the cyclitol may be important for target interaction, potentially through hydrogen bonding.

Below is a simplified representation of the logical relationship in the biosynthesis and activity of this compound and 1c.

Pyralomicin_Comparison cluster_biosynthesis Biosynthesis cluster_activity Antibacterial Activity PKS_NRPS PKS/NRPS Machinery Aglycone Benzopyranopyrrole Aglycone PKS_NRPS->Aglycone Glycosyltransferase Glycosyltransferase Aglycone->Glycosyltransferase Cyclitol_Synthase Cyclitol Synthase C7_Cyclitol C7-Cyclitol Cyclitol_Synthase->C7_Cyclitol C7_Cyclitol->Glycosyltransferase Pyralomicin_1c_precursor Pyralomicin 1c Precursor Glycosyltransferase->Pyralomicin_1c_precursor Methyltransferase O-Methyltransferase Pyralomicin_1c_precursor->Methyltransferase Pyralomicin_1c Pyralomicin 1c Pyralomicin_1c_precursor->Pyralomicin_1c Pyralomicin_1b This compound Methyltransferase->Pyralomicin_1b Bacterial_Target Bacterial Target Pyralomicin_1b->Bacterial_Target Pyralomicin_1c->Bacterial_Target Inhibition_1b Bacterial Growth Inhibition Bacterial_Target->Inhibition_1b Inhibition_1c Enhanced Bacterial Growth Inhibition Bacterial_Target->Inhibition_1c

Caption: Biosynthesis and activity of this compound and 1c.

Conclusion

References

A Comparative Structural Analysis of Pyralomicin 1b and Pyoluteorin: Unraveling Nature's Halogenated Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural and biological characteristics of Pyralomicin 1b and pyoluteorin (B1679884) reveals a fascinating interplay of shared biosynthetic origins and distinct molecular architectures that govern their antimicrobial and cytotoxic activities. While both compounds emerge from a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway, subtle yet significant structural modifications in this compound lead to a unique biological profile when compared to the more extensively studied pyoluteorin.

This guide provides a comprehensive comparison of this compound and pyoluteorin, offering insights for researchers, scientists, and drug development professionals. We present a side-by-side analysis of their structures, biosynthetic pathways, and biological activities, supported by available experimental data and detailed methodologies.

Structural and Physicochemical Properties: A Tale of Two Cores

At the heart of both molecules lies a dichlorinated pyrrole (B145914) ring, a hallmark of their shared biosynthetic heritage. However, the divergence in their chemical scaffolds is what defines their unique properties. Pyoluteorin, a natural antibiotic first isolated from Pseudomonas aeruginosa, features a resorcinol (B1680541) ring attached to the dichloropyrrole moiety.[1] In contrast, this compound, produced by the soil bacterium Nonomuraea spiralis, possesses a more complex benzopyranopyrrole chromophore linked to a C7-cyclitol moiety.[2][3] This intricate structure arises from a unique cyclization and rearrangement of a proline residue during its biosynthesis, a key distinction from the pyoluteorin pathway.[2]

The aglycone region of pyralomicin bears a resemblance to pyoluteorin, hinting at a common evolutionary origin of their biosynthetic gene clusters.[2] However, the addition of the C7-cyclitol group in this compound significantly alters its polarity and potential for molecular interactions, likely influencing its target binding and biological activity.

Table 1: Physicochemical Properties of this compound and Pyoluteorin

PropertyThis compoundPyoluteorin
Molecular Formula C20H21Cl2NO7C11H7Cl2NO3
Molecular Weight 458.29 g/mol 272.08 g/mol
Core Structure Benzopyranopyrrole with C7-cyclitolDichloropyrrole-resorcinol
Producing Organism Nonomuraea spiralis[2][3]Pseudomonas spp.[1]

Comparative Biological Activity: Potency and Spectrum

Both pyralomicin and pyoluteorin exhibit notable biological activities, primarily as antimicrobial agents. The antibacterial activity of the pyralomicins is dependent on the number and position of chlorine atoms and the nature of the glycone moiety.[2][4] While specific minimum inhibitory concentration (MIC) data for this compound is not widely available in comparative studies, the pyralomicin family is known to be active against various bacteria, particularly strains of Micrococcus luteus.[2]

Pyoluteorin has been more extensively characterized in terms of its antimicrobial spectrum. It displays broad activity against both Gram-positive and Gram-negative bacteria, as well as antifungal and anti-oomycete properties.[1][5] Furthermore, pyoluteorin has demonstrated significant cytotoxic activity against human cancer cell lines, with a reported IC50 value of 0.97 µM against triple-negative breast cancer cells (MDA-MB-231).[6]

Table 2: Antibacterial Activity (MIC, µg/mL) of Pyoluteorin

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus4 - 8[5]
Bacillus subtilis4 - 8[5]
Escherichia coli8 - 16[5]
Pseudomonas aeruginosa8 - 16[5]

Table 3: Cytotoxic Activity (IC50) of Pyoluteorin

Cell LineIC50 (µM)Reference
MDA-MB-231 (Triple-negative breast cancer)0.97[6]

Experimental Protocols

Isolation and Purification

Pyralomicins:

The isolation of pyralomicins from Nonomuraea spiralis involves cultivation in a suitable production medium, followed by extraction and chromatographic purification.

  • Fermentation: Nonomuraea spiralis is cultured in a production medium, and the fermentation broth is harvested.[7]

  • Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate (B1210297) or butyl acetate.

  • Chromatography: The crude extract is subjected to a series of chromatographic steps, including silica (B1680970) gel chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure pyralomicin compounds.[3]

Pyoluteorin:

Pyoluteorin is typically isolated from the culture supernatant of Pseudomonas species.

  • Cultivation: Pseudomonas strains are grown in a suitable liquid medium.

  • Extraction: The culture supernatant is acidified and extracted with an organic solvent like ethyl acetate.

  • Purification: The crude extract is purified using techniques such as silica gel chromatography and recrystallization to obtain pure pyoluteorin.[1]

Structural Characterization

The structures of both this compound and pyoluteorin have been elucidated using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for determining the connectivity and stereochemistry of the molecules.[1][3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure and absolute configuration of the molecules.[4]

Table 4: ¹H and ¹³C NMR Data for Pyoluteorin in Acetone-d₆

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)
2'157.2-
4', 6'107.56.47 (d, 2H, J = 8.2 Hz)
1'110.5-
3', 5'132.57.15 (t, 1H, J = 8.2 Hz)
C=O183.1-
2119.5-
3113.06.80 (s, 1H)
4117.3-
5130.9-
OH-9.02 (br s, exchangeable)
NH-3.00 (br s, exchangeable)

Data from Nowak-Thompson et al., 1999.[1]

Biosynthetic Pathways: A Visual Comparison

The biosynthesis of both this compound and pyoluteorin begins with the activation of L-proline and involves a series of enzymatic reactions catalyzed by NRPS and PKS machinery. The key divergence lies in the downstream tailoring steps, particularly the cyclization event that forms the benzopyranopyrrole core of pyralomicin.

Pyoluteorin_Biosynthesis proline L-Proline pltf PltF (Adenylation) proline->pltf malonyl_coa Malonyl-CoA (x3) pltbc PltB/PltC (PKS) malonyl_coa->pltbc pltl PltL (PCP) pltf->pltl Prolyl-AMP plte PltE (Dehydrogenase) pltl->plte Prolyl-S-PltL plta PltA (Halogenase) plte->plta Pyrrolyl-S-PltL plta->pltbc Dichloropyrrolyl-S-PltL pltg PltG (Thioesterase) pltbc->pltg Polyketide chain pyoluteorin Pyoluteorin pltg->pyoluteorin Release & Cyclization

Caption: Proposed biosynthetic pathway of pyoluteorin.

Pyralomicin_Biosynthesis proline L-Proline nrps NRPS proline->nrps acetate Acetate (x2) pks PKS acetate->pks propionate Propionate (x1) propionate->pks cyclitol_precursor C7-Cyclitol Precursor glycosyltransferase Glycosyltransferase cyclitol_precursor->glycosyltransferase nrps->pks Aminoacyl unit tailoring Tailoring Enzymes (Halogenases, etc.) pks->tailoring Polyketide chain cyclization Unique Cyclization & Rearrangement tailoring->cyclization cyclization->glycosyltransferase Benzopyranopyrrole core pyralomicin_1b This compound glycosyltransferase->pyralomicin_1b

References

Validating the In Vitro Efficacy of Pyralomicin 1b: A Comparative Guide to Minimum Inhibitory Concentration Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of Pyralomicin 1b against a panel of clinically significant bacterial isolates. Due to the novel nature of this compound, the Minimum Inhibitory Concentration (MIC) data presented for this compound is hypothetical and serves as a template for future validation studies. The performance of established antibiotics is included to offer a benchmark for comparison.

Introduction to this compound

Pyralomicins are a novel class of antibiotics isolated from the soil bacterium Nonomuraea spiralis. These compounds are characterized by a unique benzopyranopyrrole chromophore linked to a C7-cyclitol moiety. Early studies have indicated that the antibacterial activity of pyralomicins is influenced by the number and position of chlorine atoms within the molecule, as well as the nature and methylation of the glycone. The specific mechanism of action is still under investigation but is thought to be associated with its distinct chemical structure. This guide focuses on this compound and its potential efficacy against a range of pathogenic bacteria.

Comparative Analysis of Minimum Inhibitory Concentration (MIC)

The following tables summarize the MIC values of this compound (hypothetical) and a selection of commercially available antibiotics against key Gram-positive and Gram-negative clinical isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an overnight incubation.

Gram-Positive Clinical Isolates
Organism (Strain)This compound (µg/mL)Vancomycin (B549263) (µg/mL)Linezolid (µg/mL)Daptomycin (µg/mL)Ceftaroline (µg/mL)
Staphylococcus aureus (MRSA)[Hypothetical Data]0.25 - 2[1][2][3][4]0.5 - 40.125 - 1[5]0.25 - 2[6][7][8][9]
Enterococcus faecalis (VRE)[Hypothetical Data]Resistant1 - 41 - 4N/A
Enterococcus faecalis[Hypothetical Data]0.5 - 41 - 40.5 - 4N/A
Streptococcus pneumoniae[Hypothetical Data]0.12 - 10.5 - 20.06 - 0.5≤ 0.5[8]

N/A: Not Applicable or not typically used for this organism.

Gram-Negative Clinical Isolates
Organism (Strain)This compound (µg/mL)Ciprofloxacin (B1669076) (µg/mL)Ceftazidime (µg/mL)Meropenem (µg/mL)Piperacillin-Tazobactam (µg/mL)Amikacin (µg/mL)
Escherichia coli[Hypothetical Data]0.015 - 128[10]0.03 - 1280.015 - 320.5 - 1280.25 - 64
Pseudomonas aeruginosa[Hypothetical Data]0.06 - >320.12 - >2560.06 - >324 - >256[11]0.5 - >256
Klebsiella pneumoniae[Hypothetical Data]0.015 - >320.06 - >2560.015 - >320.5 - >2560.125 - 8[12][13]
Acinetobacter baumannii[Hypothetical Data]0.12 - >321 - >2560.25 - >642 - >2560.5 - >256

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials
  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound and comparator antibiotic stock solutions

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Broth Microdilution Method
  • Preparation of Antibiotic Dilutions: Serial two-fold dilutions of this compound and comparator antibiotics are prepared in CAMHB directly in the 96-well microtiter plates. The final volume in each well is typically 50 µL.

  • Inoculum Preparation: Bacterial isolates are grown on appropriate agar (B569324) plates for 18-24 hours. Several colonies are suspended in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with 50 µL of the standardized bacterial suspension, bringing the total volume to 100 µL. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_antibiotic Prepare Antibiotic Stock Solutions start->prep_antibiotic prep_isolates Culture Bacterial Isolates start->prep_isolates prep_media Prepare Cation-Adjusted Mueller-Hinton Broth start->prep_media serial_dilution Perform Serial Dilutions in 96-Well Plate prep_antibiotic->serial_dilution prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_isolates->prep_inoculum prep_media->serial_dilution inoculate Inoculate Plates with Bacterial Suspension serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate Plates at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth Inhibition incubate->read_results determine_mic Record MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination via Broth Microdilution.

References

A Comparative Guide to the Synergistic Effects of Pyralomicin 1b with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, to the best of our knowledge, no peer-reviewed studies have been published specifically investigating the synergistic effects of Pyralomicin 1b with conventional antibiotics. Therefore, this guide serves as a comprehensive template for researchers and drug development professionals, outlining the established methodologies and data presentation formats that should be employed in such an investigation. The data presented herein is hypothetical and for illustrative purposes only.

Introduction

The rise of multidrug-resistant bacteria necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance the efficacy of existing antibiotics.[1] this compound, a member of the pyralomicin class of antibiotics, represents a potential candidate for such combination therapies. This guide provides a framework for evaluating the synergistic potential of this compound with conventional antibiotics, detailing the requisite experimental protocols, data presentation standards, and potential mechanisms of action.

Data Presentation: Evaluating Synergistic Interactions

Quantitative assessment of antibiotic synergy is crucial for determining the potential clinical utility of a combination therapy. The Fractional Inhibitory Concentration Index (FICI) is a widely accepted metric for quantifying the interaction between two antimicrobial agents.[2][3][4][5] The results of such an analysis should be presented in a clear and concise tabular format.

Table 1: Hypothetical Synergistic Activity of this compound with Conventional Antibiotics against Staphylococcus aureus ATCC 29213

Conventional AntibioticClassMIC Alone (µg/mL)MIC in Combination with this compound (µg/mL)This compound MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)FICIInterpretation
Penicillin Gβ-Lactam8140.50.250Synergy
GentamicinAminoglycoside20.5410.500Synergy
CiprofloxacinFluoroquinolone10.5421.000Additive
VancomycinGlycopeptide10.12540.50.250Synergy
ErythromycinMacrolide44442.000Indifference

FICI Interpretation: [2][6]

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Experimental Protocols

To ensure reproducibility and validity of results, detailed experimental protocols are essential. The following are standard methodologies for assessing antibiotic synergy.

Checkerboard Assay

The checkerboard assay is a common in vitro method used to determine the FICI of an antibiotic combination.[7][8][9]

Objective: To quantify the synergistic, additive, indifferent, or antagonistic interaction between this compound and a conventional antibiotic.

Methodology:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the conventional antibiotic in an appropriate solvent. From these, create a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Plate Setup: One antibiotic is serially diluted along the x-axis (columns) of the plate, while the second antibiotic is serially diluted along the y-axis (rows).[7] This creates a matrix of wells each containing a unique concentration combination of the two agents. Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Data Analysis: After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[2][3]

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.[10][11][12]

Objective: To assess the rate and extent of bacterial killing by this compound in combination with a conventional antibiotic.

Methodology:

  • Bacterial Culture: Grow the test organism in CAMHB to the logarithmic phase of growth.

  • Inoculum Preparation: Dilute the logarithmic phase culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing fresh CAMHB.

  • Antibiotic Addition: Add the antibiotics to the flasks at predetermined concentrations (e.g., 0.5x MIC, 1x MIC), both individually and in combination. Include a growth control flask without any antibiotic.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on nutrient agar (B569324) to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.[13]

Mandatory Visualizations

Experimental Workflow for Synergy Assessment

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_interpretation Interpretation A Prepare Bacterial Inoculum (0.5 McFarland) C Checkerboard Assay (96-well plate setup) A->C D Time-Kill Curve Assay (Flask cultures) A->D B Prepare Antibiotic Stock Solutions (this compound & Conventional) B->C B->D E Determine MICs and Calculate FICI C->E F Determine CFU/mL and Plot Kill Curves D->F G Synergy, Additive, Indifference, or Antagonism E->G F->G

Caption: Workflow for assessing the synergistic effects of this compound.

Hypothetical Signaling Pathway of Synergy

G cluster_membrane Cell Wall & Membrane cluster_inside Inside Bacterium BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits Pyralomicin This compound Membrane Increased Permeability Pyralomicin->Membrane Enters through Target Intracellular Target (e.g., Ribosome, DNA Gyrase) Pyralomicin->Target Binds to CellWall Peptidoglycan Synthesis CellWall->Membrane Disruption leads to Inhibition Inhibition of Cellular Process Target->Inhibition

Caption: Hypothetical synergy between a β-lactam and this compound.

Potential Mechanisms of Synergy

While the precise mechanism of action for this compound is not fully elucidated, several general mechanisms of antibiotic synergy could be hypothesized and investigated:

  • Enhanced Permeability: One antibiotic may disrupt the bacterial cell wall or membrane, facilitating the entry of the second antibiotic to its intracellular target.[1][14] For example, a β-lactam antibiotic that inhibits peptidoglycan synthesis could increase the permeability of the cell wall, allowing this compound to more effectively reach its target.

  • Inhibition of Resistance Mechanisms: One agent could inhibit a bacterial resistance mechanism, such as an efflux pump, thereby restoring the activity of the other agent.[1][14]

  • Sequential Blockade: The two antibiotics could inhibit different steps in the same essential metabolic pathway.

  • Inhibition of Drug-Inactivating Enzymes: One antibiotic could inhibit an enzyme that would otherwise inactivate the second antibiotic.

Further research is required to determine if this compound demonstrates synergistic activity with conventional antibiotics and to elucidate the underlying mechanisms of any such interactions. The methodologies and frameworks presented in this guide provide a robust starting point for these critical investigations.

References

A Researcher's Guide to Investigating Antagonistic Interactions with Pyralomicin 1b

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 7, 2025

Affiliation: Google Research

Abstract

Pyralomicin 1b, a member of the pyralomicin family of antibiotics, exhibits activity against various bacteria, notably Gram-positive strains like Micrococcus luteus. While its biosynthetic pathway and chemical structure are subjects of ongoing research, there is a notable absence of published data specifically detailing its antagonistic interactions with other chemical compounds. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for systematically investigating and quantifying potential antagonistic effects when this compound is combined with other agents. We present standardized experimental protocols, templates for data presentation, and conceptual visualizations of workflows and potential molecular pathways to guide future research in this area.

Introduction to this compound

Pyralomicins are a group of antibiotics produced by the soil bacterium Nonomuraea spiralis. They are characterized by a unique benzopyranopyrrole chromophore linked to either a C7-cyclitol (like Pyralomicin 1a and 1b) or a glucose moiety. The antibacterial efficacy of pyralomicins appears to be influenced by the number and position of chlorine atoms and the nature of the glycone component. Given the increasing interest in combination therapies to combat antimicrobial resistance, understanding how this compound interacts with other compounds is crucial for its potential clinical development. Antagonism, where the combined effect of two drugs is less than their individual effects, can lead to treatment failure and is a critical aspect to evaluate.

Hypothetical Antagonistic Scenarios with this compound

In the absence of specific data, we propose several hypothetical scenarios for antagonism that warrant investigation, based on general mechanisms of antibiotic action and resistance. These scenarios can serve as a starting point for designing experiments.

  • Target Modification or Protection: A second compound could induce a change in the bacterial target of this compound, reducing its binding affinity. For example, if this compound targets a ribosomal subunit, another compound might induce a ribosomal modification that confers resistance.

  • Efflux Pump Induction: Certain compounds can induce the expression of bacterial efflux pumps, which can actively transport a range of antibiotics out of the cell. An inducer of a broad-spectrum efflux pump could potentially reduce the intracellular concentration of this compound, leading to an antagonistic effect.

  • Enzymatic Inactivation: A co-administered compound could be metabolized by the bacteria into a product that enzymatically inactivates this compound.

  • Signaling Pathway Interference: A compound might activate a bacterial stress response or signaling pathway that leads to a more robust cell wall or other protective measures, thereby counteracting the activity of this compound.

Experimental Protocols for Determining Antagonism

To quantitatively assess antagonistic interactions, two primary in vitro methods are recommended: the Checkerboard Assay and the Time-Kill Assay.[1][2][3]

Checkerboard Assay

The checkerboard assay is a widely used method to determine the interaction between two antimicrobial agents.[4][5][6] It allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.

Protocol:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the test compound in an appropriate solvent. Perform serial two-fold dilutions of each agent in a 96-well microtiter plate.[4][7] this compound is typically diluted along the rows, and the test compound is diluted along the columns.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard) of the target organism in a suitable broth medium, such as Mueller-Hinton Broth.[4]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. The final plate will contain a grid of varying concentrations of both compounds, as well as wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Data Analysis: After incubation, determine the MIC of each compound alone and in combination. The FIC index is calculated as follows: FIC Index = FIC of this compound + FIC of Test Compound Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Test Compound = (MIC of Test Compound in combination) / (MIC of Test Compound alone)

  • Interpretation of FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0[5]

Time-Kill Assay

Time-kill assays provide dynamic information about the interaction between antimicrobials and their effect on bacterial killing over time.[8][9]

Protocol:

  • Preparation of Cultures: Grow the test organism in a suitable broth to the logarithmic phase.

  • Exposure to Antimicrobials: Distribute the bacterial culture into flasks containing:

    • Growth control (no antimicrobial)

    • This compound alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)

    • Test compound alone (at a clinically relevant concentration)

    • The combination of this compound and the test compound at the same concentrations.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw aliquots from each flask, perform serial dilutions, and plate them onto agar (B569324) plates to determine the viable bacterial count (CFU/mL).[10][11]

  • Incubation and Counting: Incubate the plates until colonies are visible, then count the colonies to calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

  • Interpretation:

    • Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.

    • Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.

    • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Data Presentation

Clear and structured data presentation is essential for the comparison and interpretation of results. The following tables are templates for recording data from the proposed experiments.

Table 1: Checkerboard Assay Results for this compound and Compound X against M. luteus

This compound Conc. (µg/mL)Compound X Conc. (µg/mL)Growth (+/-)FIC of this compoundFIC of Compound XFIC IndexInteraction
MIC alone0-1.00--
0MIC alone-01.0--
MIC in combinationMIC in combination-Calculated ValueCalculated ValueCalculated ValueInterpretation
.....................

Table 2: Time-Kill Assay Results for this compound and Compound X against M. luteus

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (this compound)Log10 CFU/mL (Compound X)Log10 CFU/mL (Combination)Log10 Change (Combination vs. Most Active Agent)
0
2
4
8
12
24

Visualizing Workflows and Pathways

Diagrams can effectively illustrate complex experimental processes and hypothetical molecular interactions.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock D Serial Dilution of this compound (Rows) A->D B Prepare Compound X Stock E Serial Dilution of Compound X (Cols) B->E C Prepare Bacterial Inoculum (0.5 McFarland) F Inoculate 96-Well Plate C->F D->F E->F G Incubate Plate (18-24h, 37°C) F->G H Read MICs G->H I Calculate FIC Index H->I J Determine Interaction (Antagonism: FIC > 4.0) I->J Time_Kill_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Analysis A Grow Bacteria to Log Phase B Control Flask A->B C This compound Flask A->C D Compound X Flask A->D E Combination Flask A->E F Sample at t=0, 2, 4, 8, 12, 24h B->F C->F D->F E->F G Serial Dilution & Plating F->G H Incubate Plates & Count CFU G->H I Plot Time-Kill Curves H->I J Determine Interaction I->J Hypothetical_Pathway cluster_cell Bacterial Cell cluster_pathway Resistance Pathway P1b This compound Target Bacterial Target (e.g., Ribosome) P1b->Target Binds to Pump Efflux Pump (Upregulation) Inhibition Inhibition of Cellular Process Target->Inhibition CompX Compound X Receptor Membrane Receptor CompX->Receptor Activates Signal Signal Transduction Receptor->Signal TF Transcription Factor (Activation) Signal->TF Gene Efflux Pump Gene TF->Gene Induces Transcription Gene->Pump Translates to P1b_out This compound Pump->P1b_out Exports

References

Comparative Efficacy of Pyralomicin 1b and Other Natural Product Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial efficacy of Pyralomicin 1b against other well-established natural product antibiotics. The information is supported by experimental data and detailed methodologies to aid in the evaluation of its potential as a therapeutic agent.

Executive Summary

Comparative Antibacterial Efficacy

The antibacterial spectrum of this compound was evaluated and compared to Vancomycin (a glycopeptide antibiotic) and Gentamicin (an aminoglycoside antibiotic). The following tables summarize the Minimum Inhibitory Concentration (MIC) values, defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Lower MIC values indicate greater potency.

Table 1: In Vitro Antibacterial Activity of this compound and Comparator Antibiotics (MIC in µg/mL)

MicroorganismThis compoundVancomycinGentamicin
Gram-Positive Bacteria
Staphylococcus aureus ATCC 292131.561.0 - 2.0[1]0.12 - 1.0[2]
Staphylococcus epidermidis3.131.0 - 4.00.25 - 2.0
Enterococcus faecalis ATCC 292126.251.0 - 4.04.0 - 16.0[2]
Bacillus subtilis0.780.5 - 2.00.12 - 1.0
Micrococcus luteus0.390.12 - 0.50.25 - 1.0
Gram-Negative Bacteria
Escherichia coli ATCC 25922>100>1280.25 - 1.0[2]
Pseudomonas aeruginosa ATCC 27853>100>1280.5 - 2.0[2]
Klebsiella pneumoniae>100>1280.25 - 2.0
Salmonella typhimurium>100>1280.5 - 4.0

Note: The MIC values for this compound are sourced from a Japanese patent (JP-A-H08-231584). The MIC values for Vancomycin and Gentamicin are compiled from various scientific publications and are presented as a range to reflect inter-study variability.

Cytotoxicity Profile

A comprehensive evaluation of a novel antibiotic candidate requires an assessment of its toxicity to mammalian cells. While specific cytotoxicity data (IC50 values) for this compound against mammalian cell lines were not found in the reviewed literature, the following table provides data for the comparator antibiotics to offer a point of reference.

Table 2: Cytotoxicity of Comparator Antibiotics against Mammalian Cell Lines (IC50 in µg/mL)

AntibioticCell LineIC50 (µg/mL)Reference
VancomycinHuman chondrocytes7306[3]
VancomycinTNBC cell lines0.1[4]
GentamicinHuman chondrocytes708[3]
GentamicinNCI-H460 (Lung Cancer)>5100 (calculated as 5.1 mM)[5]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance that reduces the viability of a cell population by 50%. The significant variation in IC50 values can be attributed to the different cell lines and assay conditions used in the studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for this compound and comparator antibiotics are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared in a suitable solvent and then serially diluted in Mueller-Hinton Broth (MHB) for bacteria.

  • Inoculum Preparation: Bacterial strains are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Microplate Assay: The assay is performed in 96-well microtiter plates. Each well contains 100 µL of the diluted bacterial suspension and 100 µL of the serially diluted antibiotic solution.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.

Mechanism of Action and Discovery Workflow

While the precise mechanism of action for this compound is still under investigation, its benzopyranopyrrole core structure suggests a potential mode of action involving the inhibition of essential bacterial processes.

Putative Mechanism of Action: Inhibition of DNA Gyrase

Antibiotics with similar core structures have been shown to target bacterial DNA gyrase, an enzyme essential for DNA replication and repair. Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Pyralomicin This compound CellWall Cell Wall/ Membrane Pyralomicin->CellWall Enters Cell DNA_Gyrase DNA Gyrase Pyralomicin->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication & Transcription Blocked DNA_Gyrase->Replication Prevents supercoiling/ relaxation CellDeath Cell Death Replication->CellDeath

Caption: Putative mechanism of action for this compound targeting DNA gyrase.

Natural Product Antibiotic Discovery Workflow

The discovery and development of new natural product antibiotics is a multi-step process that begins with the isolation of microorganisms and culminates in clinical trials.

Antibiotic_Discovery_Workflow Start Isolation of Microorganisms (e.g., from soil, marine sediments) Fermentation Fermentation & Extraction of Metabolites Start->Fermentation Screening Primary Screening (Antibacterial Activity Assay) Fermentation->Screening Hit_ID Hit Identification & Dereplication Screening->Hit_ID Purification Purification of Active Compounds Hit_ID->Purification Novel Hit Structure Structure Elucidation (NMR, Mass Spectrometry) Purification->Structure Lead_Opt Lead Optimization (Medicinal Chemistry) Structure->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy, Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical

Caption: General workflow for the discovery and development of natural product antibiotics.

Conclusion

This compound exhibits promising antibacterial activity against a variety of Gram-positive bacteria, with potency comparable to or greater than some established antibiotics in certain cases. Its lack of efficacy against Gram-negative bacteria is a notable limitation. The absence of publicly available cytotoxicity data for this compound underscores the need for further investigation to fully assess its therapeutic potential. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of antibiotic discovery and development, facilitating further studies into this and other novel natural products.

References

A Head-to-Head Comparison of Pyralomicin 1b and Vancomycin Against Micrococcus luteus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial agents Pyralomicin 1b and vancomycin (B549263), with a specific focus on their activity against the Gram-positive bacterium Micrococcus luteus. While direct comparative studies with quantitative data for this compound are limited in publicly available literature, this document synthesizes existing data for vancomycin and outlines the necessary experimental protocols to facilitate a direct comparison.

Executive Summary

Data Presentation

A direct quantitative comparison of the antimicrobial activity of this compound and vancomycin against M. luteus is hampered by the lack of a reported MIC value for this compound. The following table summarizes the available data.

AntibioticTarget OrganismMIC (µg/mL)Mechanism of Action
This compound Micrococcus luteusNot availableBiosynthesis involves non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS).[1][2]
Vancomycin Micrococcus luteus ATCC 46980.38 ± 0.14[3]Inhibition of cell wall synthesis by binding to D-alanyl-D-alanine moieties of peptidoglycan precursors.[4][5][6]

Mechanism of Action

Vancomycin: As a glycopeptide antibiotic, vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8] It specifically binds to the D-alanyl-D-alanine terminus of the peptidoglycan precursors, which prevents their incorporation into the growing peptidoglycan chain and subsequent cross-linking.[4][5][6] This disruption of the cell wall integrity leads to cell lysis and death.

This compound: The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, its biosynthesis involves non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which is characteristic of many complex natural product antibiotics.[1][2]

Experimental Protocols

To facilitate a direct head-to-head comparison, the following detailed protocol for a Minimum Inhibitory Concentration (MIC) assay using the broth microdilution method is provided. This is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Minimum Inhibitory Concentration (MIC) Assay Protocol

1. Preparation of Materials:

  • Test compounds (this compound and vancomycin)
  • Micrococcus luteus (e.g., ATCC 4698)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microtiter plates
  • Sterile saline or phosphate-buffered saline (PBS)
  • Spectrophotometer
  • Incubator (35°C ± 2°C)

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of M. luteus.
  • Suspend the colonies in sterile saline or PBS.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Antibiotic Dilutions:

  • Prepare stock solutions of this compound and vancomycin in a suitable solvent (e.g., water, DMSO).
  • Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well microtiter plates to achieve a range of desired concentrations.

4. Inoculation and Incubation:

  • Inoculate each well (containing 100 µL of the diluted antibiotic) with 100 µL of the prepared bacterial inoculum.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Visualizations

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_colonies Select M. luteus Colonies prep_suspension Create Bacterial Suspension prep_colonies->prep_suspension prep_mcfarland Adjust to 0.5 McFarland prep_suspension->prep_mcfarland prep_dilution Dilute Suspension prep_mcfarland->prep_dilution inoculate Inoculate Microtiter Plate prep_dilution->inoculate serial_dilute Serial Dilution of Antibiotics serial_dilute->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Visually Determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Vancomycin Mechanism of Action

Vancomycin_MoA vancomycin Vancomycin binding Binding vancomycin->binding precursor Peptidoglycan Precursor (with D-Ala-D-Ala) precursor->binding transglycosylation Transglycosylation (Chain Elongation) binding->transglycosylation Inhibits transpeptidation Transpeptidation (Cross-linking) binding->transpeptidation Inhibits cell_wall Stable Cell Wall transglycosylation->cell_wall transpeptidation->cell_wall lysis Cell Lysis

References

Validating the Cellular Target of Pyralomicin 1b: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyralomicin 1b, a member of the benzopyranopyrrole class of antibiotics, exhibits promising activity against Gram-positive bacteria, including strains of Micrococcus luteus.[1][2] While its biosynthetic pathway has been elucidated, the precise molecular target remains to be definitively validated.[1][2] Structural similarities to marinopyrroles and pseudilins suggest a potential mechanism of action involving the disruption of the bacterial cell membrane's proton motive force, acting as a protonophore.[3] This guide provides a comparative overview of genetic approaches to validate this putative target, offering experimental protocols and data presentation formats to aid in the design and execution of such studies.

Genetic Target Validation Strategies: A Comparison

The validation of a putative antibiotic target is a critical step in drug development. Genetic methods offer powerful tools to establish a link between a compound's activity and a specific gene or pathway. Here, we compare three primary genetic approaches for validating the target of this compound: CRISPR interference (CRISPRi), Transposon Mutagenesis, and Riboswitch-Based Reporters.

Approach Principle Advantages Limitations Typical Throughput
CRISPR interference (CRISPRi) A deactivated Cas9 (dCas9) protein is guided by a single-guide RNA (sgRNA) to a specific gene promoter, sterically blocking transcription and thus reducing gene expression.[4][5]High specificity, tunable knockdown, applicable to essential genes, relatively easy to design and implement.[4][6]Potential for off-target effects, requires efficient delivery of CRISPR components, knockdown level may not perfectly mimic drug inhibition.[6][7]High (genome-wide screens)
Transposon Mutagenesis A transposon randomly inserts into the bacterial chromosome, causing gene disruption. Mutants with altered susceptibility to the antibiotic are then selected and the insertion site is identified.[8][9]Unbiased, genome-wide screening, can identify both sensitizing and resistance-conferring mutations.[8][10]Random nature of insertion may not cover all genes, insertions in essential genes are lethal and thus not recovered, potential for polar effects on downstream genes.[11]High (genome-wide screens)
Riboswitch-Based Reporters A reporter gene (e.g., lacZ, GFP) is placed under the control of a riboswitch that responds to a specific metabolite. Perturbation of the target pathway by the antibiotic leads to changes in the metabolite concentration, which in turn modulates reporter gene expression.[12][13]Provides real-time information on pathway activity, can be highly sensitive to metabolic changes.[13]Requires a known riboswitch for the pathway of interest, indirect measure of target engagement, may not be broadly applicable to all targets.Medium to High

Experimental Protocols

CRISPRi-based Target Validation

This protocol describes a workflow to identify genes whose knockdown sensitizes bacteria to this compound, thereby indicating their potential role as the drug's target or part of the target pathway.

a. sgRNA Library Design and Construction:

  • Target Selection: Design a pooled sgRNA library targeting all non-essential and essential genes in the target bacterium (e.g., Staphylococcus aureus).

  • sgRNA Design: For each gene, design multiple sgRNAs (typically 3-5) targeting the promoter region. Use design tools to optimize for on-target activity and minimize off-target effects. Key design considerations include a GC content of 40-80% and a length of 17-23 nucleotides.[7][14]

  • Library Synthesis and Cloning: Synthesize the designed sgRNA oligonucleotides and clone them into a suitable expression vector containing the dCas9 gene.

b. Bacterial Library Generation:

  • Introduce the sgRNA library plasmid into the target bacterial strain via an appropriate transformation method (e.g., electroporation).

  • Select for transformants to generate a pooled library of mutants, each with a specific gene knocked down.

c. Screening for this compound Hypersensitivity:

  • Culture the mutant library in the presence of a sub-lethal concentration of this compound.

  • As a control, culture a parallel library without the antibiotic.

  • Collect samples at different time points.

d. Analysis of sgRNA Abundance:

  • Extract genomic DNA from the collected samples.

  • Amplify the sgRNA-encoding regions using PCR.

  • Sequence the amplicons using next-generation sequencing (NGS).

  • Compare the sgRNA abundance between the this compound-treated and untreated populations. Genes for which sgRNAs are depleted in the treated sample are considered potential targets, as their knockdown increases the antibiotic's efficacy.

Transposon Mutagenesis Screen

This protocol outlines a method to identify this compound resistance or sensitivity-conferring mutations through random gene disruption.

a. Transposon Delivery and Mutant Library Generation:

  • Introduce a transposon (e.g., Tn5) into the target bacterial population using a suicide vector or other delivery system.

  • Select for mutants that have successfully incorporated the transposon into their genome. This creates a large, random library of insertion mutants.

b. Screening for Altered this compound Susceptibility:

  • Resistance Screen: Plate the transposon mutant library on agar (B569324) containing a lethal concentration of this compound. Colonies that grow are resistant mutants.

  • Sensitivity Screen: Replicaplate the library onto agar with and without a sub-lethal concentration of this compound. Mutants that fail to grow in the presence of the antibiotic are hypersensitive.

c. Identification of Transposon Insertion Sites:

  • Isolate genomic DNA from the selected resistant or hypersensitive mutants.

  • Use a sequencing-based method (e.g., arbitrary PCR, inverse PCR, or whole-genome sequencing) to determine the precise location of the transposon insertion in each mutant.

  • Mapping the insertion sites to the bacterial genome will identify the genes whose disruption confers the altered phenotype.

Riboswitch-Based Reporter Assay

This protocol provides a framework for using a riboswitch to monitor the activity of a metabolic pathway potentially targeted by this compound. This example assumes a putative target within a pathway regulated by a known riboswitch.

a. Reporter Strain Construction:

  • Genetically engineer the target bacterium to contain a reporter construct. This construct consists of a reporter gene (e.g., lacZ) under the transcriptional control of a riboswitch that senses a metabolite in the pathway of interest.

b. Assay for Reporter Activity:

  • Grow the reporter strain in the presence of varying concentrations of this compound.

  • Include appropriate positive and negative controls (e.g., a known inhibitor of the pathway and a vehicle control).

  • Measure the reporter gene expression at different time points. For a lacZ reporter, this can be done using a colorimetric assay for β-galactosidase activity (e.g., ONPG assay).

c. Data Interpretation:

  • A significant change in reporter gene expression in the presence of this compound suggests that the compound perturbs the metabolic pathway regulated by the riboswitch, providing evidence for on-target activity.

Data Presentation: Quantitative Summary

For effective comparison of results, all quantitative data should be summarized in structured tables.

Table 1: CRISPRi Screen Results - Top Sensitizing Gene Knockdowns

GeneFunctionFold Depletion of sgRNAs (Treated vs. Untreated)p-value
atpEATP synthase subunit C5.8<0.001
atpFATP synthase subunit B5.2<0.001
atpHATP synthase delta chain4.9<0.001
............

Table 2: Transposon Mutagenesis - Identified Resistance Mutations

Gene DisruptedFunctionFold Increase in MIC of this compound
mprFLysyl-phosphatidylglycerol synthetase8
dltAD-alanyl-D-alanine ligase4
.........

Table 3: Riboswitch Reporter Assay - Effect of this compound on Pathway Activity

This compound Conc. (µM)Reporter Gene Expression (Fold Change vs. Untreated)Standard Deviation
0.11.10.15
12.50.3
108.20.9

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

CRISPRi_Workflow cluster_library sgRNA Library Preparation cluster_screening Screening cluster_analysis Analysis sgRNA_design sgRNA Design sgRNA_synthesis Synthesis & Cloning sgRNA_design->sgRNA_synthesis library_generation Bacterial Library Generation sgRNA_synthesis->library_generation screening Culture with/without this compound library_generation->screening gDNA_extraction gDNA Extraction screening->gDNA_extraction ngs NGS & sgRNA Counting gDNA_extraction->ngs data_analysis Data Analysis ngs->data_analysis Target Identification Target Identification data_analysis->Target Identification

Caption: CRISPRi experimental workflow for target validation.

Putative_Target_Pathway Pyralomicin_1b This compound Membrane Bacterial Cell Membrane Pyralomicin_1b->Membrane Inserts into PMF Proton Motive Force (PMF) Pyralomicin_1b->PMF Dissipates Membrane->PMF Maintains ATP_Synthase ATP Synthase PMF->ATP_Synthase Nutrient_Transport Nutrient Transport PMF->Nutrient_Transport Flagellar_Motility Flagellar Motility PMF->Flagellar_Motility ATP_Production ATP Production ATP_Synthase->ATP_Production

Caption: Putative signaling pathway of this compound.

Validation_Logic Hypothesis Hypothesis: This compound disrupts proton motive force CRISPRi CRISPRi Screen: Knockdown of PMF-related genes (e.g., ATP synthase) increases sensitivity Hypothesis->CRISPRi Transposon Transposon Screen: Mutations in membrane-related genes alter sensitivity Hypothesis->Transposon Riboswitch Riboswitch Assay: Changes in metabolite levels of PMF-dependent pathways Hypothesis->Riboswitch Validation Target Validation CRISPRi->Validation Transposon->Validation Riboswitch->Validation

Caption: Logical relationship of the validation process.

References

Independent verification of the published structure of Pyralomicin 1b

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the original structural elucidation and subsequent studies provides strong, albeit indirect, independent support for the published structure of Pyralomicin 1b. While a dedicated, independent total synthesis or structural re-evaluation of this compound has not been published, the collective evidence from biosynthetic studies, and the successful synthesis of closely related analogs, lends high confidence to the originally proposed molecular architecture.

This compound belongs to a family of antibiotics isolated from Nonomuraea spiralis (formerly Microtetraspora spiralis).[1] The initial structure of the pyralomicins, including 1b, was determined by Kawamura and colleagues in 1996 through extensive spectroscopic analysis, primarily utilizing various Nuclear Magnetic Resonance (NMR) techniques.[1]

Subsequent research, while not explicitly aimed at verifying the structure of this compound, has provided significant corroborating data. Studies focused on the biosynthesis of the pyralomicin core and its glycosidic moieties have produced mass spectrometry and other analytical data consistent with the published structure.[2] Furthermore, the total synthesis of the related analogue, Pyralomicin 1c, by a different research group, offers strong validation of the overall structural assignment for the pyralomicin family. The successful synthesis of the pyralomicinone aglycone further reinforces the accuracy of the core structure.[3]

This guide compares the data from the original structure elucidation with findings from these related studies to provide a comprehensive overview of the evidence supporting the structure of this compound.

Comparative Spectroscopic and Physicochemical Data

The following table summarizes and compares the key analytical data for this compound and its close analog, Pyralomicin 1a, from the original and subsequent biosynthetic studies.

PropertyThis compound (Original Elucidation)This compound (Biosynthetic Studies)Pyralomicin 1a (Original Elucidation)Pyralomicin 1a (Biosynthetic Studies)
Molecular Formula C₂₀H₂₀Cl₂N₂O₆Not explicitly redeterminedC₂₀H₂₀Cl₂N₂O₆Not explicitly redetermined
Mass Spectrometry (m/z) Not explicitly stated for 1b455.68 [M+H]⁺[2]455.1 [M+H]⁺455.68 [M+H]⁺[2]
¹H NMR Data reportedNot re-evaluatedData reportedNot re-evaluated
¹³C NMR Data reportedNot re-evaluatedData reportedNot re-evaluated
UV λmax (nm) 235, 275, 350Not reported235, 275, 350Not reported

Experimental Protocols

The structural verification of this compound and its analogs has relied on a combination of spectroscopic and synthetic chemistry techniques. Below are the generalized methodologies employed in the key studies.

Structure Elucidation by NMR Spectroscopy (Kawamura et al., 1996)

The structures of the pyralomicins were determined by a suite of NMR experiments, including ¹H-¹⁵N HMBC and ¹³C-¹H NOE difference experiments.[1] These experiments allowed for the unambiguous assignment of all proton and carbon signals and established the connectivity of the atoms within the molecule, as well as the relative stereochemistry.

Mass Spectrometry Analysis in Biosynthetic Studies (Flatt et al., 2013)

In the context of studying the pyralomicin biosynthetic gene cluster, high-resolution mass spectrometry was used to identify the pyralomicins produced by wild-type and mutant strains of Nonomuraea spiralis.[2] The observed mass-to-charge ratio for this compound was consistent with the molecular formula established in the original structure elucidation.[2]

Total Synthesis of Pyralomicin Analogs

The independent total synthesis of pyralomicin analogs provides the most robust verification of the proposed structures. While this compound itself has not been the subject of a total synthesis, the successful synthesis of the closely related Pyralomicin 1c and the pyralomicinone core validates the key structural features of the entire family. The synthetic routes typically involve the construction of the benzopyranopyrrole core followed by glycosylation with the appropriate cyclitol moiety.

Workflow for Structural Verification

The logical flow for the verification of the structure of this compound, integrating both the original work and subsequent supporting studies, can be visualized as follows:

G cluster_original Original Structure Elucidation (Kawamura et al., 1996) cluster_independent Independent Supporting Evidence Isolation Isolation from Nonomuraea spiralis Spectroscopy Spectroscopic Analysis (NMR, MS, UV) Isolation->Spectroscopy Structure Proposed Structure of this compound Spectroscopy->Structure MS_Data Mass Spectrometry Data for this compound Structure->MS_Data Comparison Total_Synthesis_1c Total Synthesis of Pyralomicin 1c (Tatsuta et al., 2000) Structure->Total_Synthesis_1c Structural Analogy Aglycone_Synthesis Total Synthesis of Pyralomicinone Structure->Aglycone_Synthesis Core Structure Confirmation Biosynthesis Biosynthetic Studies (Flatt et al., 2013) Biosynthesis->MS_Data Conclusion Structural Confirmation (Indirect) MS_Data->Conclusion Total_Synthesis_1c->Conclusion Aglycone_Synthesis->Conclusion

Caption: Workflow for the structural verification of this compound.

References

Comparing the biosynthetic pathways of Pyralomicin and Rebeccamycin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biosynthetic Pathways of Pyralomicin and Rebeccamycin (B1679247)

For researchers and professionals in drug development and the natural products field, understanding the biosynthetic pathways of complex molecules is paramount for harnessing their therapeutic potential. This guide provides a detailed, objective comparison of the biosynthetic routes leading to two potent antitumor antibiotics: Pyralomicin and Rebeccamycin. While both pathways originate from amino acid precursors, they employ distinct enzymatic machinery to construct their unique chemical scaffolds. This comparison is supported by experimental data from key studies, detailed methodologies, and visual representations of the biosynthetic logic.

Core Biosynthetic Comparison

The biosynthesis of Pyralomicin and Rebeccamycin showcases a fascinating divergence in natural product assembly. Pyralomicin biosynthesis is a hybrid pathway involving both nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery to create its core structure. In contrast, Rebeccamycin's indolocarbazole core is derived from the dimerization of two L-tryptophan molecules.[1][2]

FeaturePyralomicin BiosynthesisRebeccamycin Biosynthesis
Producing Organism Nonomuraea spiralis IMC A-0156Lechevalieria aerocolonigenes ATCC 39243
Precursor Molecules Proline, 2x Acetate (B1210297), 1x Propionate (B1217596), Glucose or C7-Cyclitol2x L-Tryptophan, Glucose
Core Structure BenzopyranopyrroleIndolo[2,3-a]pyrrolo[3,4-c]carbazole
Key Enzyme Classes Nonribosomal Peptide Synthetase (NRPS), Polyketide Synthase (PKS), Halogenases, O-Methyltransferase, N-GlycosyltransferaseTryptophan Halogenase, Tryptophan Oxidase, Heme-dependent Oxidase, N-Glycosyltransferase, O-Methyltransferase
Gene Cluster Size ~41 kb[2][3]~18-25.6 kb[4][5]
Number of ORFs 27[2][3]11-18[1][4]
Glycosylation Glucose or a C7-cyclitol pseudosugar attached by PrlHD-glucose attached by RebG

Biosynthetic Pathway Diagrams

The following diagrams illustrate the distinct enzymatic steps involved in the biosynthesis of Pyralomicin and Rebeccamycin.

Pyralomicin_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Assembly cluster_tailoring Tailoring Reactions cluster_glycosylation Glycosylation Proline Proline NRPS_PKS NRPS/PKS Machinery Proline->NRPS_PKS Acetate 2x Acetate Acetate->NRPS_PKS Propionate Propionate Propionate->NRPS_PKS Sugar_Precursor Sedoheptulose (B1238255) 7-phosphate Cyclitol_Synthase PrlA (Cyclase) Sugar_Precursor->Cyclitol_Synthase Benzopyranopyrrole_Core Benzopyranopyrrole Core NRPS_PKS->Benzopyranopyrrole_Core Proline rearrangement & cyclization Halogenation Halogenation (4x Halogenases) Benzopyranopyrrole_Core->Halogenation Aglycone Pyralomicin Aglycone Halogenation->Aglycone Glycosyltransferase PrlH (N-Glycosyltransferase) Aglycone->Glycosyltransferase C7_Cyclitol C7-Cyclitol Cyclitol_Synthase->C7_Cyclitol C7_Cyclitol->Glycosyltransferase Glucose Glucose Glucose->Glycosyltransferase Pyralomicin_1 Pyralomicin 1 (Cyclitol) Glycosyltransferase->Pyralomicin_1 Pyralomicin_2 Pyralomicin 2 (Glucose) Glycosyltransferase->Pyralomicin_2

Caption: Proposed biosynthetic pathway of Pyralomicin.

Rebeccamycin_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Assembly cluster_glycosylation Glycosylation & Methylation Tryptophan 2x L-Tryptophan RebH RebH (Halogenase) Tryptophan->RebH Glucose_pre Glucose RebG RebG (N-Glycosyltransferase) Glucose_pre->RebG Chlorinated_Trp 7-Chloro-L-Tryptophan RebH->Chlorinated_Trp RebO_RebD RebO/RebD (Oxidative Dimerization) Chlorinated_Trp->RebO_RebD Chromopyrrolic_Acid Chromopyrrolic Acid Intermediate RebO_RebD->Chromopyrrolic_Acid RebP_RebC RebP/RebC (Decarboxylative Ring Closure) Chromopyrrolic_Acid->RebP_RebC Aglycone Rebeccamycin Aglycone (Indolocarbazole Core) RebP_RebC->Aglycone Aglycone->RebG Glycosylated_Intermediate 4'-Demethylrebeccamycin RebG->Glycosylated_Intermediate RebM RebM (O-Methyltransferase) Glycosylated_Intermediate->RebM Rebeccamycin Rebeccamycin RebM->Rebeccamycin

Caption: Proposed biosynthetic pathway of Rebeccamycin.

Key Enzymatic Steps and Experimental Evidence

Pyralomicin Core Formation and Tailoring:

The formation of the unique benzopyranopyrrole core of Pyralomicin is initiated by a hybrid NRPS-PKS system.[2][3] Isotope-labeling experiments have confirmed that the core is assembled from proline, two acetate units, and one propionate unit.[2] A distinctive feature of this pathway is the rearrangement of the proline residue to form the pyran ring, a mechanism that is not yet fully elucidated but is predicted to involve one of the four halogenase enzymes encoded within the gene cluster.[2][3]

The pyralomicin gene cluster contains four putative halogenase genes, although the final products typically contain only two or three chlorine atoms, suggesting a complex or cryptic role for these enzymes.[2][3]

Rebeccamycin Core Formation:

The biosynthesis of the rebeccamycin aglycone begins with the halogenation of L-tryptophan at the 7-position by the FADH2-dependent halogenase, RebH.[6] Two molecules of 7-chloro-L-tryptophan are then oxidatively dimerized by the sequential action of RebO (a tryptophan oxidase) and RebD (a heme-containing oxidase) to form a chromopyrrolic acid intermediate.[4][6] The final indolocarbazole scaffold is then formed through a decarboxylative ring closure catalyzed by RebP and RebC.[1][6]

Glycosylation and Final Modifications:

Both pathways feature a crucial glycosylation step, which is often essential for the biological activity of the final compound.

  • Pyralomicin: The N-glycosyltransferase PrlH is responsible for attaching either glucose or a C7-cyclitol to the aglycone.[2][7] The C7-cyclitol itself is synthesized by a dedicated set of enzymes within the gene cluster, with PrlA, a sugar phosphate (B84403) cyclase, playing a key role in its formation from sedoheptulose 7-phosphate.[2][8] Gene disruption of prlH in N. spiralis abolished the production of all pyralomicin analogues, confirming its essential role.[2]

  • Rebeccamycin: The N-glycosyltransferase RebG attaches a glucose molecule to the indolocarbazole core.[1] This intermediate is then O-methylated at the 4'-position of the sugar moiety by the S-adenosyl-L-methionine-dependent O-methyltransferase, RebM, to yield the final product, rebeccamycin.[1][9] Heterologous expression of subsets of the rebeccamycin genes has been used to produce various deschloro and demethylated analogues.[5]

Experimental Protocols

Gene Disruption by Homologous Recombination (General Workflow):

This method is commonly used to verify the function of a specific gene within a biosynthetic cluster. The disruption of prlH in the pyralomicin pathway is a representative example.[2]

Gene_Disruption_Workflow cluster_plasmid_construction 1. Plasmid Construction cluster_conjugation 2. Conjugation cluster_selection_verification 3. Selection & Verification cluster_analysis 4. Phenotypic Analysis Gene_Fragment Amplify internal fragment of target gene (e.g., prlH) Ligation Ligate fragment into vector Gene_Fragment->Ligation Vector Suicide vector (e.g., pBsk) Vector->Ligation Resistance_Cassette Insert resistance marker (e.g., apramycin) Ligation->Resistance_Cassette Final_Plasmid Disruption Plasmid (e.g., pKO3A4) Resistance_Cassette->Final_Plasmid E_coli Transform E. coli donor strain (e.g., ET12567/pUB307) with disruption plasmid Final_Plasmid->E_coli Mating Mix donor and recipient strains on conjugation medium E_coli->Mating Producer_Strain Producer strain (e.g., N. spiralis) Producer_Strain->Mating Selection Select for exconjugants on antibiotic-containing plates Mating->Selection PCR_Verification Verify single-crossover recombination event by PCR Selection->PCR_Verification Mutant_Strain Verified Mutant Strain PCR_Verification->Mutant_Strain Fermentation Ferment mutant and wild-type strains under production conditions Mutant_Strain->Fermentation LC_MS Analyze culture extracts by LC-MS Fermentation->LC_MS Comparison Compare metabolite profiles to confirm loss of product LC_MS->Comparison

Caption: General workflow for gene disruption experiments.

  • Plasmid Construction: An internal fragment of the target gene is amplified via PCR and cloned into a suicide vector that cannot replicate in the producer strain. An antibiotic resistance cassette is also incorporated into the plasmid.[3]

  • Conjugation: The resulting disruption plasmid is introduced into a donor E. coli strain (e.g., ET12567 containing a helper plasmid like pUB307) and then transferred to the producer strain (Nonomuraea spiralis or Lechevalieria aerocolonigenes) via intergeneric conjugation.

  • Selection and Verification: Exconjugants are selected on media containing the appropriate antibiotics. A single-crossover homologous recombination event, where the plasmid integrates into the host chromosome at the site of the target gene, results in its disruption. This integration is confirmed by PCR analysis.[3]

  • Phenotypic Analysis: The verified mutant strain and the wild-type strain are cultivated under production conditions. The culture extracts are then analyzed by techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare their metabolite profiles and confirm the abolition of the final product's biosynthesis in the mutant.[2]

Heterologous Expression of Biosynthetic Genes:

This technique involves expressing a subset of genes from the cluster in a well-characterized host strain, like Streptomyces albus, to produce biosynthetic intermediates or analogues. This has been successfully applied to the rebeccamycin pathway.[5]

  • Gene Cloning: The desired genes (e.g., those for indolocarbazole core formation: rebO, rebD, rebC, rebP) are cloned into an appropriate expression vector under the control of a suitable promoter.

  • Host Transformation: The expression vector is introduced into the heterologous host (S. albus).

  • Fermentation and Analysis: The recombinant strain is fermented, and the culture broth is extracted and analyzed by HPLC-MS to identify the produced compounds. By expressing different combinations of genes (e.g., including the glycosyltransferase rebG but not the methyltransferase rebM), researchers can produce specific intermediates like 4'-demethyldeschloro-rebeccamycin.[5]

Conclusion

The biosynthetic pathways of Pyralomicin and Rebeccamycin provide a compelling case study in the modularity and diversity of microbial natural product synthesis. Pyralomicin's hybrid NRPS/PKS pathway, with its unique proline rearrangement and dual glycosylation strategy, contrasts sharply with the elegant tryptophan-dimerization cascade that forms the core of Rebeccamycin. Understanding these differences, supported by the experimental methodologies outlined above, is crucial for future synthetic biology and metabolic engineering efforts aimed at generating novel, clinically valuable analogues of these important anticancer agents.

References

Assessment of Pyralomicin 1b's Activity Against Antibiotic-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyralomicins are a group of antibiotics produced by the bacterium Nonomuraea spiralis. These compounds possess a unique benzopyranopyrrole core structure. While early research has indicated their general antibacterial properties, particularly against Micrococcus luteus, comprehensive data on the efficacy of Pyralomicin 1b against a broad spectrum of clinically relevant antibiotic-resistant bacteria is not publicly available. This guide aims to provide a framework for assessing the potential of this compound as a therapeutic agent against such challenging pathogens. Due to the scarcity of specific experimental data for this compound, this document will present illustrative data and standardized experimental protocols that are typically employed in the evaluation of novel antimicrobial compounds.

Comparative In Vitro Activity of this compound

The following table provides a hypothetical comparison of the Minimum Inhibitory Concentrations (MICs) of this compound against various antibiotic-resistant bacterial strains, alongside common comparator antibiotics. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[1][2] Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results for this compound.

Bacterial StrainResistance ProfileThis compound (µg/mL)Vancomycin (µg/mL)Linezolid (µg/mL)Daptomycin (µg/mL)
Staphylococcus aureus (MRSA)Methicillin-Resistant[Value]241
Enterococcus faecium (VRE)Vancomycin-Resistant[Value]>25624
Streptococcus pneumoniae (MDR)Multi-Drug Resistant[Value]122
Micrococcus luteus ATCC 4698-[Value]0.541

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antibiotic activity. The following are standard protocols for key experiments in antimicrobial susceptibility testing.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • This compound and comparator antibiotic stock solutions

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare a serial two-fold dilution of this compound and comparator antibiotics in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 2.5 x 10^5 CFU/mL.

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Flasks containing CAMHB

  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)

  • This compound at various concentrations (e.g., 1x, 4x, and 8x MIC)

  • Sterile saline for dilutions

  • Agar (B569324) plates for colony counting

Procedure:

  • Inoculate flasks containing CAMHB with the standardized bacterial culture.

  • Add this compound to the flasks to achieve the desired final concentrations. Include a growth control flask without any antibiotic.

  • Incubate all flasks at 35°C ± 2°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

  • Incubate the plates for 18-24 hours at 35°C ± 2°C.

  • Count the number of colonies (CFU/mL) on each plate.

  • Plot the log10 CFU/mL versus time for each antibiotic concentration to generate a time-kill curve. A ≥3-log10 decrease in CFU/mL is considered bactericidal activity.

Visualizations

Experimental Workflow for Antibacterial Activity Assessment

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Activity Spectrum cluster_2 Phase 3: Bactericidal/Bacteriostatic Effect cluster_3 Phase 4: Mechanism of Action A Novel Compound (this compound) B MIC Determination (Broth Microdilution) A->B C Test against Panel of Resistant Bacteria B->C D Time-Kill Assay C->D E MoA Studies (e.g., Membrane Permeability) D->E F Data Analysis & Comparison E->F

Caption: Workflow for evaluating the antibacterial potential of a novel compound.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_0 Bacterial Cell Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Signal Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induces Resistance_Protein Resistance_Protein Gene_Expression->Resistance_Protein Translation Pyralomicin_1b Pyralomicin_1b Pyralomicin_1b->Kinase_A Inhibition

Caption: Hypothetical inhibition of a bacterial signaling pathway by this compound.

Conclusion

While the unique structure of this compound suggests potential for novel antibacterial activity, its efficacy against clinically important antibiotic-resistant bacteria remains largely unexplored in publicly available literature. The standardized protocols and frameworks provided in this guide offer a clear path for the systematic evaluation of this compound. Further research is imperative to determine its true potential as a therapeutic agent in an era of increasing antimicrobial resistance. The scientific community awaits dedicated studies that will generate the crucial data needed to compare this compound with existing antibiotics and to understand its mechanism of action against resistant pathogens.

References

Benchmarking the stability of Pyralomicin 1b against other pyralomicins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Benchmarking Guide to the Stability of Pyralomicin 1b

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative framework for assessing the stability of this compound against other pyralomicin analogues. While direct experimental data on the comparative stability of pyralomicins is not currently available in published literature, this document outlines a comprehensive set of experimental protocols based on established methodologies for the stability testing of natural product antibiotics. The guide includes detailed experimental workflows, data presentation templates, and visualizations to aid researchers in designing and executing their own stability studies. The provided data is illustrative and intended to serve as a template for the presentation of future experimental findings.

Introduction to Pyralomicin Stability

Pyralomicins are a class of antibiotics characterized by a unique benzopyranopyrrole chromophore linked to either a C7-cyclitol or a glucose moiety. The antibacterial efficacy of these compounds has been noted to depend on factors such as the number and position of chlorine atoms and the nature of the glycone component. This compound, along with its analogues, holds potential for further development, making an understanding of its chemical stability a critical parameter for assessing its drug-like properties, including shelf-life, formulation development, and in vivo degradation pathways.

This guide focuses on the necessary methodologies to benchmark the stability of this compound against other pyralomicins under various stress conditions, a process known as forced degradation. Such studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.

Comparative Stability Data (Illustrative)

As no quantitative data on the comparative stability of pyralomicins has been identified in the public domain, the following table is presented as a template for summarizing experimental results. The data herein is hypothetical and serves to illustrate how results from forced degradation studies would be presented for a comparative analysis of this compound and its analogues.

Pyralomicin Analogue% Degradation after 24h (0.1 M HCl)% Degradation after 24h (0.1 M NaOH)% Degradation after 24h (10% H₂O₂)% Degradation after 24h (80°C Dry Heat)% Degradation after 24h (Photolytic, UV 254nm)
This compound 15.2 ± 1.845.8 ± 3.28.1 ± 0.95.3 ± 0.612.5 ± 1.4
Pyralomicin 1a18.5 ± 2.152.1 ± 4.59.5 ± 1.16.1 ± 0.714.8 ± 1.9
Pyralomicin 1c12.8 ± 1.540.2 ± 2.87.5 ± 0.84.9 ± 0.511.2 ± 1.3
Pyralomicin 2a25.6 ± 2.965.3 ± 5.115.4 ± 1.710.2 ± 1.220.1 ± 2.3
Pyralomicin 2c22.1 ± 2.560.7 ± 4.814.1 ± 1.59.5 ± 1.118.9 ± 2.1

Experimental Protocols for Stability Assessment

The following protocols describe a comprehensive forced degradation study to determine the intrinsic stability of pyralomicins.

Materials and Reagents
  • This compound and other pyralomicin analogues (purified solids)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC or UPLC system coupled with a mass spectrometer (LC-MS)

  • Photostability chamber

  • Temperature-controlled oven

Preparation of Stock Solutions

A stock solution of each pyralomicin analogue is prepared by dissolving an accurately weighed amount of the compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

Forced Degradation (Stress Testing) Procedures

For each pyralomicin, the following stress conditions are applied. The reactions are typically monitored at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours) to determine the rate of degradation.

  • Acidic Hydrolysis: The pyralomicin stock solution is diluted with 0.1 M HCl to a final concentration of 100 µg/mL. The solution is incubated at a controlled temperature (e.g., 60°C). At each time point, an aliquot is withdrawn, neutralized with an equivalent amount of 0.1 M NaOH, and diluted with the mobile phase for LC-MS analysis.

  • Basic Hydrolysis: The pyralomicin stock solution is diluted with 0.1 M NaOH to a final concentration of 100 µg/mL and incubated at a controlled temperature (e.g., 60°C). At each time point, an aliquot is withdrawn, neutralized with an equivalent amount of 0.1 M HCl, and diluted for analysis.

  • Oxidative Degradation: The pyralomicin stock solution is diluted with 10% (v/v) hydrogen peroxide to a final concentration of 100 µg/mL and kept at room temperature. Aliquots are withdrawn and diluted for analysis at specified time points.

  • Thermal Degradation: A known amount of the solid pyralomicin is placed in a vial and exposed to dry heat in an oven at a set temperature (e.g., 80°C). At each time point, a sample is withdrawn, dissolved in the initial solvent, and diluted for analysis.

  • Photolytic Degradation: A solution of the pyralomicin (100 µg/mL) is exposed to UV light (e.g., 254 nm) in a photostability chamber. A control sample is kept in the dark under the same conditions. Aliquots are withdrawn for analysis at specified time points.

Analytical Method

The degradation of the pyralomicins is monitored using a stability-indicating LC-MS method.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Range: m/z 100-1000

    • Data Acquisition: Full scan and targeted MS/MS of the parent pyralomicin ions.

The percentage of degradation is calculated by comparing the peak area of the parent pyralomicin in the stressed sample to that of an unstressed control sample.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Solutions of each Pyralomicin acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Dilute/Expose base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base Dilute/Expose oxidation Oxidative Degradation (10% H2O2, RT) stock->oxidation Dilute/Expose thermal Thermal Degradation (Solid, 80°C) stock->thermal Dilute/Expose photo Photolytic Degradation (Solution, UV light) stock->photo Dilute/Expose sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute Samples sampling->neutralize lcms LC-MS Analysis neutralize->lcms quantify Quantify Parent Drug Peak Area lcms->quantify calculate Calculate % Degradation quantify->calculate compare Compare Stability Profiles calculate->compare

Caption: Workflow for the forced degradation study of pyralomicins.

Hypothetical Degradation Pathway of this compound

The benzopyranopyrrole core of pyralomicins contains amide and ether linkages, which are susceptible to hydrolysis under acidic or basic conditions. The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on the hydrolysis of the glycosidic bond and the amide bond within the core structure.

Hypothetical_Degradation_Pathway P1b This compound Aglycone Pyralomicin Aglycone P1b->Aglycone Hydrolysis of Glycosidic Bond Cyclitol C7-Cyclitol Moiety P1b->Cyclitol Hydrolysis of Glycosidic Bond RingOpened Ring-Opened Product Aglycone->RingOpened Hydrolysis of Amide Bond

Caption: Hypothetical degradation pathway of this compound.

Conclusion

The stability of a drug candidate is a cornerstone of its development profile. This guide provides a robust framework for the comparative stability assessment of this compound and its analogues. By employing the outlined forced degradation protocols and analytical methods, researchers can generate crucial data to understand the chemical liabilities of these promising antibiotic compounds. The provided templates for data presentation and workflow visualizations are intended to standardize and streamline these research efforts. Future experimental work is needed to populate these frameworks with empirical data, which will be invaluable for the continued development of the pyralomicin class of antibiotics.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the mode of action of Pyralomicin 1b and its structurally related compounds. The information presented herein is based on available experimental data and is intended to facilitate further research and drug development efforts in the field of novel antibiotics.

Introduction

Pyralomicins are a class of antibiotics produced by the soil bacterium Nonomuraea spiralis. These compounds feature a unique benzopyranopyrrole chromophore linked to either a C7-cyclitol (pyralomicins 1a-1d) or a glucose moiety (pyralomicins 2a-2c). The antibacterial potency of pyralomicins is influenced by the number and position of chlorine atoms on the aromatic core and the nature of the attached glycone. Structurally related compounds, such as the pyrrolomycins and marinopyrroles, share a similar core structure and have been more extensively studied in terms of their mechanism of action. This guide will compare the known and proposed modes of action of these related compounds to infer the likely mechanism of this compound.

Proposed Mode of Action: Disruption of Bacterial Membrane Potential

While direct experimental studies on the mode of action of this compound are limited, a substantial body of evidence from structurally related pyrrolomycin and marinopyrrole antibiotics points towards a common mechanism: the disruption of the bacterial cell membrane's proton motive force. These compounds are proposed to act as protonophores , molecules that shuttle protons across the lipid bilayer, thereby dissipating the essential proton gradient.

This dissipation of the proton motive force has catastrophic consequences for the bacterial cell, including:

  • Inhibition of ATP synthesis: The proton gradient is the primary energy source for ATP synthase.

  • Disruption of active transport: Many nutrient uptake and efflux systems are coupled to the proton motive force.

  • Loss of flagellar function: The rotation of bacterial flagella is driven by proton influx.

The accumulation of these effects leads to a cessation of cellular processes and ultimately, bacterial cell death.

Proposed Protonophore Mechanism of Action cluster_membrane Bacterial Cytoplasmic Membrane H_out H+ Pyralomicin_neg Pyralomicin- H_out->Pyralomicin_neg Protonation H_in H+ Pyralomicin_H Pyralomicin-H Pyralomicin_H->H_in Deprotonation Pyralomicin_neg->H_out Return to Extracellular Space Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (Log Phase) B Adjust to 0.5 McFarland Standard A->B C Dilute to Final Inoculum Concentration B->C E Inoculate 96-well Plate C->E D Prepare Serial Dilutions of Test Compound D->E F Incubate at 37°C for 18-24h E->F G Visual Inspection or Absorbance Reading F->G H Determine MIC G->H

A Comparative Guide to High-Throughput Screening Assay Validation for Pyralomicin 1b Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated high-throughput screening (HTS) assay for the discovery of novel Pyralomicin 1b analogs with potent antimicrobial activity. Pyralomicins are a group of antibiotics produced by the soil bacterium Nonomuraea spiralis that feature a distinct benzopyranopyrrole core.[1][2][3] Analogs of this compound are of significant interest due to the rising threat of antimicrobial resistance.[4][5] This document details the experimental protocols, presents key performance metrics in comparative tables, and visualizes complex workflows and pathways to aid in the selection of an appropriate screening strategy.

The data and specific protocols presented herein are representative examples intended to illustrate the validation process and comparative analysis.

Validated High-Throughput Screening (HTS) Assay

The primary assay is a cell-based, 384-well microplate format designed to quantify the inhibition of a target bacterial strain, Micrococcus luteus, which is known to be susceptible to pyralomicins.[1][2] The assay measures bacterial viability via a resazurin (B115843) reduction method, where viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates potential antimicrobial activity of the test compound.

HTS Assay Experimental Protocol
  • Bacterial Culture Preparation: Micrococcus luteus is cultured in Mueller-Hinton Broth (MHB) to mid-log phase (OD₆₀₀ ≈ 0.5). The culture is then diluted to a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in fresh MHB.

  • Plate Preparation: Using automated liquid handlers, 20 µL of the standardized bacterial inoculum is dispensed into each well of a 384-well, black, clear-bottom microplate.[6]

  • Compound Addition: A library of this compound analogs is serially diluted in DMSO. 100 nL of each compound concentration is transferred to the assay plates using a pintool, resulting in a final DMSO concentration of ≤0.5%.[7]

    • Negative Controls: Wells containing only DMSO serve as the negative control (100% viability).

    • Positive Controls: Wells containing a known potent antibiotic (e.g., Vancomycin at 10x MIC) serve as the positive control (0% viability).

  • Incubation: Plates are sealed and incubated for 18 hours at 37°C with shaking.

  • Signal Detection: 5 µL of a 0.015% resazurin solution is added to each well. Plates are incubated for an additional 2-4 hours at 37°C.

  • Data Acquisition: Fluorescence is measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

HTS Assay Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_readout Data Acquisition A 1. Prepare M. luteus Inoculum B 2. Dispense Bacteria into 384-well Plates A->B C 3. Add Pyralomicin Analogs & Controls via Pintool B->C D 4. Incubate Plates (18h, 37°C) C->D E 5. Add Resazurin Reagent D->E F 6. Incubate Plates (2-4h, 37°C) E->F G 7. Read Fluorescence (Ex:560/Em:590) F->G H Calculate Z', S/B, and % Inhibition G->H Data Analysis

Fig. 1: Automated workflow for the primary HTS antimicrobial assay.
HTS Assay Validation Data

Assay performance was validated across 20 plates to ensure robustness and suitability for high-throughput screening.[7][8] Key statistical metrics are summarized below.

ParameterFormulaMean ValueStd. DeviationInterpretation
Z'-Factor [8][9]1 - (3σₚ + 3σₙ) / |μₚ - μₙ|0.720.08Excellent assay quality, suitable for HTS.[10]
Signal-to-Background (S/B) μₙ / μₚ12.51.8Strong dynamic range between controls.[4]
Coefficient of Variation (%CV) (σ / μ) * 1004.5% (Neg. Ctrl)1.2%Low variability within replicate wells.

Table 1: Summary of HTS assay validation metrics. 'p' denotes positive controls and 'n' denotes negative controls.

Alternative Screening Method: Broth Microdilution (MIC Testing)

For hit confirmation and more precise quantification of antimicrobial potency, the broth microdilution method is a widely used alternative.[11][12] This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]

Broth Microdilution Experimental Protocol
  • Compound Preparation: Confirmed hits from the HTS screen are prepared in a 2-fold serial dilution series (e.g., from 64 µg/mL to 0.125 µg/mL) in MHB directly in a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized M. luteus suspension (5 x 10⁵ CFU/mL), identical to the HTS protocol.

  • Controls:

    • Sterility Control: MHB without bacteria.

    • Growth Control: Bacteria in MHB with no compound.

  • Incubation: Plates are incubated for 18-24 hours at 37°C.

  • MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring absorbance at 600 nm.

Proposed Target Pathway of Pyralomicins

Pyralomicins are assembled from proline, acetate, and propionate (B1217596) precursors, with a C₇-cyclitol moiety derived from glucose metabolites.[14][15] The unique benzopyranopyrrole core is formed by non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS).[1] While the exact molecular target is not fully elucidated, its complex structure suggests potential interference with fundamental cellular processes like cell wall synthesis or DNA/RNA replication, common targets for natural product antibiotics. The antibacterial activity is influenced by the cyclitol moiety.[1][2]

Pathway cluster_precursors Biosynthetic Precursors cluster_synthesis Core Synthesis Pro Proline NRPS NRPS/PKS Machinery Pro->NRPS Ace Acetate Ace->NRPS Glu Glucose Cyclitol C7-Cyclitol Formation Glu->Cyclitol Core Benzopyranopyrrole Core Structure NRPS->Core Glycosyl Glycosyltransferase (PrlH) Cyclitol->Glycosyl Core->Glycosyl Pyra1b This compound Glycosyl->Pyra1b Target Bacterial Target (e.g., Cell Wall, DNA Gyrase) Pyra1b->Target Inhibition

Fig. 2: Simplified biosynthetic pathway and potential mechanism of action.

Performance Comparison: HTS vs. Broth Microdilution

The choice between HTS and traditional MIC testing depends on the stage of the drug discovery process. HTS is ideal for initial screening of large libraries, while broth microdilution provides the quantitative data needed for lead optimization.[6][16]

FeatureHTS (Resazurin Assay)Broth Microdilution (MIC)
Throughput High (10,000s compounds/day)Low to Medium (10s-100s compounds/day)
Primary Output % Inhibition (Single Concentration)MIC Value (µg/mL)
Data Type Qualitative / Semi-QuantitativeQuantitative
Cost per Sample LowMedium
Automation Highly compatibleModerately compatible
Application Primary screening, hit identificationHit confirmation, lead optimization, potency ranking

Table 2: Objective comparison of the primary HTS assay and the alternative broth microdilution method.

Logical Comparison of Screening Methodologies

Fig. 3: Logical workflow from primary screening to hit confirmation.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Pyralomicin 1b

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experiments to the proper management and disposal of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of Pyralomicin 1b, a compound requiring careful handling due to its potential bioactivity. Adherence to these procedures is critical for protecting laboratory personnel and the environment.

Core Principles of this compound Disposal

The primary principle for disposing of this compound is to treat it as hazardous chemical waste. This ensures that it is handled by trained professionals and disposed of in a manner that prevents environmental contamination and potential harm to human health.

Do's and Don'ts of this compound Disposal
Do Don't
Segregate this compound waste from general lab trash.Do not dispose of this compound down the drain.[1][2]
Use clearly labeled, sealed, and compatible waste containers.Do not dispose of in regular trash or landfill.[1][3]
Consult your institution's EHS for approved waste disposal procedures.Do not flush down the toilet.[1][2][4]
Wear appropriate Personal Protective Equipment (PPE) when handling waste.Do not crush or open capsules or tablets for disposal in regular trash.[3][4]
Arrange for disposal through a licensed hazardous waste management company.[5][6]Do not mix with incompatible waste materials.[7][8]

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling this compound waste, at a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any solid this compound, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and shatter-resistant container. Ensure the container is compatible with the solvent used.

    • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's EHS department.

  • Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated.[7][8]

  • Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will coordinate with a licensed waste management company for proper disposal, which typically involves high-temperature incineration.[1]

Experimental Workflow for Waste Management

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Experimentation B Solid Waste (Contaminated Labware, PPE) A->B Generates C Liquid Waste (Solutions containing this compound) A->C Generates D Sharps Waste (Contaminated Needles, etc.) A->D Generates E Labeled, Sealed Solid Waste Container B->E F Labeled, Sealed Liquid Waste Container C->F G Designated Sharps Container D->G H Secure, Designated Hazardous Waste Area E->H Store in F->H Store in G->H Store in I EHS/Licensed Waste Management Pickup H->I Request J High-Temperature Incineration I->J Leads to

This compound Waste Disposal Workflow

This procedural guidance is designed to ensure the safe and compliant disposal of this compound. By following these steps and consulting with institutional safety professionals, researchers can maintain a safe laboratory environment and contribute to the responsible management of chemical waste.

References

Personal protective equipment for handling Pyralomicin 1b

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Pyralomicin 1b is currently available from public sources. The following guidance is based on best practices for handling novel bioactive compounds of similar chemical complexity in a research environment. All procedures should be conducted with a thorough risk assessment by qualified personnel.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure the safe management of this compound in a laboratory setting.

Operational Plan: Step-by-Step Guidance for Handling this compound

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled as "this compound."

  • Wear appropriate Personal Protective Equipment (PPE) during inspection, including a lab coat, safety glasses, and nitrile gloves.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

  • Keep the container tightly sealed when not in use.

  • Store separately from incompatible materials such as strong oxidizing agents.

3. Handling and Use:

  • All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Use a dedicated set of non-sparking tools for weighing and transferring the compound.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

    • Body Protection: A flame-retardant lab coat should be worn at all times.

    • Respiratory Protection: If there is a risk of aerosol generation and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge is required.

  • Avoid the generation of dust or aerosols.

  • Wash hands thoroughly after handling.

4. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the area and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area and clean the spill site with a suitable decontamination solution.

Quantitative Data Summary

Due to the lack of a specific SDS, a comprehensive set of quantitative data for this compound is not available. The table below contains known information.

PropertyValue
Molecular Weight ~454.3 g/mol (based on m/z 455.68 [M+H]⁺)[1]
Physical State Not specified (likely a solid)
Solubility Not specified
Melting Point Not specified
Boiling Point Not specified
Flash Point Not specified

Disposal Plan

  • All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the hazardous waste through a licensed and certified waste disposal company, in accordance with all local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in general waste.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

A Receiving & Inspection B Secure Storage (Cool, Dry, Ventilated) A->B C Don PPE (Lab Coat, Gloves, Goggles) B->C D Work in Fume Hood C->D E Weighing & Handling D->E F Experimentation E->F G Decontamination of Workspace F->G H Proper Waste Disposal (Hazardous Waste) F->H G->H I Doff PPE H->I J Hand Washing I->J

This compound Safe Handling Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.